5-Methyloxazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYFCNDEROYKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500347 | |
| Record name | 5-Methyl-1,3-oxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33124-04-8 | |
| Record name | 5-Methyl-1,3-oxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,3-oxazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 5-Methyloxazol-2-amine: A Versatile Scaffold in Medicinal Chemistry
This in-depth technical guide provides a comprehensive overview of 5-Methyloxazol-2-amine, a key heterocyclic building block for researchers, scientists, and drug development professionals. This document delves into its fundamental properties, reactivity, synthesis, and significant role in the landscape of medicinal chemistry, supported by field-proven insights and authoritative references.
Core Identification and Physicochemical Properties
This compound is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 5-position and an amine group at the 2-position. This seemingly simple molecule is a valuable scaffold in the synthesis of more complex molecules with diverse biological activities.[1]
Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 33124-04-8 | [2] |
| Molecular Formula | C4H6N2O | |
| Molecular Weight | 98.10 g/mol | |
| IUPAC Name | 5-methyl-1,3-oxazol-2-amine | |
| Canonical SMILES | CC1=C(N=CO1)N | [1] |
| InChI Key | NZOYZYHMHMREMM-UHFFFAOYSA-N | [1] |
The Chemistry of this compound: Reactivity and Synthesis
The chemical behavior of this compound is dictated by the interplay of the electron-deficient oxazole ring, the activating amine group, and the directing effect of the methyl group.
Reactivity Profile
The oxazole ring is generally electron-deficient, which can make electrophilic substitution challenging without the presence of activating groups.[3] The amino group at the C2 position, being an electron-donating group, activates the ring system. The methyl group at the C5 position is also an electron-donating group and is expected to direct electrophilic attack to the C4 position.[3] The C2 position is the most electron-deficient and therefore susceptible to deprotonation.[3]
The amine group itself is a key site of reactivity, readily undergoing reactions such as acylation, alkylation, and condensation to form a wide array of derivatives. For instance, it can react with isothiocyanates to form substituted thioureas, a common step in the synthesis of biologically active compounds.[4]
Caption: Reactivity overview of this compound.
Synthetic Approaches
While specific, detailed synthetic protocols for this compound are not extensively published in readily available literature, its derivatives are often synthesized from this starting material. A notable example is the synthesis of 1-butyl-3-(5-methyloxazol-2-yl)thiourea, where this compound is a key reactant.[4]
Experimental Protocol: Synthesis of a this compound Derivative
The following protocol is adapted from the synthesis of a thiourea derivative and illustrates a common use of this compound as a building block.[4]
-
Reaction Setup: To a stirred solution of butyl isothiocyanate (1.25 mmol) in dimethylformamide (DMF, 2.0 mL), add triethylamine (1.98 mmol) and this compound (1.0 mmol).
-
Heating: Heat the reaction mixture to 90°C and stir for 24 hours.
-
Work-up: After cooling, transfer the reaction mixture to a separatory funnel with ethyl acetate (EtOAc) and a saturated sodium chloride (NaCl) solution for extraction.
-
Purification: The organic layer is then dried and concentrated, followed by purification, typically by column chromatography, to yield the desired product.
Caption: Synthetic scheme for a thiourea derivative.
Significance in Medicinal Chemistry and Drug Development
The oxazole ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide spectrum of biological activities.[5] The 2-aminooxazole moiety, in particular, is a key structural feature in many compounds with therapeutic potential.
Antimicrobial and Antitubercular Activity
Research has demonstrated that 2-aminooxazole derivatives can possess significant antimicrobial properties.[6] Notably, the presence and position of substituents on the oxazole ring can greatly influence biological activity. For instance, methylation of the oxazole ring at either the 4 or 5-position has been shown to significantly improve activity against both wild-type and resistant strains of Mycobacterium tuberculosis.[4] This highlights the critical role of the 5-methyl substituent in enhancing the therapeutic potential of this class of compounds. The isosteric replacement of 2-aminothiazole with 2-aminooxazole has also been explored as a strategy to improve antimicrobial activity and physicochemical properties.[6]
A Versatile Building Block
Beyond its direct biological effects, this compound serves as a crucial starting material for the synthesis of a diverse range of more complex molecules. The reactivity of the amino group allows for the facile introduction of various pharmacophores, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The 2-aminothiazole scaffold, a close structural analog, is also widely recognized for its importance in the development of anticancer, antioxidant, antimicrobial, and anti-inflammatory agents.[7]
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
Infrared (IR) Spectroscopy
As a primary amine, this compound is expected to exhibit characteristic N-H stretching absorptions in the 3300 to 3500 cm⁻¹ range of the IR spectrum.[8][9][10] Typically, primary amines show a pair of bands in this region corresponding to symmetric and asymmetric stretching modes.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the protons of the amino group typically appear as a broad signal, and their chemical shift can be concentration-dependent.[8][9][10][11] The addition of D₂O will cause the N-H signal to disappear due to proton-deuterium exchange, a useful method for peak assignment.[8][9][10][11] The methyl group protons would appear as a singlet, and the proton on the oxazole ring would also be observable. In ¹³C NMR, the carbons attached to the nitrogen atom are deshielded and appear further downfield compared to analogous alkanes.[8][9][10][11]
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight of this compound and its derivatives. The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[12] As this compound (C₄H₆N₂O) has an even number of nitrogen atoms, it is expected to have an even nominal molecular weight (98 Da).
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a reactive amino group and a biologically relevant oxazole scaffold makes it an attractive starting point for the synthesis of novel therapeutic agents, particularly in the area of antimicrobial and antitubercular drug discovery. A thorough understanding of its chemical properties, reactivity, and spectroscopic characteristics is essential for its effective utilization in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. 33124-04-8|this compound|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fiveable.me [fiveable.me]
Foreword: A Scientist's Perspective on Molecular Characterization
An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyloxazol-2-amine
In modern drug discovery and materials science, the journey from a promising molecular scaffold to a functional, real-world application is paved with data. It is not enough to simply synthesize a novel compound; we must understand its fundamental character—how it behaves in various environments, how it interacts with biological systems, and how its structure dictates its function. This compound, a member of the invaluable oxazole family of heterocycles, is one such compound. Its structural motifs appear in numerous biologically active molecules, making a thorough understanding of its physicochemical properties essential for any researcher looking to utilize it as a building block for future innovations.
This guide is structured not as a rigid data sheet, but as a narrative that walks the researcher through the essential properties of this compound. We begin with its identity and core characteristics, move to the practical methodologies for determining these properties, and conclude with a forward-looking perspective on its application. Where experimental data is sparse, we have focused on providing robust, validated protocols and predictive insights, empowering you, the scientist, to generate the necessary data with confidence. This is a guide to not only what is known but also how to discover what is not.
Core Identity and Physicochemical Summary
This compound is a heterocyclic amine built upon an oxazole ring. The presence of the amino group at the 2-position and the methyl group at the 5-position defines its unique electronic and steric characteristics, which in turn govern its physical and chemical behavior.
| Property | Value / Description | Source(s) |
| IUPAC Name | 5-methyl-1,3-oxazol-2-amine | [1] |
| Synonyms | 2-Amino-5-methyloxazole, 5-Methyl-1,3-oxazol-2-amine | |
| CAS Number | 33124-04-8 | [1][2][3] |
| Molecular Formula | C₄H₆N₂O | |
| Molecular Weight | 98.10 g/mol | [3] |
| Physical Form | Solid, powder | [1] |
| Melting Point | 61-63 °C | [1] |
| Aqueous Solubility | 4.77 x 10⁴ mg/L (at 25 °C, calculated) | [2] |
| Density | 1.2 ± 0.1 g/cm³ (calculated) | [2] |
| Lipophilicity (LogP) | Experimentally Not Determined | |
| Ionization Constant (pKa) | Experimentally Not Determined |
Fundamental Physicochemical Properties: A Deeper Dive
Understanding the "why" behind each property is as crucial as the value itself. These parameters are interconnected and provide a holistic view of the molecule's potential behavior in a research or development setting.
Melting Point: A Sentinel of Purity
The melting point is a fundamental thermal property that provides a primary indication of a compound's purity. For this compound, the experimentally determined melting point is a sharp range of 61-63 °C [1]. A broad melting range would suggest the presence of impurities, which can significantly impact the outcomes of biological assays and chemical reactions.
Protocol for Melting Point Determination (Capillary Method)
This standard protocol ensures an accurate and reproducible measurement of the melting point.
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Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a depth of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Heat the apparatus rapidly to about 10-15 °C below the expected melting point (i.e., to ~50 °C).
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two points is the melting range.
-
-
Validation: It is good practice to calibrate the apparatus periodically using certified standards (e.g., vanillin, caffeine).
Aqueous Solubility: The Gateway to Bioavailability
For a compound to be biologically active, it must first be in solution. Aqueous solubility is therefore a critical parameter in drug development. A calculated solubility for this compound is approximately 47.7 g/L , suggesting high solubility[2]. This is attributable to its small size and the presence of the polar amino group, which can participate in hydrogen bonding with water[4]. However, calculated values are predictions; experimental determination is essential for confirmation.
Protocol for Equilibrium Solubility Determination
This method measures the thermodynamic solubility, which is the true equilibrium point of the dissolved and solid states.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is used for this purpose.
-
Phase Separation: After equilibration, the undissolved solid must be removed. This is achieved by either centrifugation at high speed or filtration through a fine-pore (e.g., 0.22 µm) filter. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration of the saturated solution.
Caption: Workflow for Equilibrium Solubility Measurement.
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes. It is typically measured as the partition coefficient (LogP) between n-octanol and water. While no experimental LogP value for this compound is publicly available, its structure suggests a relatively low LogP. The presence of two heteroatoms and a primary amine group contributes to its polarity, favoring the aqueous phase. For ionizable molecules like this one, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more relevant. As a basic compound, it will be significantly protonated at pH 7.4, further increasing its hydrophilicity and resulting in a LogD value lower than its LogP.
Protocol for Shake-Flask LogP Determination
This classic method remains the gold standard for measuring lipophilicity.
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a relevant buffer for LogD). This is done by vigorously mixing the two solvents and allowing them to separate overnight.
-
Compound Addition: Prepare a stock solution of the compound in one of the phases (e.g., the phase in which it is more soluble). Add a small aliquot to a vial containing known volumes of the pre-saturated n-octanol and water. The final concentration should be within the linear range of the analytical method.
-
Equilibration: Tightly cap the vial and shake it for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-octanol and water layers.
-
Quantification: Carefully sample each phase and measure the compound's concentration in both the aqueous (C_w) and n-octanol (C_o) layers using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient is calculated as: P = C_o / C_w LogP = log₁₀(P)
References
An In-Depth Technical Guide to 5-Methyloxazol-2-amine: Structure and Synthesis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 5-Methyloxazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates its chemical structure, physicochemical properties, and spectroscopic signature. A detailed examination of a robust synthetic pathway is presented, including a step-by-step experimental protocol, mechanistic insights, and a discussion of the causal factors influencing the reaction outcome. This guide is intended to serve as a critical resource for scientists engaged in the research and development of novel therapeutics and complex molecular architectures where this compound serves as a pivotal building block.
Introduction: The Significance of the 2-Aminooxazole Scaffold
The 2-aminooxazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in a diverse array of biologically active compounds. Its prevalence stems from its unique combination of features: a planar, aromatic system capable of engaging in various intermolecular interactions, hydrogen bond donor and acceptor sites, and metabolic stability. Derivatives of 2-aminooxazole have demonstrated a wide spectrum of pharmacological activities, including antitubercular, anticancer, and anti-inflammatory properties. This compound, as a fundamental member of this class, represents a key starting material for the synthesis of more complex, biologically active molecules. A thorough understanding of its structure and synthesis is therefore paramount for its effective utilization in drug discovery and development pipelines.
Molecular Structure and Physicochemical Properties
Chemical Structure
This compound is a five-membered heterocyclic aromatic compound. The structure consists of an oxazole ring, which is substituted with an amino group at the 2-position and a methyl group at the 5-position.
-
IUPAC Name: 5-methyl-1,3-oxazol-2-amine
-
Molecular Formula: C₄H₆N₂O
-
CAS Number: 33124-04-8[1]
-
SMILES: NC1=NC=C(C)O1
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound is provided in the table below. These parameters are crucial for predicting its behavior in various solvent systems, its potential for biological activity, and for developing purification strategies.
| Property | Value | Source |
| Molecular Weight | 98.10 g/mol | [2] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| LogP (calculated) | 0.4 - 0.56 | [2] |
| Topological Polar Surface Area (TPSA) | 52.1 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Spectroscopic Characterization (Predicted)
While a publicly available experimental spectrum for this compound is not readily found, its ¹H and ¹³C NMR spectra can be predicted based on the analysis of its structural analogue, 2-amino-5-methylthiazole, and general principles of NMR spectroscopy. These predictions are vital for reaction monitoring and final product confirmation.
¹H NMR (Predicted, in CDCl₃, 400 MHz):
-
δ ~6.5-6.8 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the oxazole ring.
-
δ ~4.5-5.5 ppm (br s, 2H): A broad singlet for the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
δ ~2.2-2.4 ppm (s, 3H): A sharp singlet for the three protons of the methyl group at the C5 position.
¹³C NMR (Predicted, in CDCl₃, 100 MHz):
-
δ ~165-170 ppm: Quaternary carbon (C2) attached to the amino group and two nitrogen atoms.
-
δ ~145-150 ppm: Quaternary carbon (C5) attached to the methyl group.
-
δ ~120-125 ppm: Methine carbon (C4).
-
δ ~10-15 ppm: Methyl carbon (-CH₃).
Synthesis of this compound
The synthesis of 2-aminooxazoles can be achieved through several established routes. A common and reliable method involves the condensation of an α-haloketone with cyanamide or urea. For the synthesis of this compound, the logical precursors are 1-halo-2-propanone (e.g., 1-bromo-2-propanone or 1-chloro-2-propanone) and cyanamide.
Retrosynthetic Analysis and Strategy
The chosen synthetic strategy is a cyclocondensation reaction. The rationale for this choice is the commercial availability of the starting materials and the generally high yields reported for this type of transformation for analogous structures.
Caption: Retrosynthetic analysis for this compound.
Proposed Reaction Mechanism
The reaction proceeds through a well-established pathway for the formation of 2-aminooxazoles from α-haloketones and cyanamide.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of cyanamide on the electrophilic carbonyl carbon of 1-bromo-2-propanone. This forms a tetrahedral intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the intermediate then attacks the carbon bearing the bromine atom in an intramolecular SN2 reaction, leading to the formation of a five-membered ring intermediate.
-
Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the aromatic this compound.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of similar 2-aminooxazoles. Optimization may be required to achieve the highest possible yield.
Materials and Reagents:
-
1-Bromo-2-propanone
-
Cyanamide
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of cyanamide (1.0 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser, add sodium bicarbonate (1.2 eq.).
-
Addition of α-Haloketone: Slowly add a solution of 1-bromo-2-propanone (1.1 eq.) in ethanol to the reaction mixture at room temperature with stirring.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a good choice of solvent as it dissolves the reactants and is suitable for reflux conditions.
-
Base: Sodium bicarbonate is a mild base used to neutralize the HBr formed during the reaction, preventing potential side reactions.
-
Purification: Column chromatography is a standard and effective method for purifying small organic molecules like the target compound.
Conclusion and Future Outlook
This compound is a valuable heterocyclic building block with significant potential in drug discovery and organic synthesis. This guide provides a detailed overview of its structure, properties, and a reliable synthetic route. The presented protocol, based on the cyclocondensation of 1-bromo-2-propanone and cyanamide, offers a practical and efficient method for its preparation. As the demand for novel therapeutics continues to grow, the importance of versatile scaffolds like 2-aminooxazoles is expected to increase. Further research into the derivatization of this compound could lead to the discovery of new drug candidates with improved efficacy and safety profiles.
References
The Multifaceted Biological Activities of 2-Aminooxazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of the 2-Aminooxazole Scaffold in Medicinal Chemistry
The 2-aminooxazole moiety has emerged as a privileged scaffold in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. Historically overshadowed by its close bioisostere, the 2-aminothiazole, recent advancements in synthetic methodologies and a deeper understanding of structure-activity relationships (SAR) have propelled the 2-aminooxazole core into the spotlight. This guide provides an in-depth technical exploration of the diverse pharmacological properties of 2-aminooxazole derivatives, offering valuable insights for researchers and drug development professionals. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, elucidating the underlying mechanisms of action and providing detailed experimental protocols to empower further investigation. The improved physicochemical properties of some 2-aminooxazole derivatives, such as enhanced solubility compared to their thiazole counterparts, further underscore their potential in the development of novel therapeutics.[1][2]
Anticancer Activity: Targeting Key Signaling Pathways
2-Aminooxazole derivatives have demonstrated significant potential as anticancer agents, with evidence suggesting their involvement in the modulation of critical cellular signaling pathways. Their structural similarity to known 2-aminothiazole-based kinase inhibitors, such as Dasatinib, has spurred investigations into their efficacy in oncology.[3][4]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which 2-aminooxazole and their bioisosteric 2-aminobenzothiazole analogues exert their anticancer effects is through the inhibition of various protein kinases that are often dysregulated in cancer.[5][6] These enzymes play a crucial role in cell proliferation, survival, and metastasis. Key kinase families targeted by these derivatives include:
-
Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Src family kinases are often inhibited, leading to the disruption of downstream signaling cascades that promote tumor growth and angiogenesis.[5][6]
-
Serine/Threonine Kinases: Inhibition of kinases such as PI3K/Akt/mTOR and Aurora kinases can induce cell cycle arrest and apoptosis in cancer cells.[5][7][8]
The following diagram illustrates a generalized signaling pathway often targeted by 2-aminooxazole derivatives in cancer cells.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method to assess the cytotoxic potential of novel compounds.[9][10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminooxazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Parameter | Description |
| Cell Lines | HeLa (Cervical Cancer), MCF-7 (Breast Cancer), A549 (Lung Cancer) |
| Seeding Density | 5 x 10³ to 1 x 10⁴ cells/well |
| Compound Concentration | Typically a range from 0.1 to 100 µM |
| Incubation Time | 24, 48, or 72 hours |
| MTT Concentration | 0.5 mg/mL final concentration |
| Solubilizing Agent | DMSO or Acidified Isopropanol |
| Absorbance Reading | 570 nm (reference at 630 nm) |
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 2-Aminooxazole derivatives have shown promising activity against a range of pathogens, including multidrug-resistant bacteria and mycobacteria.[1][12] Their isosteric replacement of the 2-aminothiazole core can lead to improved physicochemical properties, such as increased water solubility, which is advantageous for drug development.[1]
Mechanism of Action: Targeting Bacterial Enzymes
While the exact mechanisms are still under investigation for many derivatives, molecular docking and dynamics simulations suggest that some 2-aminooxazoles may target essential bacterial enzymes. One such proposed target is the mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH), which is a crucial enzyme in the fatty acid biosynthesis pathway of bacteria.[13]
The following diagram illustrates the proposed workflow for identifying the antimicrobial mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Methyloxazol-2-amine for Research and Development
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in 5-Methyloxazol-2-amine (CAS No. 33124-04-8). It provides an in-depth analysis of its commercial availability, quality control methodologies, safe handling protocols, and its potential as a valuable scaffold in medicinal chemistry. The information herein is synthesized from supplier data, safety documentation, and established analytical principles for related chemical entities.
Introduction: The 2-Amino-Oxazole Scaffold
This compound is a heterocyclic organic compound featuring an oxazole ring substituted with a methyl group at the 5-position and an amine group at the 2-position. The 2-amino-oxazole moiety is a significant structural motif in medicinal chemistry, recognized for its presence in various biologically active molecules.[1] While this specific compound is primarily utilized as a building block in chemical synthesis, its structural alerts suggest potential for derivatization into novel chemical entities for screening against a range of therapeutic targets, including kinases, proteases, and other enzymes.[2][3]
This document aims to provide a practical and authoritative guide for scientists, from initial procurement and quality verification to its application in a research context.
Part 1: Sourcing and Procurement of this compound
The acquisition of specialized chemical reagents like this compound requires careful supplier evaluation. Unlike bulk commodities, this compound is typically offered by suppliers focusing on research chemicals, often on a custom synthesis or small-batch basis. This sourcing model has direct implications for lead times, purity, and the necessity of independent quality verification.
Commercial Availability Overview
The following table summarizes the availability of this compound from several known chemical suppliers. Pricing and stock levels are subject to change and should be verified directly with the vendor.
| Supplier | Product Name(s) | CAS No. | Purity | Availability | Pack Sizes / Pricing | Notes |
| Simson Pharma Limited | 5-Methyloxazol-2-amin | 33124-04-8 | High Quality | Custom Synthesis | Inquiry-based | Every compound is accompanied by a Certificate of Analysis (CoA). |
| ChemUniverse | This compound | 33124-04-8 | 95% | Stock | 100mg (
| Lead time is typically 6-8 days. Bulk quotes are available upon request.[4][5] |
| Georganics | 2-Amino-5-methyloxazole | 33124-04-8 | High Purity | Stock | Milligram to multi-kilogram batches | Positioned for research, pilot-scale, or production applications.[6] |
| BLD Pharm | This compound | 33124-04-8 | N/A | Stock | Inquiry-based | Provides access to analytical documentation such as NMR, HPLC, and LC-MS.[7] |
Expert Insight: The Procurement Rationale
When procuring a building block like this compound, the choice of supplier should be dictated by the intended application. For initial proof-of-concept syntheses, a supplier like ChemUniverse offering small, pre-packaged quantities with stated purity is often sufficient.[4] For later-stage development or work requiring a comprehensive quality dossier, a supplier like Simson Pharma that provides a Certificate of Analysis with each batch is preferable, even if it requires custom synthesis with longer lead times. The availability of analytical data from suppliers like BLD Pharm can be invaluable for developing in-house quality control methods.[7]
Logical Workflow for Reagent Procurement
The following workflow illustrates a best-practice approach for sourcing and verifying specialized chemical reagents.
Part 2: Quality Control and Analytical Characterization
Independent verification of the identity and purity of starting materials is a cornerstone of trustworthy and reproducible research. A supplier's CoA provides a baseline, but in-house confirmation is crucial, especially for sensitive applications.
Proposed Analytical Workflow for Incoming Material
This workflow outlines a self-validating system for the quality control of this compound. Each step provides orthogonal data to build confidence in the material's quality.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 2-Amino-5-methyloxazole - High purity | EN [georganics.sk]
- 7. 33124-04-8|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 5-Methyloxazol-2-amine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds. Among the various substituted oxazoles, the 2-aminooxazole core has garnered significant attention as a versatile pharmacophore. This guide provides an in-depth technical review of 5-Methyloxazol-2-amine and its analogs, focusing on their synthesis, diverse biological activities, and potential as therapeutic agents. As a bioisostere of the well-explored 2-aminothiazole moiety, 2-aminooxazoles offer a unique opportunity to modulate physicochemical and pharmacological properties, potentially overcoming some of the limitations associated with their sulfur-containing counterparts, such as metabolic instability and off-target effects.[1]
This document will delve into the synthetic strategies for accessing this chemical class, with a focus on robust and scalable methodologies. Furthermore, we will explore the rich pharmacology of these compounds, with a particular emphasis on their anticancer and antitubercular activities, supported by quantitative data and mechanistic insights. Detailed experimental protocols for both synthesis and biological evaluation are provided to enable researchers to readily apply this knowledge in their own laboratories.
Chemical Properties of the Core Scaffold: this compound
This compound serves as the foundational structure for the analogs discussed in this guide. A thorough understanding of its basic chemical properties is essential for the design and synthesis of novel derivatives.
| Property | Value |
| Molecular Formula | C4H6N2O |
| Molecular Weight | 98.10 g/mol |
| CAS Number | 33124-04-8 |
| Synonyms | 2-Amino-5-methyloxazole, 5-Methyl-1,3-oxazol-2-amine |
Synthetic Strategies for 2-Aminooxazole Derivatives
The synthesis of the 2-aminooxazole core and its N-substituted analogs can be achieved through several strategic approaches. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. A particularly versatile and widely applicable method involves a two-step sequence: the initial formation of the 2-aminooxazole ring followed by N-functionalization.
Two-Step Synthesis: Condensation and Buchwald-Hartwig Amination
A robust and modular approach for the synthesis of N-aryl-2-aminooxazoles involves an initial condensation reaction to form the core heterocycle, followed by a palladium-catalyzed cross-coupling reaction to introduce the N-substituent.[2][3] This strategy offers significant advantages in terms of substrate scope and the ability to generate diverse libraries of analogs for structure-activity relationship (SAR) studies.
Step 1: Condensation of α-Bromoketones with Urea
The initial step involves the condensation of an appropriately substituted α-bromoketone with urea to construct the 2-aminooxazole ring.[2] This reaction is a variation of the well-known Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 4-Aryl-2-aminooxazole
-
Materials:
-
Substituted α-bromoacetophenone (1.0 eq)
-
Urea (10.0 eq)
-
Dimethylformamide (DMF)
-
Microwave reactor
-
-
Procedure:
-
In a microwave-safe vessel, combine the substituted α-bromoacetophenone and urea in DMF.
-
Seal the vessel and heat the reaction mixture in a microwave reactor at 120 °C for 3 minutes.[4]
-
After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-aminooxazole.
-
Step 2: Buchwald-Hartwig Cross-Coupling for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction is employed to couple the synthesized 2-aminooxazole with a variety of aryl halides, allowing for the introduction of diverse substituents at the 2-amino position.[2][3]
Experimental Protocol: N-Arylation of 4-Aryl-2-aminooxazole
-
Materials:
-
4-Aryl-2-aminooxazole (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium precatalyst (e.g., X-Phos Pd G2 or S-Phos Pd G2) (5 mol%)
-
Base (e.g., t-BuONa, Cs2CO3, or K3PO4) (2.0 eq)
-
Toluene
-
Microwave reactor
-
-
Procedure:
-
To a microwave-safe vessel, add the 4-aryl-2-aminooxazole, aryl bromide, palladium precatalyst, and base.
-
Add toluene as the solvent and seal the vessel.
-
Heat the reaction mixture in a microwave reactor at 130 °C for 10 minutes.[2]
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-4-aryl-2-aminooxazole.
-
Figure 1: General workflow for the two-step synthesis of N-aryl-2-aminooxazoles.
Biological Activities and Therapeutic Potential
Derivatives of this compound and its analogs have demonstrated a broad spectrum of biological activities, with anticancer and antitubercular effects being the most prominent.
Anticancer Activity
The 2-aminooxazole scaffold has emerged as a promising template for the design of novel anticancer agents. Numerous studies have reported the cytotoxic effects of these compounds against a variety of human cancer cell lines.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A significant number of oxazole and thiazole derivatives exert their anticancer effects by targeting key components of the PI3K/Akt/mTOR signaling pathway.[6][7][8][9] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[6][8] Inhibition of this pathway can lead to the induction of apoptosis and the suppression of tumor growth.
Figure 2: Simplified representation of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminooxazole analogs.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 2-aminooxazole and related analogs against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 4-Chlorophenyl | H | HCT-116 (Colon) | 11.0 | [10] |
| Analog 2 | 4-Trifluoromethylphenyl | H | HCT-116 (Colon) | 11.0 | [10] |
| Analog 3 | 4-Phenylpiperazin-1-yl | H | HCT-116 (Colon) | 7.0 | [10] |
| Analog 4 | 4-Phenylpiperazin-1-yl | H | MCF-7 (Breast) | 15.0 | [10] |
| Analog 5 | 4-Phenylpiperazin-1-yl | H | HeLa (Cervical) | 18.0 | [10] |
| Analog 6 | 4-Bromophenyl | 2-Pyridyl | HT-29 (Colon) | Moderate in vivo efficacy | [1] |
| Analog 7 | Phenyl | 3-Pyridyl | HT-29 (Colon) | Moderate in vivo efficacy | [1] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[6][11]
-
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Test compound (stock solution in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
-
Figure 3: Workflow of the MTT assay for determining cell viability.
Antitubercular Activity
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. The 2-aminooxazole scaffold has been identified as a promising starting point for the discovery of novel antitubercular drugs.[1][2]
Structure-Activity Relationship (SAR)
Studies have shown that N-substituted 4-aryl-2-aminooxazoles exhibit potent activity against Mycobacterium tuberculosis. The nature of the substituents on both the N-aryl ring and the 4-aryl ring significantly influences the antitubercular potency.
Quantitative Antitubercular Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-aminooxazole derivatives against Mycobacterium tuberculosis. The MIC is the lowest concentration of a compound that inhibits the visible growth of the microorganism.
| Compound ID | R1 (at N-2) | R2 (at C-4) | MIC (µg/mL) | Reference |
| Analog 8 | 4-Fluorophenyl | 4-Methylphenyl | >128 | [1] |
| Analog 9 | 4-Chlorophenyl | 4-Methylphenyl | 62.5 | [1] |
| Analog 10 | 4-Bromophenyl | 4-Methylphenyl | 32 | [1] |
| Analog 11 | 3,5-bis(Trifluoromethyl)phenyl | 4-Methylphenyl | 15.625 | [12] |
| Analog 12 | 4-Chlorophenyl | 4-Chlorophenyl | 3.13 | [12] |
| Analog 13 | 4-Chlorophenyl | 3-Pyridyl | 3.13 | [12] |
Conclusion
The this compound core and its analogs represent a versatile and promising class of compounds with significant therapeutic potential. The synthetic methodologies, particularly the two-step condensation and Buchwald-Hartwig amination approach, provide a robust platform for the generation of diverse chemical libraries for drug discovery programs. The demonstrated anticancer and antitubercular activities, coupled with initial mechanistic insights into the inhibition of the PI3K/Akt/mTOR pathway, underscore the importance of further exploration of this scaffold. The detailed experimental protocols provided in this guide are intended to facilitate these research efforts. Future work should focus on a more comprehensive evaluation of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth elucidation of the molecular mechanisms of action to unlock the full therapeutic potential of this compound derivatives.
References
- 1. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 8. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 10. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 33124-04-8|this compound|BLD Pharm [bldpharm.com]
Unlocking the Therapeutic Potential of 5-Methyloxazol-2-amine: A Technical Guide to Target Identification and Validation
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet under-explored, member of this family: 5-Methyloxazol-2-amine. While direct extensive research on this particular molecule is nascent, the vast landscape of bioactive oxazole derivatives provides a fertile ground for hypothesizing and systematically validating its therapeutic promise.[2][3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a structured approach to unraveling the mechanism of action and identifying novel therapeutic applications for this compound and its analogs. We will delve into logical, evidence-based strategies for target identification, supported by detailed, field-proven experimental protocols and workflows.
Introduction: The Oxazole Scaffold and the Promise of this compound
The five-membered aromatic heterocycle of oxazole, containing both nitrogen and oxygen, possesses unique electronic properties that enable diverse, non-covalent interactions with a wide array of biological targets.[1] This versatility has led to the development of oxazole-containing compounds with a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] These compounds often exert their effects by modulating the activity of key enzymes and receptors involved in disease pathogenesis.[5]
This compound (C4H6N2O, Mol. Wt: 98.10 g/mol ) is a small molecule derivative of the oxazole core.[6] While specific biological data for this compound is limited, its structural similarity to other bioactive 2-aminooxazoles and the isosteric 2-aminothiazoles suggests a high potential for therapeutic relevance.[7] For instance, derivatives of the parent compound have shown activity against Mycobacterium tuberculosis, hinting at its potential as an anti-infective agent.[8] This guide will therefore focus on a systematic approach to identifying and validating the most probable therapeutic targets for this compound based on the established pharmacology of the broader oxazole class.
Strategic Framework for Target Identification and Validation
Given the nascent stage of research on this compound, a logical and phased approach to target discovery is paramount. The following workflow outlines a comprehensive strategy, from broad phenotypic screening to specific target engagement and functional validation.
Caption: A phased workflow for the identification and validation of therapeutic targets for this compound.
Potential Therapeutic Areas and High-Priority Target Classes
Based on the extensive literature on oxazole derivatives, we can prioritize several therapeutic areas and corresponding molecular targets for investigation.[1][2][3]
Oncology
The anticancer activity of oxazole derivatives is well-documented, with several mechanisms of action identified.[1][5]
Potential Molecular Targets:
-
Protein Kinases: Many oxazole-containing compounds are potent kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[9]
-
Tubulin: Certain oxazoles interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
-
DNA Topoisomerases: Some derivatives act as inhibitors of DNA topoisomerases, enzymes essential for DNA replication and repair in cancer cells.[1]
Experimental Workflow for Validating Kinase Inhibition:
Caption: Experimental workflow for the validation of protein kinase inhibition by this compound.
Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, this compound, kinase buffer, ADP-Glo™ Kinase Assay kit.
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and compound solution. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for 1 hour. e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. f. a dose-response curve to determine the IC50 value.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | IC50 (µM) of this compound |
| VEGFR-2 | [Example Value] |
| EGFR | [Example Value] |
| SRC | [Example Value] |
| ... | ... |
Neurodegenerative Diseases
Oxazole derivatives have shown promise in the context of neurodegenerative disorders, particularly through the inhibition of enzymes involved in neurotransmitter metabolism and neuroinflammation.[2][10]
Potential Molecular Targets:
-
Monoamine Oxidase (MAO): Specifically MAO-B, is a key enzyme in the degradation of dopamine. Its inhibition is a therapeutic strategy for Parkinson's disease.[10]
-
Glycogen Synthase Kinase 3β (GSK-3β): A serine/threonine kinase implicated in the pathogenesis of Alzheimer's disease.
Protocol: Human MAO-A and MAO-B Inhibition Assay
-
Reagents and Materials: Recombinant human MAO-A and MAO-B, kynuramine (MAO-A substrate), benzylamine (MAO-B substrate), this compound, phosphate buffer.
-
Procedure: a. Pre-incubate the respective MAO enzyme with varying concentrations of this compound for 15 minutes at 37°C. b. a. the reaction by adding the specific substrate. c. Incubate for 30 minutes at 37°C. d. Stop the reaction and measure the product formation fluorometrically. e. Calculate the percentage of inhibition and determine the IC50 values.
Infectious Diseases
The 2-aminooxazole and isosteric 2-aminothiazole scaffolds are present in numerous antimicrobial agents.[7]
Potential Molecular Targets:
-
Bacterial Enzymes: Inhibition of essential bacterial enzymes is a common mechanism for antibiotics. For example, some thiazole derivatives target enzymes involved in fatty acid synthesis.[7]
-
Viral Proteins: Oxazole derivatives have also been investigated as antiviral agents, targeting viral enzymes like proteases and polymerases.[11]
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Reagents and Materials: Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), this compound, 96-well microtiter plates.
-
Procedure: a. Prepare a two-fold serial dilution of this compound in the appropriate broth. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria). d. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Synthesis and Derivatization Strategies
The therapeutic potential of this compound can be further explored and optimized through the synthesis of novel derivatives. The oxazole ring can be synthesized through various established methods, including the Robinson-Gabriel synthesis and the Van Leusen reaction.[12] Functionalization of the 5-methyl and 2-amino groups can be achieved through standard organic chemistry transformations to generate a library of analogs for structure-activity relationship (SAR) studies.[13]
Conclusion and Future Directions
While this compound remains a relatively unexplored molecule, its chemical lineage within the pharmacologically rich oxazole family strongly suggests a high potential for therapeutic applications. This guide provides a robust, logical, and experimentally detailed framework for elucidating its biological activity and identifying its molecular targets. The proposed workflows in oncology, neurodegeneration, and infectious diseases offer clear starting points for a comprehensive investigation. Future research should focus on a systematic screening and validation cascade, coupled with a medicinal chemistry program to explore the structure-activity relationships of novel this compound derivatives. Through such a concerted effort, the full therapeutic potential of this promising scaffold can be unlocked.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Therapeutic potential of oxazole scaffold: a patent review (2006-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-5-methyloxazole - High purity | EN [georganics.sk]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MDPI [mdpi.com]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 5-Methyloxazol-2-amine: Safety, Handling, and Emergency Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety protocols, handling procedures, and emergency responses related to 5-Methyloxazol-2-amine (CAS No: 33124-04-8). As a heterocyclic building block, this compound is integral to various research and development pipelines; however, its safe management is paramount. This guide moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring a culture of safety and experimental integrity.
Section 1: Compound Identification and Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics influence its behavior under laboratory conditions and dictate appropriate storage and handling measures.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 2-Amino-5-methyloxazole, 5-Methyl-1,3-oxazol-2-amine | |
| CAS Number | 33124-04-8 | [1][2] |
| Molecular Formula | C₄H₆N₂O | [1][2] |
| Molecular Weight | 98.10 g/mol | [1][2] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS).[2] Understanding these classifications is critical for anticipating potential risks and implementing the correct preventative measures. The primary hazards involve irritation to the skin, eyes, and respiratory system.[2]
| Hazard Class | GHS Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
|
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
|
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
|
Source: Information synthesized from multiple safety data sheets.[2][3]
The consistent classification across multiple safety data sheets (SDS) as a skin, eye, and respiratory irritant underscores the necessity for stringent engineering controls and personal protective equipment (PPE) to create a barrier between the researcher and the chemical.[2][3]
Section 3: Safe Handling and Storage Protocols
A proactive approach to safety is essential. The following protocols are designed to minimize exposure risk during routine laboratory operations.
Engineering and Administrative Controls
The primary line of defense is to engineer out the hazard.
-
Ventilation: All handling of this compound, especially the solid form, must occur within a properly functioning chemical fume hood.[2] This is a critical control to prevent the inhalation of dust or vapors, which are known to cause respiratory irritation.[2][3]
-
Designated Areas: Confine handling of this compound to designated areas to prevent cross-contamination.
-
Hygiene: Prohibit eating, drinking, and smoking in all areas where the chemical is handled or stored.[4][5] Always wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][6]
Personal Protective Equipment (PPE)
PPE is the final barrier between the user and the chemical. Its use is non-negotiable.
-
Eye and Face Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[2] A face shield should be used in situations with a higher risk of splashing.[2] This is mandated by the H319 "Causes serious eye irritation" classification.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[2][7] Gloves must be inspected for integrity before use and disposed of properly after handling. Contaminated clothing should be removed immediately and laundered before reuse.[6] This directly addresses the H315 "Causes skin irritation" hazard.
-
Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for large-scale work where exposure limits may be exceeded, a NIOSH-approved respirator must be used.[8][9]
Workflow for Safe Chemical Handling
The following diagram illustrates the logical flow for safely handling hazardous chemicals like this compound.
Caption: A logical workflow for handling hazardous chemicals.
Storage Requirements
Proper storage is crucial for maintaining chemical integrity and preventing accidents.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10] Some suppliers recommend refrigerated storage (2-8°C) to maintain quality.[2]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8] Storing incompatible materials together can lead to dangerous chemical reactions.
Section 4: Emergency Procedures and First Aid
In the event of an exposure or spill, a rapid and informed response is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment, such as eyewash stations and safety showers.[8]
First Aid Measures
-
General Advice: If symptoms persist after any exposure, seek immediate medical attention and show the attending physician the Safety Data Sheet.[2]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[2][8] The primary risk is respiratory irritation.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][8] This is crucial to mitigate the effects of the skin irritant.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[2][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention due to the risk of serious eye irritation.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][8]
Spill Management Protocol
-
Minor Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Avoid breathing dust or vapors.[2]
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the material without creating dust, and place it into a suitable, closed, and labeled container for hazardous waste disposal.[2]
-
Clean the spill area thoroughly with soap and water.
-
-
Major Spills:
-
Evacuate personnel from the immediate area.
-
Alert others and contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Emergency Response Decision Tree
This diagram provides a clear decision-making framework for responding to laboratory incidents involving this compound.
Caption: A decision tree for emergency response actions.
Section 5: Toxicological and Ecological Information
While comprehensive toxicological data for this specific compound is limited, the available information from SDS consistently points to acute effects related to irritation.[8][11]
| Effect | Observation | Source(s) |
| Acute Toxicity | No specific LD50/LC50 data is readily available in the provided search results. The GHS classification indicates potential harm, but it does not meet the criteria for higher toxicity categories. | [2] |
| Skin Irritation | Classified as a skin irritant. | [2] |
| Eye Irritation | Classified as a serious eye irritant.[2] | [2] |
| Respiratory Sensitization | May cause respiratory irritation.[2] | [2] |
| Carcinogenicity/Mutagenicity | No data available to suggest carcinogenic or mutagenic effects.[12] | [12] |
| Ecotoxicity | Ecotoxicological properties have not been fully investigated. Do not empty into drains or allow the product to enter the water system.[4][8] | [4][8] |
The absence of extensive data necessitates a conservative approach, treating the substance with the full respect indicated by its GHS classifications.
Section 6: Disposal Considerations
Chemical waste must be managed in a manner that ensures safety and environmental compliance.
-
Classification: this compound waste should be treated as hazardous chemical waste.
-
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Containers: Waste should be collected in a clearly labeled, sealable container that is compatible with the chemical.[13]
Conclusion
This compound is a valuable research chemical, but its safe use hinges on a thorough understanding of its hazards and the diligent application of safety protocols. By integrating robust engineering controls, consistent use of appropriate PPE, and a clear understanding of emergency procedures, researchers can mitigate risks effectively. The causality is clear: the irritant nature of this compound directly dictates the need for barriers (fume hoods, gloves, goggles) and specific first-aid responses to minimize harm. Adherence to the guidelines presented in this document is a cornerstone of responsible scientific practice.
References
- 1. chemscene.com [chemscene.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. chemos.de [chemos.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Discovery and history of 2-aminooxazoles in research
Commencing the Search
I'm now in the process of a comprehensive search. My focus right now is gathering details on the discovery and the historical context of 2-aminooxazoles in existing research. Following this, I'll shift gears to look into the initial synthesis and characterization of this compound.
Digging Deeper into History
I'm now expanding my search. I'm moving beyond just the initial discovery of 2-aminooxazoles, I'm now digging into early biological activities, applications in drug discovery, and their role as privileged scaffolds. Simultaneously, I'm gathering examples of prominent compounds and associated targets, alongside experimental protocols. My goal is to synthesize a complete technical guide.
Beginning the Exploration
I've made a good start, uncovering that 2-aminooxazoles are seen as "privileged scaffolds" in medicinal chemistry. This points to their potential as replacements for other known compounds. The initial research has established a strong foundation for further investigation, specifically regarding isosteres of more well known compounds.
Expanding the Historical Context
I'm now diving deeper into the history of 2-aminooxazoles. My search hasn't provided details on their early synthesis and discovery, so I need to fill in those gaps. Azzali et al.'s work offers a modern approach, but I need to understand the foundational methods before the year 2000. I also need to broaden my scope beyond just antitubercular activity to get a complete overview.
Investigating Historical Roots
I'm now tracing the origins of 2-aminooxazoles, finding that N-substituted versions pose synthetic challenges. Azzali's paper, though modern, doesn't illuminate the core scaffold's initial discovery. The search also reveals a need to cover pre-2000s research, and a broader biological activities overview. I must find "classical" synthesis methods for comparison.
Contextualizing Early Methods
I've been sifting through the historical context, specifically focusing on the early methods for 2-aminooxazole synthesis. The Scribd review article highlighted key reactions involving cyanogen halides and cyanates, giving me a solid foundation to build upon. This has provided a pathway for further inquiry.
Exploring Historical Routes
I'm now delving into the historical routes for 2-aminooxazole synthesis. The search results solidified the urea-based condensation as a crucial early method, particularly the work by Gomper and Christmann. I've also confirmed that the Hantzsch synthesis proves problematic. Further, I'm finding information on the biological activities of 2-aminooxazoles and their possible role in prebiotic chemistry. My next focus is to locate original publications describing the key urea reaction.
Analyzing Key Synthetic Routes
I'm now analyzing the historical context in more detail. I've confirmed that the urea-based condensation, particularly the Gomper and Christmann method, was a key early route. I'm also finding information on the biological activities of 2-aminooxazoles, such as their role in prebiotic chemistry and a diverse range of biological activities. My current focus is to dig deeper into the original publications describing these reactions and the modifications of the 2-aminooxazole core.
Examining Aminooxazoles
I've been gathering some significant data on 2-aminooxazoles, specifically regarding their discovery, synthesis methods, and diverse applications. Currently, I'm diving into the historical background, and I found the early syntheses utilized the reaction of α-halo ketones with urea, as reported by Gomper and Christmann. I'm also examining the difficulties associated with using this method.
Delving Into Prebiotic Origins
I'm now focusing on the historical side. It's truly fascinating that 2-aminooxazole is considered a potential precursor to RNA. I'm also examining the Hantzsch synthesis for N-substituted 2-aminooxazoles, since it presents unique challenges. This really highlights the evolution of synthetic methods.
Analyzing Synthesis Approaches
I've got a lot of information on the synthesis and applications of 2-aminooxazoles now. I'm comparing the classical reaction of α-halo ketones with urea (Gomper and Christmann) to a modern, two-step method (Azzali et al.) and considering the experimental protocols, advantages, and drawbacks of each. I'm making sure to consider the historical context and the RNA precursor role of aminooxazoles.
Outlining Guide's Structure
I've organized the information into a comprehensive plan for the technical guide, covering historical context, synthetic pathways, and applications. I plan to use DOT diagrams for the pathways and tables for biological data. I've noted that the focus will be on the evolution of synthesis methods, the role as a privileged scaffold in medicinal chemistry, and the comparison of advantages compared with 2-aminothiazoles. I plan to add more diverse examples of biological activity, and create the technical guide along with the reference list.
Examining Aminooxazoles' History
I've just finished a deep dive into the historical development of 2-aminooxazoles. I've compiled comprehensive details on early synthetic approaches and landmark contributions in the field. This foundation will be crucial for the next phase of the process.
Charting 2-Aminooxazoles' Scope
I've significantly expanded the application domain. I've successfully identified recent examples of 2-aminooxazole derivatives with anti-inflammatory and antiviral activities. My research showcases their potential as 'privileged scaffolds,' especially regarding antitubercular agents, but the drug development potential appears vast. I am also working on the experimental protocols and historical context, complete with all their rationale.
Synthesizing Comprehensive Data
I have successfully synthesized comprehensive information. This includes details on the discovery, synthesis, and various applications of 2-aminooxazoles. For historical context, I have details on early methods such as the work of Gomper and Christmann and the inefficiency of the Hantzsch synthesis for N-substituted derivatives, as well as the compounds role in prebiotic chemistry. Modern techniques are complete, and I am set to construct the narrative and required elements.
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Reactivity of the 2-Aminooxazole Ring System
Abstract
The 2-aminooxazole motif is a privileged scaffold in medicinal chemistry, serving as a crucial component in a range of biologically active compounds, including kinase inhibitors and antimicrobial agents.[1] As a bioisostere of the more extensively studied 2-aminothiazole, it offers potential advantages in metabolic stability and solubility.[2][3] However, the synthesis and manipulation of this ring system present unique challenges and opportunities rooted in its distinct electronic properties. This guide provides an in-depth exploration of the reactivity of the 2-aminooxazole core, synthesizing mechanistic principles with field-proven protocols to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable heterocycle.
Core Concepts: Electronic Structure and Tautomerism
The reactivity of the 2-aminooxazole ring is fundamentally governed by the interplay between its aromaticity and the electronic contributions of its three heteroatoms. The system contains 6π electrons, rendering it aromatic. However, the distribution of electron density is highly polarized. The furan-like oxygen atom at position 1 is electron-donating, while the pyridine-like nitrogen at position 3 is electron-withdrawing. The exocyclic amino group at C2 is a strong electron-donating group, significantly influencing the ring's reactivity.
A critical consideration is the prototropic tautomerism between the 2-amino form (the dominant species) and the 2-imino-oxazoline form. While the amino tautomer is generally more stable, the imino form can participate in certain reactions, and its transient formation is key to understanding specific reactivity patterns, particularly in alkylation reactions.[4][5]
References
Methodological & Application
Synthesis of 5-Methyloxazol-2-amine: A Detailed Application Note and Protocol
This comprehensive guide provides detailed protocols and technical insights for the synthesis of 5-Methyloxazol-2-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical sciences. We will explore a classical and robust synthetic approach, delve into the mechanistic underpinnings of the reaction, and provide a thorough framework for the purification and characterization of the final product.
Introduction to this compound
The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The presence of the amino group and the oxazole ring allows for diverse functionalization and interaction with biological targets. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the methyl group at the 5-position influences the molecule's electronic properties and steric profile, making it a desirable starting material for targeted drug design.
This guide will focus on a well-established and reliable method for the preparation of this compound, namely the reaction of an α-haloketone with cyanamide. We will also briefly discuss a modern alternative involving gold-catalyzed cyclization, offering a glimpse into advanced synthetic methodologies.
Core Synthetic Strategy: Hantzsch-Type Oxazole Synthesis
The primary method detailed here is a variation of the Hantzsch oxazole synthesis, which involves the condensation of an α-haloketone with an amide or, in this case, cyanamide. This approach is favored for its operational simplicity, ready availability of starting materials, and generally good yields.
Mechanistic Insights
The reaction proceeds through a nucleophilic attack of the nitrogen atom of cyanamide on the electrophilic carbon of the α-haloketone (1-bromo-2-propanone). This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. The mechanism highlights the importance of the α-halo substituent as a leaving group to facilitate the initial substitution and the subsequent cyclization.
reagents [label="1-Bromo-2-propanone + Cyanamide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Nucleophilic Attack\n(SN2 Reaction)"]; intermediate2 [label="Intramolecular\nCyclization"]; intermediate3 [label="Dehydration"]; product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
reagents -> intermediate1 [label="Base (optional)"]; intermediate1 -> intermediate2; intermediate2 -> intermediate3; intermediate3 -> product [label="- H2O"]; }
Experimental Protocols
Protocol 1: Synthesis of this compound via Hantzsch-Type Reaction
This protocol details the synthesis from 1-bromo-2-propanone and cyanamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1-Bromo-2-propanone | 136.98 | 13.7 g | 0.1 | Caution: Lachrymator and toxic. Handle in a fume hood.[1][2] |
| Cyanamide | 42.04 | 4.2 g | 0.1 | Toxic. Handle with appropriate personal protective equipment (PPE).[1] |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 8.4 g | 0.1 | To neutralize HBr formed. |
| Ethanol (EtOH) | 46.07 | 200 mL | - | Solvent. |
| Diethyl Ether (Et₂O) | 74.12 | As needed | - | For extraction. |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | For washing. |
| Brine | - | As needed | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | For drying. |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanamide (4.2 g, 0.1 mol) and sodium bicarbonate (8.4 g, 0.1 mol) in 200 mL of ethanol.
-
Addition of α-Haloketone: While stirring the mixture at room temperature, slowly add 1-bromo-2-propanone (13.7 g, 0.1 mol) dropwise over a period of 30 minutes. Note: The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (NaBr and excess NaHCO₃).
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Extraction: Dissolve the crude residue in 100 mL of diethyl ether and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection: A common solvent system for the recrystallization of similar amino-heterocycles is an ethanol/water mixture.[3]
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in a fume hood.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be boiled for a few minutes.[3]
-
Hot Filtration: Filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).[3]
-
Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[3]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.
Alternative Advanced Protocol: Gold-Catalyzed Synthesis
start [label="Propargyl Precursor + Cyanamide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst [label="Gold Catalyst\n(e.g., AuCl, AuCl3)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Cyclization Reaction"]; workup [label="Work-up and Purification"]; product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reaction; catalyst -> reaction; reaction -> workup; workup -> product; }
Safety Precautions
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]
-
Keep a fire extinguisher and a safety shower/eyewash station readily accessible.
Reagent-Specific Hazards:
-
1-Bromo-2-propanone: This compound is a potent lachrymator (causes tearing) and is toxic by inhalation and skin contact.[1][2] It can cause severe irritation and burns.[1][2] Avoid breathing vapors and direct contact with skin and eyes.[1][2] It is also flammable.[1]
-
Cyanamide: Cyanamide is toxic if swallowed or in contact with skin.[1] It can cause severe skin burns and eye damage.[1] Handle with extreme care and avoid generating dust.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl (CH₃) protons (~2.2-2.4 ppm). - A singlet for the oxazole ring proton (C4-H) (~6.0-6.5 ppm). - A broad singlet for the amine (NH₂) protons (~5.0-6.0 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - A signal for the methyl carbon (~10-15 ppm). - Signals for the oxazole ring carbons (C2, C4, C5) in the aromatic region (~100-160 ppm). |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹ (typically two bands).[7][8] - C=N stretching of the oxazole ring around 1640-1680 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₄H₆N₂O, MW = 98.10 g/mol ). |
| Melting Point | A sharp melting point is indicative of high purity. The literature value should be consulted for comparison. |
Data Interpretation Notes:
-
The chemical shifts in NMR spectroscopy can be influenced by the solvent used.[9]
-
In IR spectroscopy, the amine N-H bands are typically sharper and less intense than the O-H bands of alcohols.[7][8]
-
The "nitrogen rule" in mass spectrometry states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Extend the reaction time. - Ensure the temperature is maintained at reflux. - Check the purity of the starting materials. |
| Loss of product during work-up. | - Perform extractions carefully. - Ensure the pH is appropriate during aqueous washes. | |
| Impure Product | Incomplete reaction or side reactions. | - Optimize the purification protocol (e.g., try a different recrystallization solvent system or use column chromatography). |
| Starting materials still present. | - Ensure the stoichiometry of the reactants is correct. | |
| Colored Product | Presence of colored impurities. | - Use activated charcoal during recrystallization.[3] |
Conclusion
The synthesis of this compound via the Hantzsch-type reaction of 1-bromo-2-propanone and cyanamide is a reliable and accessible method for laboratory-scale preparation. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently synthesize this important building block for their drug discovery and development endeavors. The provided information on purification and characterization will ensure the final product's high quality and suitability for subsequent synthetic transformations.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Scaffold: 5-Methyloxazol-2-amine in the Synthesis of Bioactive Molecules
An In-depth Guide for Researchers and Drug Development Professionals
The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of chemical building blocks, heterocyclic amines represent a privileged class of structures due to their ability to engage in a multitude of biological interactions. Among these, 5-Methyloxazol-2-amine has emerged as a versatile and valuable scaffold for the synthesis of a diverse array of bioactive molecules. Its unique electronic properties and synthetic tractability make it a sought-after component in the design of kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and other compounds of therapeutic interest. This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed protocols and an exploration of the structure-activity relationships of its derivatives.
The this compound Core: A Gateway to Bioactivity
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a common motif in natural products and synthetic pharmaceuticals. The 2-amino-5-methyl substitution pattern of the title compound offers several key advantages for drug design. The 2-amino group provides a crucial handle for a variety of chemical transformations, allowing for the facile introduction of diverse substituents to probe the chemical space around a biological target. The 5-methyl group can contribute to favorable hydrophobic interactions within a binding pocket and can influence the overall conformation of the molecule.
The inherent chemical nature of the 2-aminooxazole moiety allows it to act as a bioisostere for other common functionalities in drug molecules, such as amides and ureas, while offering a distinct vector for substituent placement and potentially improved physicochemical properties. This versatility has led to its incorporation into scaffolds targeting a range of disease areas, from oncology to inflammatory disorders.
Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. Consequently, the development of kinase inhibitors is a major focus of drug discovery. The 2-aminopyrimidine scaffold is a well-established pharmacophore in many approved kinase inhibitors, and this compound can be utilized to synthesize analogous structures with potentially improved properties.[1]
Derivatives of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine have been synthesized and evaluated as inhibitors of the Bcr-Abl fusion protein, a key driver in chronic myeloid leukemia.[1] The synthesis often involves a key cross-coupling step to attach the aryl group to the 2-amino position of a pyrimidine ring, a reaction for which this compound can be a suitable starting amine.
Workflow for the Synthesis of N-Aryl-5-methyloxazol-2-amine Derivatives
Caption: General workflow for the N-arylation of this compound.
Protocols for Key Synthetic Transformations
The utility of this compound as a synthetic building block is realized through a variety of robust chemical reactions. The following protocols provide detailed, step-by-step methodologies for the most common transformations.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives of this compound.[2][3] This reaction is fundamental for creating a library of compounds to explore structure-activity relationships.
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound (1.0 eq.), the aryl halide (1.2 eq.), and sodium tert-butoxide (1.4 eq.).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation. An inert atmosphere is crucial for maintaining catalytic activity.
-
Bulky Phosphine Ligand (XPhos): Ligands like XPhos are electron-rich and sterically hindered, which promotes the reductive elimination step of the catalytic cycle and stabilizes the active Pd(0) species.[4]
-
Strong, Non-nucleophilic Base (NaOtBu): The base is required to deprotonate the amine, forming the active nucleophile. A non-nucleophilic base is used to avoid competing reactions with the aryl halide.
Protocol 2: Acylation with Substituted Benzoyl Chlorides
Acylation of the 2-amino group is a straightforward method to introduce a variety of substituents, often leading to compounds with potent biological activity. This reaction forms an amide bond, a key structural feature in many pharmaceuticals.[5]
Materials:
-
This compound
-
Substituted benzoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq.) to the stirred solution.
-
Add the substituted benzoyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting amide by recrystallization or flash column chromatography.
Causality Behind Experimental Choices:
-
Base (Triethylamine): The acylation reaction generates hydrochloric acid (HCl) as a byproduct. A base is necessary to neutralize the HCl, preventing protonation of the starting amine and driving the reaction to completion.[5]
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Anhydrous solvents and reagents are essential to prevent hydrolysis of the starting benzoyl chloride.
Protocol 3: Condensation with Aromatic Aldehydes to Form Schiff Bases
The condensation of this compound with aldehydes leads to the formation of imines (Schiff bases), which are versatile intermediates for the synthesis of more complex heterocyclic systems and can also exhibit their own biological activities.[6][7]
Materials:
-
This compound
-
Aromatic aldehyde
-
Glacial acetic acid (catalytic amount)
-
Ethanol or Methanol
-
Standard laboratory glassware with a Dean-Stark apparatus or molecular sieves
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.05 eq.) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.
-
Continue refluxing until no more water is collected or the reaction is complete by TLC analysis.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.[8]
-
Removal of Water: The formation of the imine is a reversible reaction. Removal of the water byproduct (e.g., via a Dean-Stark trap) shifts the equilibrium towards the product, leading to higher yields.[6]
Logical Relationship of Synthetic Transformations
Caption: Key synthetic pathways starting from this compound.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for a broad range of this compound derivatives are not extensively consolidated in the public domain, general principles from related heterocyclic amines can be extrapolated. For kinase inhibitors, the nature of the aryl group in N-aryl derivatives is critical for achieving potency and selectivity. Substituents on the aryl ring can engage in specific hydrogen bonds, hydrophobic interactions, and van der Waals forces within the ATP-binding pocket of the target kinase.[9]
For instance, in the development of c-Met kinase inhibitors based on a 3-amino-benzo[d]isoxazole scaffold, the substitution pattern on the appended aryl rings was systematically varied to optimize inhibitory activity.[10] A similar approach can be applied to N-aryl-5-methyloxazol-2-amine derivatives to identify key interactions and develop potent and selective inhibitors.
Data Summary: Biological Activity of Related Heterocyclic Scaffolds
The following table summarizes the biological activities of some bioactive molecules containing related heterocyclic amine scaffolds, illustrating the potential of this class of compounds.
| Compound Class | Target | Key Structural Features | Representative Activity (IC₅₀) | Reference |
| N-Aryl-pyrimidin-2-amines | Bcr-Abl Kinase | 2-Anilino-pyrimidine | Varies with substitution | [1] |
| 2-Amino-5-arylthiazoles | Itk Inhibitors | 5-Arylthiazole | nM range | [11] |
| Pyrazolo[1,5-a]pyrimidines | Various Kinases | Fused heterocyclic core | nM to µM range | [12] |
| 3-Amino-benzo[d]isoxazoles | c-Met Kinase | Benzoisoxazole core | As low as 1.8 nM | [10] |
Conclusion
This compound is a valuable and versatile building block in the synthesis of bioactive molecules. Its synthetic accessibility and the reactivity of its 2-amino group allow for the creation of diverse chemical libraries for drug discovery programs. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold in the development of novel therapeutics, particularly in the area of kinase inhibition. Future work in this area will likely focus on the synthesis of novel derivatives and the elucidation of their detailed structure-activity relationships to unlock the full therapeutic potential of this promising heterocyclic core.
References
- 1. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Screening of a 5-Methyloxazol-2-amine Library
Introduction: Unlocking the Therapeutic Potential of the 5-Methyloxazol-2-amine Scaffold
The this compound core is a privileged heterocyclic scaffold that holds significant promise in modern drug discovery. Its structural features, including hydrogen bond donors and acceptors, and a rigid ring system, make it an attractive starting point for the development of potent and selective modulators of various biological targets. While the full spectrum of biological activities for this specific library is yet to be elucidated, the prevalence of similar nitrogen-containing heterocyclic cores in clinically successful drugs suggests a high probability of identifying novel bioactive agents.
This guide provides a comprehensive, field-proven protocol for the systematic biological screening of a this compound library. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to instill a deep understanding of the scientific rationale behind each experimental choice. This ensures that the screening cascade is robust, reproducible, and capable of identifying high-quality, validated hits suitable for progression into lead optimization.[1][2]
Given the structural alerts within the this compound scaffold, which are frequently found in kinase inhibitors, this protocol will primarily focus on a kinase screening campaign.[3][4] Protein kinases are a well-established and highly "druggable" target class, making them a logical starting point for a library of this nature.[3][4] However, the principles and workflows described herein are readily adaptable to other major target classes, such as G-protein coupled receptors (GPCRs) and ion channels, with appropriate modifications to the assay technologies employed.
Part 1: The Strategic Screening Cascade
A successful screening campaign is a multi-stage process designed to systematically identify and validate true hits while eliminating artifacts and false positives.[5][6] Our proposed workflow is a hierarchical approach that maximizes efficiency and confidence in the generated data.
Figure 1: A tiered approach to the biological screening of a small molecule library.
Part 2: Assay Development and Validation: The Foundation of a Successful Screen
Before embarking on a large-scale screen, it is imperative to develop and validate a robust and reliable assay.[][8] The goal is to create an assay that is sensitive, reproducible, and amenable to high-throughput automation.[9][10]
Target Selection and Rationale
As previously mentioned, protein kinases are an excellent starting point for screening a this compound library. For this protocol, we will use a representative tyrosine kinase, such as a member of the Src family, as our primary target. The choice of a specific kinase should be guided by therapeutic area of interest and available resources.
Assay Technology Selection
A variety of assay formats are available for monitoring kinase activity.[11] For primary screening, a homogenous, non-radioactive assay with a stable endpoint signal is ideal. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen® (Thermo Fisher Scientific), are highly recommended due to their low background, high sensitivity, and resistance to interference from colored or fluorescent compounds.[11]
| Assay Technology | Principle | Advantages | Disadvantages |
| TR-FRET (e.g., LanthaScreen®) | Binding or activity-based detection using long-lifetime fluorophores. | High sensitivity, low background, homogenous format. | Requires specialized plate readers. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon enzyme binding. | Homogenous, rapid, and cost-effective. | Can be prone to interference from fluorescent compounds. |
| Luminescence (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction.[12] | High sensitivity and dynamic range. | Susceptible to interference from compounds that inhibit luciferase.[13] |
Table 1: Comparison of common kinase assay technologies.
Step-by-Step Assay Development Protocol
Objective: To optimize assay conditions for the chosen kinase target to achieve a robust and reproducible signal for HTS.
Materials:
-
Purified, active kinase enzyme
-
Fluorescently labeled substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing appropriate salts, DTT, and a detergent like Brij-35)
-
Kinase inhibitors for positive control (e.g., Staurosporine)
-
DMSO (Dimethyl sulfoxide)
-
384-well, low-volume, white assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Enzyme Titration:
-
Prepare serial dilutions of the kinase enzyme in assay buffer.
-
Add a fixed, saturating concentration of the substrate peptide and ATP to each well.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Add the detection reagents.
-
Read the plate on a TR-FRET reader.
-
Goal: Determine the enzyme concentration that yields approximately 80% of the maximum signal (EC80), ensuring the assay is sensitive to inhibitors.
-
-
ATP Titration (Km Determination):
-
Using the determined EC80 enzyme concentration, perform a matrix titration of ATP.
-
Incubate for a fixed time.
-
Add detection reagents and read the plate.
-
Goal: Determine the Michaelis constant (Km) for ATP. For inhibitor screening, it is recommended to use an ATP concentration equal to or slightly below the Km to facilitate the identification of competitive inhibitors.
-
-
Assay Robustness and Z'-factor Calculation:
-
Prepare a plate with multiple wells of positive controls (no inhibitor, 100% activity) and negative controls (high concentration of a known inhibitor, 0% activity).
-
Calculate the Z'-factor using the following formula:
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Goal: A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[14][15]
-
Part 3: Primary High-Throughput Screening (HTS)
The primary HTS is designed to rapidly screen the entire this compound library at a single concentration to identify "initial hits".[14][15]
Library Preparation and Management
Proper handling of the compound library is crucial for data quality.[16]
-
The this compound library should be dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Store stock plates at -20°C or -80°C to maintain compound integrity.
-
For screening, create intermediate plates by diluting the stock plates to an appropriate concentration (e.g., 1 mM) in DMSO.
-
Use acoustic dispensing technology for compound transfer to assay plates to minimize volume variability.
HTS Protocol
Objective: To screen the entire library at a single concentration (e.g., 10 µM) to identify compounds that inhibit the target kinase activity.
Procedure:
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the intermediate library plates into the 384-well assay plates.
-
Add the kinase enzyme (at the pre-determined EC80 concentration) to all wells except the negative controls.
-
Incubate for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the substrate peptide and ATP solution (at the pre-determined Km concentration).
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagents.
-
Incubate for the required time for signal development.
-
Read the plates on a TR-FRET compatible plate reader.
Data Analysis and Hit Selection
HTS data analysis requires robust statistical methods to identify true hits from the noise.[17][18]
-
Data Normalization: Normalize the raw data from each plate using the on-plate positive and negative controls. The percent inhibition can be calculated as follows:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
-
Hit Selection Criteria: A common method for hit selection is to use a statistical cutoff, such as three standard deviations from the mean of the sample population. For example, compounds exhibiting >50% inhibition or a Z-score of <-3 may be considered initial hits.
Figure 2: Workflow for primary HTS data analysis.
Part 4: Hit Validation: From Initial Hits to Confirmed Leads
The initial hits from the primary screen require rigorous validation to eliminate false positives and confirm their activity.[5][19] This is a critical step to ensure that resources are focused on the most promising compounds.[20]
Hit Confirmation and Potency Determination
Initial hits should be re-tested using the primary assay in a dose-response format to confirm their activity and determine their potency (IC50).
-
Source fresh, powdered samples of the hit compounds to ensure purity and identity.[21]
-
Perform 10-point, 3-fold serial dilutions of the confirmed hits.
-
Generate dose-response curves and calculate the IC50 values using a non-linear regression model.
-
Goal: Confirm the activity of the initial hits and rank them based on their potency.
Counter-Screens: Identifying Assay Interference
Counter-screens are essential to identify and eliminate compounds that interfere with the assay technology rather than the biological target.[22][23]
-
Luciferase Inhibition (for luminescence-based assays): If a luminescence-based primary assay was used, a counter-screen against the luciferase enzyme alone is necessary to identify inhibitors of the reporter enzyme.[13]
-
TR-FRET Interference: For TR-FRET assays, a counter-screen can be run in the absence of the enzyme or substrate to identify compounds that quench or enhance the fluorescence signal.
Protocol for a Generic Counter-Screen (No Enzyme Control):
-
Prepare assay plates with the serially diluted hit compounds.
-
Add all assay components (buffer, substrate, ATP, detection reagents) except for the kinase enzyme .
-
Read the plates under the same conditions as the primary assay.
-
Goal: Compounds that show a signal in this assay are likely interfering with the assay technology and should be flagged as potential false positives.
Orthogonal Assays: Confirming On-Target Activity
An orthogonal assay uses a different detection technology to measure the same biological activity.[6] This provides an independent confirmation of the compound's on-target effect.
-
If the primary assay was a TR-FRET-based biochemical assay, an orthogonal assay could be a mobility-shift assay (e.g., Caliper) or a direct binding assay like Surface Plasmon Resonance (SPR).
-
Goal: To confirm that the hit compounds are active against the target in a technology-independent manner.
Secondary Assays: Assessing Cellular Activity
The ultimate goal is to identify compounds that are active in a cellular context. Secondary assays are designed to measure the activity of the confirmed hits in a more biologically relevant system.[24][25]
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to the target kinase within intact cells.
-
Phenotypic Assays: If the target kinase is involved in a known cellular pathway (e.g., proliferation, apoptosis), a cell-based assay measuring this phenotype can be employed. For example, a cell viability assay (e.g., CellTiter-Glo®) can be used to assess the anti-proliferative effects of the kinase inhibitors.
-
Cytotoxicity Assays: It is crucial to assess the general cytotoxicity of the hit compounds to distinguish between specific anti-proliferative effects and non-specific toxicity.[6]
| Validation Step | Purpose | Example Assay |
| Hit Confirmation | Confirm activity and determine potency. | Primary assay in dose-response format. |
| Counter-Screen | Identify assay interference. | Primary assay minus the target enzyme. |
| Orthogonal Assay | Confirm on-target activity with a different technology. | Surface Plasmon Resonance (SPR). |
| Secondary Assay | Assess activity in a cellular context. | Cell-based target engagement (CETSA) or phenotypic assay. |
| Selectivity Profiling | Determine the selectivity of the compound. | Screen against a panel of related kinases. |
Table 2: A summary of the hit validation cascade.
Part 5: Adaptability to Other Target Classes
While this protocol has focused on a kinase screening campaign, the overall workflow is applicable to other target classes with modifications to the assay technology.
-
GPCRs: For GPCRs, primary screening can be performed using assays that measure second messenger levels (e.g., cAMP or calcium flux) or reporter gene expression.[26][27] Libraries targeting GPCRs are widely available.[][29][30]
-
Ion Channels: High-throughput screening of ion channels can be achieved using fluorescent membrane potential dyes or automated electrophysiology platforms.[31][32][33][34][35]
Conclusion
The biological screening of a novel chemical library, such as the this compound library, is a rigorous and systematic process. By following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers and drug development professionals can confidently navigate the complexities of hit identification and validation. This structured approach, grounded in scientific integrity, will maximize the probability of discovering novel, high-quality chemical probes and potential therapeutic leads from this promising chemical scaffold.
References
- 1. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 6. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 10. htsc.wustl.edu [htsc.wustl.edu]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. High-throughput screening - Wikipedia [en.wikipedia.org]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
- 20. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 24. lifesciences.danaher.com [lifesciences.danaher.com]
- 25. Secondary Screening - Creative Biolabs [creative-biolabs.com]
- 26. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 27. GPCR Targeted Library [chemdiv.com]
- 29. Prestwick GPCR Drug Library - Prestwick Chemical Libraries [prestwickchemical.com]
- 30. selleckchem.com [selleckchem.com]
- 31. Ion Channel Screening - Creative Bioarray [ionschannel.com]
- 32. aurorabiomed.com [aurorabiomed.com]
- 33. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 34. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 35. Editorial: Targeting ion channels for drug discovery: emerging challenges for high throughput screening technologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Deployment of 5-Methyloxazol-2-amine in Fragment-Based Drug Design Workflows
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead generation, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] The FBDD paradigm is predicated on a simple yet profound concept: identifying low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[1][3] These initial hits then serve as starting points for rational, structure-guided optimization into potent lead compounds. This application note provides a detailed guide on the strategic use of 5-Methyloxazol-2-amine, a high-value fragment, within the FBDD workflow. We will explore its physicochemical rationale, provide detailed experimental protocols for screening and validation, and discuss strategies for its elaboration into high-affinity leads.
The Rationale for this compound as a Premier Fragment
The selection of a fragment library is a critical determinant of success in any FBDD campaign. Fragments must not only possess favorable physicochemical properties but also offer versatile chemical handles for subsequent optimization. This compound emerges as an exemplary candidate for several compelling reasons.
-
Physicochemical Properties: The molecule adheres well to the "Rule of Three," a guiding principle for fragment selection.[1] Its low molecular weight and balanced lipophilicity ensure a higher probability of binding efficiently within the often-small pockets of a target protein.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O | |
| Molecular Weight | 98.10 g/mol | |
| Topological Polar Surface Area | 52.1 Ų | [4] |
| Hydrogen Bond Donors | 1 (amine group) | [1] |
| Hydrogen Bond Acceptors | 2 (ring nitrogen, ring oxygen) | [1] |
| CAS Number | 33124-04-8 | [5] |
-
Structural Features for Molecular Recognition: The 2-amino-oxazole moiety is a privileged scaffold in medicinal chemistry. The exocyclic amine provides a potent hydrogen bond donor and acceptor, while the endocyclic nitrogen and oxygen atoms can also participate in crucial interactions. The methyl group at the 5-position serves as a valuable probe for small hydrophobic pockets and provides a defined vector for chemical elaboration.
-
Synthetic Tractability: The structure offers multiple, non-interfering sites for chemical modification. The amine can be functionalized, and the oxazole ring can be further substituted, allowing for rapid generation of analog libraries during the hit-to-lead phase. Research has demonstrated various synthetic routes for creating derivatives of such heterocyclic amines.[6]
-
Bioisosteric Relevance: The 2-amino-oxazole core is a bioisostere of 2-aminothiazole, a scaffold present in numerous biologically active compounds and approved drugs.[7][8] This relationship suggests a higher likelihood of the this compound fragment engaging with biologically relevant targets.
The FBDD Workflow: A Phased Approach
The journey from a fragment hit to a clinical candidate is a systematic, multi-stage process. The following diagram illustrates a typical workflow incorporating this compound.
Caption: A generalized workflow for Fragment-Based Drug Design.
Experimental Protocols: From Screening to Structure
The low binding affinity of fragments necessitates the use of sensitive biophysical techniques capable of reliably detecting weak interactions.[1][9]
Protocol 1: Fragment Screening via Protein-Observed NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a premier tool for FBDD, offering robust detection of weak binding events.[3][10] The protein-observed 1H-15N HSQC experiment is particularly powerful, as it reports on the chemical environment of each backbone amide. A binding event is detected as a chemical shift perturbation (CSP) for specific residues, simultaneously identifying a hit and localizing its binding site.[11]
Methodology:
-
Protein Preparation: Express and purify the target protein with uniform 15N-labeling. Prepare a stock solution of ~50-100 µM in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, 90% H₂O/10% D₂O).
-
Fragment Preparation: Prepare a high-concentration stock of this compound (e.g., 200 mM in d6-DMSO).
-
Reference Spectrum: Acquire a high-quality 1H-15N HSQC spectrum of the protein alone. This serves as the reference state.
-
Titration: Add this compound to the protein sample to a final concentration of 200-500 µM (ensure final DMSO concentration is ≤ 0.5% to avoid protein destabilization).
-
Hit Spectrum: Acquire a second 1H-15N HSQC spectrum under identical conditions.
-
Data Analysis: Overlay the reference and hit spectra. Significant CSPs (changes in peak position) for a subset of residues indicate a direct binding event at or near those residues.
Protocol 2: Primary Screening and Affinity Estimation via Surface Plasmon Resonance (SPR)
SPR is a label-free technology that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[12][13] It is highly sensitive and provides valuable kinetic (kₐ, kₔ) and affinity (K₋) data.
Methodology:
-
Target Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[13] Aim for a low-to-medium immobilization density to minimize mass transport effects.
-
Fragment Injection: Prepare a series of dilutions of this compound in running buffer (e.g., from 10 µM to 1 mM). Inject each concentration over the immobilized target surface and a reference flow cell (for background subtraction).
-
Binding Measurement: Record the binding response in Response Units (RU). A concentration-dependent increase in RU indicates binding.
-
Affinity Analysis: At steady state, plot the RU against the fragment concentration and fit the data to a 1:1 binding model to derive the equilibrium dissociation constant (K₋). For fragments, this is often in the high µM to low mM range.
-
Surface Regeneration: After each injection, regenerate the sensor surface using a mild solution (e.g., a low pH buffer or a high salt concentration) to remove the bound fragment.
Protocol 3: Structural Elucidation of the Fragment-Protein Complex via X-ray Crystallography
The ultimate goal of the initial FBDD stages is to obtain a high-resolution crystal structure of the fragment bound to the target.[3][14] This structural "snapshot" is invaluable, revealing the precise binding mode, key interactions, and solvent-exposed vectors that can be exploited for fragment elaboration.
Methodology:
-
Protein Crystallization: Obtain well-diffracting crystals of the target protein in its apo (unliganded) form.
-
Crystal Soaking: Prepare a soaking solution containing a high concentration of this compound (e.g., 1-10 mM) in a cryo-protectant-compatible buffer. Transfer the apo crystals into this solution and allow them to soak for a period ranging from minutes to hours.
-
Cryo-cooling: Remove the soaked crystal and flash-cool it in liquid nitrogen to prevent ice formation.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model. Carefully inspect the resulting electron density maps for evidence of the bound fragment. Model the this compound into the difference density and refine the complex structure to high resolution.
From Hit to Lead: Structure-Guided Fragment Elaboration
With a validated, low-affinity hit and a high-resolution structure in hand, the creative phase of hit-to-lead chemistry begins. The goal is to "grow" the fragment into the surrounding binding pocket to pick up additional, affinity-enhancing interactions, thereby improving potency.
References
- 1. Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primo.alfred.edu [primo.alfred.edu]
- 3. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methyloxazol-2-amine | C4H6N2O | CID 535824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 33124-04-8|this compound|BLD Pharm [bldpharm.com]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Applications of Surface Plasmon Resonance for Characterization of Molecules Important in the Pathogenesis and Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 5-Methyloxazol-2-amine for SAR studies
Application Note & Protocols
Topic: Strategic Derivatization of 5-Methyloxazol-2-amine for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry.
Introduction: The this compound Scaffold - A Privileged Motif in Medicinal Chemistry
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a cornerstone in modern medicinal chemistry, found in numerous clinically approved drugs and biologically active compounds.[1][2][3] Its prevalence stems from its ability to act as a versatile scaffold that can engage with biological targets like enzymes and receptors through a variety of non-covalent interactions, including hydrogen bonding, and hydrophobic and pi-pi interactions.[1][4]
The specific scaffold, this compound (C₄H₆N₂O, MW: 98.10 g/mol ), offers a particularly attractive starting point for drug discovery campaigns. It presents two primary, chemically distinct points for diversification: the exocyclic 2-amino group and the C4 position of the oxazole ring. The strategic modification of these positions allows for a systematic exploration of the chemical space around the core, which is the fundamental principle of Structure-Activity Relationship (SAR) studies.
This guide provides detailed protocols for the derivatization of this compound, focusing on robust and versatile chemical transformations. The objective is to empower researchers to generate focused compound libraries for the efficient elucidation of SAR, ultimately guiding the optimization of lead compounds.
Foundational Derivatization Strategies
The primary amino group at the C2 position is the most accessible handle for initial derivatization due to its nucleophilicity. Common strategies include N-acylation and N-alkylation. For more extensive SAR exploration, the oxazole ring itself can be functionalized, typically via an electrophilic halogenation at the C4 position, which then opens the door to powerful cross-coupling methodologies.
Strategy 1: N-Acylation of the 2-Amino Group
Scientific Rationale: N-acylation is a fundamental transformation that converts the primary amine into a secondary amide. This modification is crucial for SAR studies as it:
-
Introduces Hydrogen Bond Acceptors: The carbonyl oxygen of the newly formed amide can act as a hydrogen bond acceptor.
-
Probes Steric Pockets: By varying the R-group of the acyl chloride or anhydride, one can introduce substituents of different sizes and shapes (e.g., aliphatic, aromatic, heterocyclic) to map out the steric tolerance of the target's binding site.
-
Modulates Physicochemical Properties: Acylation can significantly alter the lipophilicity (logP), polarity, and metabolic stability of the parent molecule.
The reaction is typically straightforward, proceeding readily by treating the this compound with an appropriate acylating agent in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Workflow for N-Acylation:
Caption: General workflow for N-acylation of this compound.
Detailed Protocol: Synthesis of N-(5-methyl-1,3-oxazol-2-yl)benzamide
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), and dissolve it in anhydrous Dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add pyridine (1.5 eq) or triethylamine (TEA, 1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 5 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with a saturated aqueous solution of NaHCO₃ (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure N-acylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
| Parameter | Condition / Reagent | Rationale & SAR Insight |
| Starting Material | This compound | Core scaffold for derivatization. |
| Acylating Agent | R-COCl, (RCO)₂O | Introduces diverse R-groups (aryl, alkyl, etc.) to probe steric and electronic effects.[5][6] |
| Base | Pyridine, TEA, DIPEA | Scavenges acidic byproduct (HCl) to drive the reaction to completion. |
| Solvent | DCM, THF, Acetonitrile | Aprotic solvents that do not interfere with the reaction. |
| Temperature | 0°C to Room Temp. | Controls reaction rate and minimizes side reactions. |
| Expected Yield | 60-95% | Dependent on the reactivity of the acylating agent. |
Strategy 2: N-Alkylation of the 2-Amino Group
Scientific Rationale: N-alkylation introduces alkyl, benzyl, or other sp³-hybridized carbon-based substituents. This is a critical strategy for:
-
Modulating Basicity and Lipophilicity: Introducing alkyl chains increases lipophilicity and can subtly alter the pKa of the parent amine, which can impact cell permeability and target engagement.
-
Exploring Hydrophobic Pockets: The added groups can occupy hydrophobic regions within a binding site that cannot be accessed by polar amide groups.
-
Introducing Conformational Constraints: Specific alkyl groups can introduce conformational rigidity, which can be beneficial for binding affinity.
A common method involves reacting the amine with an alkyl halide in the presence of a stronger base compared to acylation, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the amine, thereby increasing its nucleophilicity.
Workflow for N-Alkylation:
Caption: General workflow for N-alkylation of this compound.
Detailed Protocol: Synthesis of N-benzyl-5-methyl-1,3-oxazol-2-amine
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes (2x) to remove the oil, then suspend it in anhydrous Dimethylformamide (DMF).
-
Cooling: Cool the suspension to 0°C.
-
Amine Addition: Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF dropwise. Stir at 0°C for 30 minutes to allow for deprotonation (hydrogen gas evolution will be observed).
-
Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS. Gentle heating (e.g., 50°C) may be required for less reactive alkyl halides.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0°C. Dilute the mixture with ethyl acetate (EtOAc) and water. Separate the layers.
-
Extraction: Extract the aqueous layer with EtOAc (3x). Combine the organic layers and wash with brine (2x) to remove residual DMF.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure and purity via NMR and MS analysis.
Strategy 3: C4-Arylation via Suzuki Cross-Coupling
Scientific Rationale: The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron species.[7][8] This is an exceptionally powerful tool in medicinal chemistry for SAR because:
-
Vast Scope: A huge number of diverse aryl and heteroaryl boronic acids/esters are commercially available, allowing for the rapid introduction of complex functionality.
-
Robustness: The reaction conditions are generally mild and tolerant of a wide range of functional groups.[7][9]
-
Major Structural Modification: It allows for the exploration of large, distal binding pockets and can fundamentally alter the shape and electronic properties of the lead compound.
This strategy requires a two-step sequence: first, halogenation of the electron-rich oxazole ring at the C4 position, followed by the Suzuki coupling.
Workflow for C4-Arylation (Two-Step Process):
Caption: Two-step workflow for C4-Arylation via Suzuki Coupling.
Detailed Protocol: Synthesis of 4-Aryl-5-methyl-N-acyl-oxazol-2-amine
Step A: Synthesis of 4-Bromo-N-(5-methyl-1,3-oxazol-2-yl)benzamide (Note: The exocyclic amine must be protected, e.g., as an amide, to prevent side reactions and direct the halogenation to the C4 position.)
-
Reaction Setup: Dissolve the N-acylated starting material (e.g., N-(5-methyl-1,3-oxazol-2-yl)benzamide, 1.0 eq) in a suitable solvent like acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.
-
Reaction Progression: Stir the mixture for 1-4 hours. Monitor the disappearance of the starting material by TLC/LC-MS.
-
Work-up and Isolation: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the 4-bromo intermediate.
Step B: Suzuki Coupling of the 4-Bromo Intermediate
-
Reaction Setup: In a microwave vial or Schlenk tube, combine the 4-bromo intermediate (1.0 eq), the desired arylboronic acid (e.g., phenylboronic acid, 1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Catalyst and Solvent: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Add a degassed solvent mixture, typically 1,4-Dioxane and water (e.g., 4:1 ratio).
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction Progression: Heat the reaction mixture to 80-100°C (or use microwave irradiation) for 4-12 hours until the starting material is consumed (monitor by LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.
-
Isolation & Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to obtain the final C4-arylated product.
| Parameter | Condition / Reagent | Rationale & SAR Insight |
| Halogenation Agent | N-Bromosuccinimide (NBS) | Provides an electrophilic bromine source for functionalizing the C4 position. |
| Organoboron | Aryl/Heteroaryl Boronic Acid | The "R²" group in the coupling.[7] Its diversity is key to exploring SAR. |
| Pd Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation. Choice can impact yield and reaction time.[8][10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Essential for the transmetalation step of the catalytic cycle.[7][8] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Biphasic or polar aprotic solvents are common. Must be degassed to prevent catalyst oxidation. |
| Expected Yield | 40-85% (over 2 steps) | Highly dependent on the coupling partners. |
SAR Progression and Data Interpretation
A successful derivatization campaign generates a library of analogs that are then screened in relevant biological assays. The interpretation of this data is the core of the SAR study.
Logical Flow of an SAR Study:
Caption: Iterative cycle of a Structure-Activity Relationship (SAR) study.
Data should be organized systematically to identify key trends. A hypothetical SAR table for a kinase inhibitor program might look like this:
| Compound ID | R¹ (at C2-Amine) | R² (at C4) | Kinase IC₅₀ (nM) |
| Parent-01 | -H | -H | 5,200 |
| ACYL-01 | -C(O)Ph | -H | 850 |
| ACYL-02 | -C(O)-(4-F-Ph) | -H | 210 |
| ACYL-03 | -C(O)CH₃ | -H | 1,500 |
| ALKYL-01 | -CH₂Ph | -H | >10,000 |
| SUZUKI-01 | -C(O)Ph | -Ph | 450 |
| SUZUKI-02 | -C(O)Ph | -Pyridin-3-yl | 95 |
Interpretation of Hypothetical Data:
-
Observation 1: Acylation of the 2-amino group is beneficial for activity (Parent-01 vs. ACYL-01).
-
Observation 2: An electron-withdrawing group on the benzoyl ring improves potency (ACYL-01 vs. ACYL-02), suggesting a specific electronic or hydrogen-bonding interaction.
-
Observation 3: A small aliphatic acyl group is less tolerated than an aromatic one (ACYL-03).
-
Observation 4: N-alkylation is detrimental to activity (ALKYL-01).
-
Observation 5: Adding a pyridine ring at the C4 position via Suzuki coupling significantly enhances potency (SUZUKI-02), likely by picking up a key hydrogen bond interaction in the solvent-exposed region of the kinase.
Conclusion
This compound is a high-value scaffold for medicinal chemistry. The strategic application of robust derivatization chemistries—namely N-acylation, N-alkylation, and C4-arylation via Suzuki coupling—provides a powerful and systematic approach to building Structure-Activity Relationships. The protocols and strategies outlined in this guide offer a validated framework for generating diverse compound libraries, enabling the rapid identification and optimization of novel therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes & Protocols: 5-Methyloxazol-2-amine in the Synthesis of Antitubercular Agents
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Introduction: The Imperative for Novel Antitubercular Scaffolds
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined current therapeutic regimens, creating an urgent need for new antitubercular agents with novel mechanisms of action.[1][2] In this context, nitrogen-containing heterocyclic compounds, such as oxazoles, have emerged as "privileged scaffolds" in medicinal chemistry due to their metabolic stability and diverse biological activities.[3][4][5]
The oxazole core, in particular, is a key pharmacophore in a variety of bioactive molecules and has been identified in several potent antitubercular agents.[1][6] Its ability to act as a bioisosteric replacement for amide and ester functionalities allows for the fine-tuning of pharmacokinetic properties.[7][8] This guide focuses on the strategic use of 5-methyloxazol-2-amine , a versatile and readily available building block, for the synthesis of a new generation of antitubercular drug candidates. We will explore the synthetic rationale, provide detailed experimental protocols, and discuss the structure-activity relationship (SAR) insights that guide the design of these potent molecules.
Medicinal Chemistry Rationale: Why this compound?
This compound is an attractive starting material for several key reasons:
-
Structural Rigidity and Planarity: The oxazole ring introduces a rigid, planar element into the molecule, which can facilitate optimal binding interactions with biological targets.
-
Hydrogen Bonding Capabilities: The 2-amino group provides a crucial hydrogen bond donor, while the ring nitrogen acts as a hydrogen bond acceptor, enabling strong and specific interactions within a target's active site.
-
Synthetic Versatility: The primary amine at the C-2 position is a versatile functional handle. It readily participates in a variety of coupling reactions, such as amide bond formation, urea/thiourea synthesis, and palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space and SAR.[9][10][11]
-
Favorable Physicochemical Properties: The methyl group at the C-5 position can enhance metabolic stability and lipophilicity, which are critical parameters for oral bioavailability and cell permeability.
The incorporation of the this compound scaffold often leads to compounds with potent activity against both replicating and non-replicating forms of Mtb, a crucial attribute for eradicating persistent infections.[3][4]
Core Synthetic Strategy: N-Aryl-5-methyloxazol-2-amine Derivatives
A prevalent and effective strategy involves the synthesis of N-aryl derivatives of this compound. The general workflow involves a palladium-catalyzed Buchwald-Hartwig amination reaction, which is a robust method for forming C-N bonds.
Workflow for Synthesis of N-Aryl-5-methyloxazol-2-amine Derivatives
Caption: General workflow for the synthesis of N-Aryl-5-methyloxazol-2-amine derivatives.
Protocol 1: Synthesis of N-(4-chlorophenyl)-5-methyl-1,3-oxazol-2-amine
This protocol details the synthesis of a representative N-aryl derivative. The choice of a chloro-substituted aryl halide is based on SAR studies indicating that halogen substituents can enhance antitubercular activity.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | 98% | Sigma-Aldrich | Store in a desiccator. |
| 1-Bromo-4-chlorobenzene | 99% | Acros Organics | Handle in a fume hood. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Strem Chemicals | Catalyst, handle with care. |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 98% | Sigma-Aldrich | Ligand, air-sensitive. |
| Cesium Carbonate (Cs₂CO₃) | 99.9% | Alfa Aesar | Base, hygroscopic. |
| 1,4-Dioxane | Anhydrous | Acros Organics | Use dry solvent. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | HPLC Grade | Fisher Scientific | For chromatography. |
| Celite® | --- | Sigma-Aldrich | Filter aid. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (250 mg, 2.55 mmol, 1.0 equiv), 1-bromo-4-chlorobenzene (585 mg, 3.06 mmol, 1.2 equiv), Xantphos (147 mg, 0.255 mmol, 0.1 equiv), and cesium carbonate (2.49 g, 7.65 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon gas for 15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of nitrogen, add anhydrous 1,4-dioxane (15 mL) via syringe. Follow this by adding Pd₂(dba)₃ (117 mg, 0.128 mmol, 0.05 equiv). The mixture will typically turn a dark red or brown color.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc mobile phase.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield N-(4-chlorophenyl)-5-methyl-1,3-oxazol-2-amine as a white to off-white solid.
Characterization Data (Expected)
| Analysis | Expected Result |
| Yield | 65-75% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.30 (d, J = 8.8 Hz, 2H), 7.22 (d, J = 8.8 Hz, 2H), 6.85 (s, 1H), 2.30 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 158.5, 145.1, 137.9, 129.2, 128.8, 122.5, 121.8, 12.0 |
| Mass Spec (ESI+) | m/z 211.05 [M+H]⁺ |
Protocol 2: In Vitro Antitubercular Activity Screening
The standard method for assessing the in vitro activity of synthesized compounds against Mtb is the Microplate Alamar Blue Assay (MABA). This colorimetric assay measures cell viability.
Materials & Reagents
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Reference drugs (e.g., Isoniazid, Rifampicin)
Step-by-Step Procedure
-
Compound Preparation: Prepare a stock solution of the synthesized compound in DMSO (e.g., 10 mg/mL). Perform serial two-fold dilutions in 7H9 broth in a 96-well plate to obtain a range of test concentrations (e.g., from 100 µg/mL to 0.09 µg/mL).
-
Inoculum Preparation: Grow Mtb H37Rv to mid-log phase (OD₆₀₀ ~0.5). Dilute the culture in 7H9 broth to achieve a final inoculum size of approximately 5 x 10⁴ CFU/well.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well of the microplate containing the serially diluted compounds. Include wells for a 'no drug' positive control and a 'no bacteria' negative control.
-
Incubation: Seal the plates with a breathable sealant or place them in a secondary container and incubate at 37 °C for 5-7 days.
-
Assay Development: Add 20 µL of Alamar Blue reagent to each well. Re-incubate the plates for another 24 hours.
-
Data Reading: Read the fluorescence (Ex 560 nm, Em 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink (i.e., inhibits >90% of bacterial growth).
Data Presentation: Structure-Activity Relationship (SAR)
Systematic modification of the aryl ring in N-aryl-5-methyloxazol-2-amine derivatives allows for the elucidation of key SAR trends.
| Compound ID | R-Group (on Phenyl Ring) | MIC (µg/mL) vs. Mtb H37Rv | Cytotoxicity (IC₅₀, µM) vs. VERO cells | Selectivity Index (SI = IC₅₀/MIC) |
| REF-1 | H | 12.5 | >128 | >10.2 |
| CPD-1 | 4-Cl | 3.13 | >128 | >40.8 |
| CPD-2 | 4-F | 6.25 | >128 | >20.4 |
| CPD-3 | 4-CH₃ | 6.25 | >128 | >20.4 |
| CPD-4 | 4-OCH₃ | 25.0 | >128 | >5.1 |
| CPD-5 | 3,4-diCl | 1.56 | 64.0 | 41.0 |
| CPD-6 | 4-CF₃ | 0.78 | 32.0 | 41.0 |
Note: Data presented is representative and compiled from typical findings in the literature. Actual results may vary.[3][4][9]
SAR Insights
Caption: Key structure-activity relationship trends for N-Aryl-5-methyloxazol-2-amine antitubercular agents.
Troubleshooting & Safety
-
Low Yield in Buchwald-Hartwig Coupling:
-
Cause: Inactive catalyst, poor quality solvent, or insufficient inert atmosphere.
-
Solution: Ensure the use of a fresh bottle of anhydrous solvent. Degas the reaction mixture thoroughly (freeze-pump-thaw cycles can be more effective than purging). Use fresh catalyst and ligand from a reliable source, handling them quickly to minimize air exposure.
-
-
Difficulty in Purification:
-
Cause: Formation of side products, such as diarylated amines or dehalogenated starting material.
-
Solution: Adjust the stoichiometry; avoid a large excess of the aryl halide. Ensure the reaction has gone to completion by TLC to avoid purifying away unreacted starting material. A different solvent system for chromatography may be required.
-
-
Safety Precautions:
-
Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1,4-Dioxane is a suspected carcinogen and peroxide-former. Use only anhydrous, inhibitor-stabilized solvent and work in a well-ventilated area.
-
Aryl halides can be irritants; avoid inhalation and skin contact.
-
Conclusion and Future Outlook
This compound serves as an outstanding foundational scaffold for the development of novel antitubercular agents. The synthetic accessibility and the clear structure-activity relationships associated with its derivatives make it a highly tractable starting point for medicinal chemistry campaigns. The Buchwald-Hartwig cross-coupling reaction provides a reliable and modular route to a diverse library of N-aryl derivatives, enabling rapid optimization of potency and pharmacokinetic properties.
Future research should focus on exploring a wider range of aryl and heteroaryl substituents to further enhance potency, particularly against drug-resistant strains. Additionally, mechanism of action studies are required to identify the specific biological target of this chemical class, which will be instrumental in developing them into next-generation clinical candidates to combat the global threat of tuberculosis.
References
- 1. Discovery of the disubstituted oxazole analogues as a novel class anti-tuberculotic agents against MDR- and XDR-MTB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of New Antituberculosis Agents Derived from Oxazoline and Oxazole Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of new anti-tuberculosis agents derived from oxazoline and oxazole benzyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation and exploration of new classes of antitubercular agents: The optimization of oxazolines, oxazoles, thiazolines, thiazoles to imidazo[1,2-a]pyridines and isomeric 5,6-fused scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tuberculosis activity and its structure-activity relationship (SAR) studies of oxadiazole derivatives: A key review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyloxazol-2-amine
Welcome to the technical support center for the synthesis of 5-Methyloxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, ranging from suboptimal reaction conditions to the purity of starting materials. Here’s a systematic approach to diagnosing and resolving this issue:
-
Incomplete Reaction: The cyclization reaction to form the oxazole ring may not be proceeding to completion.
-
Causality: Insufficient reaction time or temperature can lead to unreacted starting materials. The energy of activation for the cyclization may not be adequately met.
-
Solution:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product over time.
-
Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Be cautious, as excessive heat can lead to side product formation or decomposition.[1][2]
-
Extend Reaction Time: If temperature optimization is insufficient, try extending the reaction duration. Continue monitoring to determine the point of maximum conversion.
-
-
-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target molecule.
-
Causality: Depending on the synthetic route, various side reactions can occur. For instance, in syntheses involving propargyl derivatives, dimerization or polymerization of the starting material can be a competing pathway.[3]
-
Solution:
-
Control Stoichiometry: Ensure precise measurement of all reagents. An excess of one reactant can sometimes promote side reactions.
-
Investigate Catalyst and Solvent Effects: The choice of catalyst and solvent can significantly influence the reaction pathway. For acid-catalyzed reactions, screening different acids (e.g., p-toluenesulfonic acid, sulfuric acid) and their concentrations may be beneficial.[1][4] The polarity of the solvent can also play a crucial role.[4]
-
-
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, poison the catalyst, or lead to the formation of byproducts.
-
Causality: Contaminants can act as inhibitors or participate in competing reactions.
-
Solution:
-
Verify Purity: Use analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the purity of your starting materials.
-
Purify if Necessary: If impurities are detected, purify the starting materials using appropriate methods such as distillation, recrystallization, or column chromatography.
-
-
Question 2: I am observing significant impurity peaks in my crude product analysis. How can I identify and minimize them?
Answer: The presence of impurities is a common challenge that can complicate purification and affect the final product quality. Here’s a logical workflow to address this:
Troubleshooting Impurity Formation Workflow
Caption: A logical workflow for identifying and minimizing impurities.
-
Common Impurities and Their Prevention:
-
Unreacted Starting Materials: As discussed in the previous question, incomplete reactions are a primary source of impurities. Ensure sufficient reaction time and optimal temperature.
-
Isomeric Byproducts: Depending on the precursors, the formation of regioisomers is possible. For example, in the synthesis of substituted oxazoles, different cyclization pathways can lead to isomeric products.
-
Solution: Careful control of reaction conditions, particularly the choice of catalyst and solvent, can enhance regioselectivity. It may also be necessary to purify intermediates to ensure high isomeric purity before proceeding to the next step.[3]
-
-
Degradation Products: The oxazole ring can be susceptible to degradation under harsh conditions.
-
Causality: Strong acidic or basic conditions, especially at elevated temperatures during workup or purification, can lead to hydrolytic ring-opening.[3]
-
Solution: Maintain a neutral or mildly acidic/basic pH during extraction and purification. Use moderate temperatures for solvent removal. If the product is particularly sensitive, consider purification methods that avoid harsh conditions, such as crystallization.[3]
-
-
Question 3: The purification of this compound is proving difficult, with significant product loss during column chromatography. What are some alternative purification strategies?
Answer: this compound, being a basic compound, can interact strongly with the acidic silica gel commonly used in column chromatography, leading to tailing and poor recovery.
-
Challenges with Silica Gel Chromatography:
-
Causality: The primary amine group in the molecule is basic and can be protonated by the acidic silanol groups on the surface of the silica gel, leading to strong adsorption.
-
Solutions:
-
Base-Treated Silica: Use silica gel that has been treated with a base, such as triethylamine, to neutralize the acidic sites. This can be done by preparing a slurry of silica gel in a solvent containing a small percentage (e.g., 1-2%) of triethylamine before packing the column.
-
Amine-Functionalized Silica: For more challenging separations, consider using commercially available amine-functionalized silica cartridges, which are specifically designed for the purification of basic compounds.[5] These often allow for the use of less polar solvent systems, which can simplify product isolation.[5]
-
Alternative Adsorbents: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.
-
-
-
Alternative Purification Techniques:
-
Crystallization: If the crude product is a solid and of reasonable purity, crystallization can be a highly effective purification method that avoids the issues associated with chromatography. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Acid-Base Extraction: The basic nature of the amine can be exploited for purification.
-
Dissolve the crude product in an organic solvent.
-
Extract with an aqueous acid solution (e.g., dilute HCl) to protonate the amine and move it into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the amine, causing it to precipitate or allowing it to be extracted back into an organic solvent.[3]
-
-
Distillation: If the product is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for preparing this compound?
A common and effective method for the synthesis of 2-amino-5-methyloxazoles involves the cyclization of a propargyl alcohol derivative with a source of the amino group, such as cyanamide or urea.
Reaction Pathway: Propargyl Alcohol and Cyanamide
Caption: A simplified reaction pathway for the synthesis of this compound.
This route is often favored due to the commercial availability of the starting materials. The reaction is typically carried out in the presence of a catalyst, which can be either an acid or a base, and often requires heating.[6][7]
Q2: What are the key safety precautions to consider during this synthesis?
-
Cyanamide and its derivatives: These compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Propargyl Alcohol: This is a flammable liquid and should be handled away from ignition sources.
-
Acids and Bases: Strong acids and bases are corrosive. Handle with care and appropriate PPE.
-
Pressurized Reactions: If the reaction is conducted in a sealed tube at elevated temperatures, ensure the vessel is rated for the expected pressure and use a blast shield.
Q3: Can you provide a general experimental protocol for the synthesis of this compound?
Below is a representative protocol based on the cyclization of 1-aminopropan-2-one with cyanamide. Note that specific conditions may require optimization.
Experimental Protocol: Synthesis from 1-Aminopropan-2-one
| Parameter | Value/Description |
| Reactants | 1-Aminopropan-2-one hydrochloride, Cyanamide |
| Solvent | Aqueous ethanol |
| Catalyst | The hydrochloride salt of the amine can act as an in-situ acid catalyst. |
| Temperature | Reflux |
| Reaction Time | 2-6 hours (monitor by TLC) |
Detailed Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-aminopropan-2-one hydrochloride (1.0 eq.) and cyanamide (1.2 eq.) in a mixture of ethanol and water.
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product using one of the methods described in the troubleshooting section (e.g., crystallization or column chromatography with base-treated silica).
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Addition-hydroamination reactions of propargyl cyanamides: rapid access to highly substituted 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
Technical Support Center: Synthesis of 2-Amino-5-Methyloxazole
Welcome to the technical support guide for the synthesis of 2-amino-5-methyloxazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively, minimize the formation of side products, and optimize your reaction outcomes.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format, providing in-depth explanations and actionable solutions.
Question 1: "My reaction produced a significant amount of a white, crystalline solid that is sparingly soluble in my extraction solvent and appears to be my main product instead of the desired oxazole. What is it?"
Answer: This is a classic issue when working with cyanamide, especially if reaction conditions are not carefully controlled. The white, insoluble solid is almost certainly dicyandiamide (cyanoguanidine) or, in more extreme cases of heat, melamine .
-
Causality (The "Why"): Cyanamide is a reactive molecule that readily dimerizes under both acidic and basic conditions. The initial dimerization forms dicyandiamide. If the reaction temperature is excessively high (e.g., >100-120°C), dicyandiamide can trimerize to form the highly stable and very insoluble melamine. This oligomerization is a competing reaction pathway that consumes your cyanamide, drastically reducing the yield of the target oxazole.
-
Troubleshooting & Mitigation:
-
Control pH: Maintain the reaction pH within the optimal range for the cyclization. For many oxazole syntheses, this is a mildly basic condition which activates the nucleophilicity of the cyanamide without excessively promoting dimerization. A non-nucleophilic organic base is often preferred.
-
Temperature Management: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Slow Addition: Instead of adding all the cyanamide at once, use a syringe pump for slow, controlled addition. This keeps the instantaneous concentration of free cyanamide low, favoring the desired bimolecular reaction with your electrophile over the competing dimerization.[1]
-
Question 2: "My crude NMR is very complex. I see my starting material, some product, but also several other signals in the aliphatic and olefinic regions. What are these impurities?"
Answer: A complex NMR spectrum often points to the presence of incomplete cyclization products or side-reactions of the starting material . The most common culprits are stable acyclic intermediates that have failed to cyclize and dehydrate.
-
Causality (The "Why"): The formation of the oxazole ring is a multi-step process, typically involving (1) nucleophilic attack of cyanamide on an electrophilic carbon, followed by (2) intramolecular cyclization, and finally (3) dehydration to form the aromatic ring. If the cyclization or dehydration steps are slow or incomplete, you will isolate these intermediates. For a synthesis starting from a propargyl alcohol derivative, you might see vinyl ether or enamine-type intermediates.
-
Troubleshooting & Mitigation:
-
Increase Reaction Time/Temperature: The cyclization/dehydration step may require more energy or time. Cautiously increase the reaction temperature or prolong the reaction time and monitor the disappearance of the intermediate peaks by TLC or LC-MS.
-
Acid/Base Catalysis: The final dehydration step is often catalyzed by acid or base. If your reaction is stalling, a small amount of a suitable catalyst added towards the end of the reaction can drive the conversion to the final product.
-
Choice of Solvent: Ensure your solvent is appropriate. Aprotic polar solvents often facilitate these types of cyclizations.
-
Question 3: "My final, purified product is off-color (yellow to brown), even after chromatography. What causes this discoloration and how can I remove it?"
Answer: Discoloration typically arises from small quantities of highly conjugated or polymeric impurities.
-
Causality (The "Why"): These colored impurities can form from minor degradation pathways of either the starting materials or the product, especially if exposed to air and heat for extended periods. The 2-amino group on the oxazole ring is electron-donating, making the system susceptible to oxidation, which can lead to colored byproducts.
-
Troubleshooting & Mitigation:
-
Inert Atmosphere: Run the reaction and workup under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Purification with Activated Charcoal: A highly effective method for removing colored impurities is recrystallization with the addition of a small amount of activated charcoal. Dissolve your crude product in a minimum of hot solvent, add a spatula tip of charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal (and the adsorbed impurities).[2] Allow the filtrate to cool and crystallize.
-
Acid-Base Extraction: Since 2-amino-5-methyloxazole is basic, it can be extracted into an acidic aqueous solution, leaving non-basic, colored organic impurities behind in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.[2]
-
Frequently Asked Questions (FAQs)
-
Q: What is a common and reliable synthetic route for 2-amino-5-methyloxazole?
-
A: A prevalent method involves the cyclization of cyanamide with a suitable three-carbon building block containing the methyl group and a leaving group. One common strategy is the reaction of cyanamide with propargyl alcohol derivatives in the presence of a catalyst. Another approach is the reaction with α-haloketones, though this can sometimes lead to imidazole side products.
-
-
Q: What are the most critical parameters to control during the synthesis?
-
A: The three most critical parameters are:
-
Temperature: To prevent side reactions and degradation.
-
pH/Base Choice: To activate the nucleophile without promoting excessive side reactions like cyanamide dimerization.
-
Stoichiometry and Addition Rate: To favor the desired bimolecular reaction pathway.
-
-
-
Q: How can I best analyze the purity of my product and identify impurities?
-
A: A combination of techniques is recommended for a full profile:
-
HPLC-UV/LC-MS: Excellent for quantifying the purity and detecting trace impurities. A gradient method can resolve compounds with different polarities.[3][4]
-
NMR (¹H and ¹³C): Provides structural confirmation of your main product and can help identify the structure of significant impurities.
-
GC-MS: Useful if the product and impurities are volatile. Derivatization may be required for polar compounds like 2-amino-5-methyloxazole.[3]
-
-
Mechanistic Pathways and Troubleshooting Workflow
The following diagrams illustrate the desired synthesis pathway, common side reactions, and a logical workflow for troubleshooting.
Diagram 1: Desired Synthesis Pathway
Caption: Desired reaction pathway for 2-amino-5-methyloxazole synthesis.
Diagram 2: Common Side Product Formation Pathways
Caption: Formation pathways for common synthesis side products.
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis problems.
Data Summary: Common Impurities and Mitigation
| Impurity Name | Common Analytical Signature | Likely Cause | Recommended Mitigation Strategy |
| Dicyandiamide | Distinct ¹H and ¹³C NMR signals; Appears as a major peak in LC-MS (ESI+ m/z 85.06); Poorly soluble. | High concentration of cyanamide; Incorrect pH. | Slow addition of cyanamide; Maintain optimal pH and temperature. |
| Melamine | Very distinct NMR signals; Insoluble in most organic solvents; (ESI+ m/z 127.08). | High reaction temperatures (>120°C). | Strict temperature control; Avoid overheating. |
| Acyclic Intermediates | Complex NMR signals; Multiple peaks in LC-MS close to the product's retention time. | Incomplete cyclization or dehydration. | Increase reaction time; Cautiously increase temperature; Use of a catalyst for the final step. |
| Oxidative Byproducts | Broad, minor signals in NMR baseline; Often colored. | Exposure of electron-rich product to air/heat. | Perform reaction under an inert atmosphere; Purify with activated charcoal.[2] |
Key Experimental Protocols
Protocol 1: Illustrative Synthesis of 2-Amino-5-Methyloxazole
(Disclaimer: This is a representative protocol. Researchers must adapt it based on their specific starting materials and laboratory safety protocols. All work should be performed in a well-ventilated fume hood.)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, add your propargyl-derived starting material (1.0 eq) and a suitable aprotic solvent (e.g., THF, Dioxane). Place the flask under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add a non-nucleophilic base (e.g., DBU, 1.1 eq) to the flask and stir for 10 minutes at room temperature.
-
Cyanamide Addition: Dissolve cyanamide (1.2 eq) in a minimal amount of the reaction solvent. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 1-2 hours.
-
Causality: Slow addition prevents the concentration of cyanamide from becoming high enough to favor dimerization over the desired reaction.
-
-
Reaction: Gently heat the mixture to a temperature determined by your specific substrates (e.g., 50-70°C). Monitor the reaction progress by TLC or LC-MS every hour. Continue heating until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Filter off any salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the crude residue in an organic solvent (e.g., Ethyl Acetate) and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Protocol 2: Purification by Recrystallization with Activated Charcoal
-
Dissolution: Transfer the crude 2-amino-5-methyloxazole to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., isopropanol/water mixture, toluene) until the solid just dissolves.[2]
-
Decolorization: Add a small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution.
-
Causality: The porous surface of the charcoal adsorbs large, flat, conjugated molecules, which are often the source of color.
-
-
Hot Filtration: Swirl the mixture for 2-5 minutes. While still hot, filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal. Work quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize recovery.
-
Isolation: Collect the pure crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
References
Technical Support Center: Purification of Polar 2-Aminooxazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polar 2-aminooxazole compounds. This guide is designed to provide expert insights and practical solutions to the unique and often frustrating challenges encountered during the purification of this important class of heterocycles. The inherent properties of the 2-aminooxazole scaffold—namely its polarity, basicity, and potential for hydrogen bonding and metal chelation—demand a nuanced approach to achieve high purity. This resource consolidates field-proven troubleshooting strategies, detailed protocols, and answers to frequently asked questions to guide you through your purification workflows.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the physicochemical properties of 2-aminooxazoles and how they influence purification strategy.
Q1: What makes polar 2-aminooxazole compounds so challenging to purify via standard chromatography?
A: The difficulty arises from a combination of intrinsic molecular properties:
-
High Polarity: The oxazole ring, coupled with the primary amine and potentially other polar functional groups, makes these compounds highly polar. This often results in poor retention on reverse-phase (C18) columns and limited mobility on normal-phase (silica) columns using conventional, non-polar solvent systems.[1]
-
Basicity of the Amino Group: The 2-amino group is basic and readily interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2][3] This acid-base interaction leads to significant peak tailing, streaking, and in some cases, irreversible adsorption to the stationary phase, causing low recovery.[4]
-
Hydrogen Bonding: The amine group is a strong hydrogen bond donor, and the oxazole nitrogen and oxygen atoms are hydrogen bond acceptors. This allows for strong interactions with polar protic solvents and stationary phases, complicating elution behavior.[5][6]
-
Potential for Metal Chelation: The nitrogen and oxygen atoms in the 2-aminooxazole scaffold can act as a bidentate ligand, chelating trace metal ions present in silica gel, solvents, or glassware.[7][8] This can lead to oddly colored fractions, peak distortion, and low recovery.
-
Enhanced Solubility in Polar Solvents: The properties that make these compounds attractive from a biological standpoint (e.g., improved aqueous solubility compared to their 2-aminothiazole isosteres) make them difficult to handle with traditional organic-phase purification techniques.[9][10]
Q2: My compound is UV-active, but I'm struggling to see it on a TLC plate. Why might this be?
A: This is a common issue. If your compound is highly polar, it may not move from the baseline (Rf = 0) in standard ethyl acetate/hexane solvent systems. Even with more polar systems like dichloromethane/methanol, strong binding to the silica on the TLC plate can prevent migration. You may need to add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide (in the methanol portion) to your developing solvent to neutralize the acidic silica and allow the compound to move.
Q3: Can the 2-aminooxazole ring degrade under certain purification conditions?
A: Yes. While the oxazole ring is aromatic and generally stable, the overall structure can be sensitive to harsh conditions.[11] Strong acidic conditions can lead to hydrolysis or other rearrangements. Furthermore, some substituted 2-aminooxazoles can be photochemically active, undergoing ring-opening upon exposure to UV light.[12] It is always advisable to handle purified compounds in amber vials and minimize their time on the column.
Troubleshooting Guide: From Problem to Solution
This guide provides direct answers to specific experimental problems. Each solution is grounded in the chemical principles discussed above.
Problem 1: Severe Streaking / Tailing on Silica Gel Column Chromatography
-
Probable Cause: Strong acid-base interaction between the basic 2-amino group and the acidic silanol groups of the silica stationary phase.[2][3]
-
Solutions:
-
Use a Basic Modifier: Add a small amount of a competing base to the mobile phase to neutralize the silanol groups. Triethylamine (TEA) at 0.1-1% (v/v) is a common choice. For very basic compounds, a solution of ammonia in methanol (e.g., 2M NH3 in MeOH) used as the polar component of the eluent can be highly effective.[2]
-
Switch to a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds, as it lacks the strong acidity of silica.[4]
-
Amine-Functionalized Silica (NH2-Silica): This stationary phase is specifically designed to purify basic compounds and can provide excellent peak shape where normal silica fails.[3]
-
Deactivated Silica: You can prepare "deactivated" silica by pre-treating it with a base like triethylamine.[4]
-
-
Problem 2: Compound Elutes in the Void Volume on a Reverse-Phase (C18) Column
-
Probable Cause: The compound is too polar to be retained by the non-polar C18 stationary phase, even with a highly aqueous mobile phase (e.g., 95% water/acetonitrile).
-
Solutions:
-
Use a Polar-Embedded or Polar-Endcapped C18 Column: These columns are designed to have better retention for polar analytes and are more stable in highly aqueous mobile phases.
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal technique for very polar compounds. It uses a polar stationary phase (like bare silica, amine, or diol) with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent. In HILIC, water is the "strong" eluting solvent.[1] This inverse solvent system provides excellent retention for polar molecules that are unretained in reverse-phase.
-
Problem 3: Low or No Recovery of the Compound from the Column
-
Probable Cause: Irreversible binding to the stationary phase or on-column degradation.
-
Solutions:
-
Address Acidity (Silica): As with streaking, the compound may be permanently stuck to acidic sites. Using a basic modifier or switching to a non-acidic stationary phase is the first step.[2][4]
-
Suspect Metal Chelation: If you observe colored bands on the column that do not elute, your compound may be chelating trace metals.
-
Pre-treat Solvents/Sample: Consider adding a small amount of a strong chelator like EDTA to your crude sample before loading, allowing it to sequester any problematic metal ions.
-
Use High-Purity Media: Use high-purity silica gel and chromatography-grade solvents to minimize metal contamination.
-
-
Assess Stability: Before a preparative run, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, your compound is likely degrading on the silica.
-
Problem 4: Co-elution with Highly Polar By-products (e.g., Urea, Salts)
-
Probable Cause: The by-product has a polarity very similar to the desired compound, making chromatographic separation difficult. This is common in syntheses using reagents like urea.[13]
-
Solutions:
-
Pre-Chromatography Workup: Design an extraction or precipitation step to remove the impurity before running a column.
-
Liquid-Liquid Extraction: If there is a sufficient difference in solubility, perform an extraction. For example, urea is highly soluble in water but less so in many organic solvents.
-
Precipitation/Trituration: Dissolve the crude mixture in a minimal amount of a solvent that solubilizes your product but not the impurity (or vice-versa), then filter.
-
-
Crystallization: Attempt to crystallize the desired compound directly from the crude mixture. Co-crystallization with an appropriate acid or base can also be an effective purification technique.[14]
-
Visual Workflow and Decision Guides
Purification Strategy Selection
This diagram provides a decision-making framework for choosing the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
General Troubleshooting Workflow
Use this workflow when encountering an unexpected purification result.
Caption: A systematic approach to troubleshooting purification issues.
Detailed Experimental Protocols
Protocol 1: Flash Chromatography on Silica with a Basic Modifier (Triethylamine)
This protocol is a first-line approach for moderately polar 2-aminooxazoles that exhibit tailing on silica.
-
Slurry Preparation:
-
In a beaker, add silica gel (e.g., 230-400 mesh) to your starting eluent (e.g., 100% Dichloromethane or 2% Methanol in DCM).
-
Add Triethylamine (TEA) to the slurry to a final concentration of 0.5% (v/v).
-
Gently swirl to create a uniform slurry.
-
-
Column Packing:
-
Pour the slurry into your chromatography column and use pressure to pack the bed, ensuring no air bubbles are trapped.
-
-
Equilibration:
-
Flush the packed column with at least 3-5 column volumes of the mobile phase (containing 0.5% TEA) to ensure the entire stationary phase is neutralized and equilibrated.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., methanol, DCM). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully apply this powder to the top of the packed column.
-
Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM and load it directly onto the column.
-
-
Elution:
-
Begin elution with your starting mobile phase.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol). Crucially, ensure that the TEA concentration remains constant throughout the gradient. Prepare your "B" solvent (the polar one) with 0.5% TEA already added.
-
-
Fraction Analysis:
-
Collect fractions and analyze them by TLC, ensuring the TLC mobile phase also contains 0.5% TEA to ensure correlation with the column conditions.
-
Protocol 2: Purification by HILIC
This protocol is for highly polar 2-aminooxazoles that are not retained by reverse-phase chromatography.
-
Column Selection: Use a commercially available HILIC column (e.g., bare silica, diol, or amide-bonded phase). Bare silica is often a good starting point.
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): 90:10 Water:Acetonitrile + 10 mM Ammonium Acetate or Ammonium Formate (this buffer is critical for good peak shape).
-
Solvent B (Organic): 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate or Ammonium Formate.
-
-
Equilibration:
-
Equilibrate the HILIC column with a high percentage of Solvent B (e.g., 95% B) for at least 10 column volumes. HILIC equilibration is slower than reverse-phase.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase conditions (i.e., high in acetonitrile). Avoid dissolving the sample in pure water or DMSO if possible, as this can cause peak distortion.
-
-
Elution:
-
Inject the sample.
-
Run a gradient by increasing the percentage of Solvent A (the aqueous solvent). A typical gradient might be from 5% to 50% A over 20-30 column volumes. Remember, in HILIC, water is the strong solvent.
-
-
Fraction Analysis:
-
Analyze fractions by LCMS or by spotting on a TLC plate, evaporating the solvent, and analyzing using a normal-phase method.
-
Data Summary
The choice of purification strategy is often dictated by the compound's polarity, which can be estimated by its calculated LogP (ClogP). Isosteric replacement of a thiazole with an oxazole ring generally leads to increased polarity and solubility.
| Property Comparison: 2-Aminothiazole vs. 2-Aminooxazole Isosteres | | :--- | :--- | :--- | | Property | 2-Aminothiazole Derivative | 2-Aminooxazole Derivative | | Polarity / Hydrophilicity | Lower | Higher[10] | | Aqueous Solubility | Lower | Significantly Higher[10] | | Lipophilicity (log k'w) | Higher | Lower[10] | | ClogP | Higher | Lower[9] | | Purification Notes | Often purifiable on standard silica. | Often requires modified conditions (basic modifier, HILIC) due to increased polarity and solubility issues.[10] |
This table summarizes general trends observed when replacing a sulfur atom with an oxygen atom in the heterocyclic core, which directly impacts purification choices.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Frontiers | Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. rjpbcs.com [rjpbcs.com]
- 8. jocpr.com [jocpr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. 2-Aminooxazole - Wikipedia [en.wikipedia.org]
- 12. Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of 5-Methyloxazol-2-amine
Welcome to the technical support guide for the derivatization of 5-Methyloxazol-2-amine (CAS 33124-04-8). This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable heterocyclic scaffold into their synthetic workflows. As a privileged structure in medicinal chemistry, the oxazole nucleus is integral to numerous compounds with diverse biological activities, including antimicrobial and anticancer properties.[1]
The 2-amino group on the 5-methyloxazole core provides a critical handle for derivatization, most commonly through N-acylation, N-alkylation, or Schiff base formation. However, the electronic nature of the oxazole ring presents unique challenges compared to simple aliphatic or aromatic amines. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: General Reaction Setup & Theory
Question 1: Why is the reactivity of the 2-amino group on the oxazole ring different from a typical aniline or alkylamine?
The nucleophilicity of the exocyclic amino group at the C2 position is significantly modulated by the electronic properties of the oxazole ring itself. The oxazole ring is considered an electron-deficient heterocycle. The nitrogen atom at position 3 and the oxygen atom at position 1 both exert an electron-withdrawing effect, which delocalizes the lone pair of electrons from the exocyclic C2-amino group into the ring system. This delocalization reduces the electron density on the amine nitrogen, making it less nucleophilic than a simple alkylamine or even aniline. Oxazole is a weak base, with a conjugate acid pKa of approximately 0.8, further illustrating the electron-withdrawing nature of the ring.[2]
This reduced nucleophilicity means that reactions often require more forcing conditions (e.g., stronger reagents, higher temperatures, or the use of a base) than their aliphatic counterparts.[3]
Question 2: What are the most common derivatization strategies for this compound?
The primary amino group is a versatile functional handle. The most common and synthetically valuable derivatization is N-acylation to form amides. This is typically achieved using acid chlorides or acid anhydrides. Other common strategies include:
-
N-alkylation: Reaction with alkyl halides. This can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the amine.[3]
-
Schiff Base Formation: Condensation with aldehydes or ketones.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
This guide will focus primarily on the optimization of N-acylation, as it is a cornerstone of library synthesis in drug discovery.
Category 2: Troubleshooting N-Acylation Reactions
Question 3: My N-acylation reaction with an acid chloride is showing low conversion, with significant starting material remaining. What are the likely causes and how can I fix it?
This is a very common issue. A low conversion rate points to insufficient reactivity in the system. Here is a systematic approach to troubleshooting this problem.
Caption: Troubleshooting Decision Tree for Low Acylation Conversion.
Detailed Breakdown of Solutions:
-
Inadequate Base: The acylation reaction generates one equivalent of HCl.[3] This acid will protonate the starting amine, forming the non-nucleophilic ammonium salt and effectively shutting down the reaction. A non-nucleophilic organic base (like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine) is essential to scavenge this HCl.
-
Action: If you are not using a base, add 1.1-1.5 equivalents of DIPEA or pyridine.
-
Action: If you are using a base like sodium bicarbonate, it may not be soluble enough in common organic solvents. Switch to a soluble organic base.
-
-
Insufficient Reagent Reactivity: Acid chlorides are generally very reactive, but if your substrate is particularly electron-deficient or sterically hindered, you may need to increase reactivity.
-
Action: Consider switching from an acid chloride to the corresponding acid anhydride, which can sometimes be more effective.
-
Action: Adding a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP is a hyper-nucleophilic acylation catalyst.
-
-
Low Temperature: Many acylation protocols start at 0°C to control the initial exothermic reaction. However, due to the lower nucleophilicity of this compound, this temperature may be too low for the reaction to proceed to completion.
-
Action: Allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS. If conversion is still low, consider gently heating the reaction to 40-50°C.
-
Question 4: I am observing multiple products in my reaction mixture. What are the likely side reactions?
The primary side reaction of concern is bis-acylation , where the initially formed amide product is acylated a second time on the amide nitrogen. While the amide nitrogen is significantly less nucleophilic than the starting amine, this can occur under harsh conditions (e.g., excess acylating agent, high temperatures). Another possibility is reaction at one of the ring nitrogens, although this is less common for acylation.
Table 1: Troubleshooting Common Side Products
| Observed Issue | Potential Cause | Suggested Solution |
| Higher molecular weight peak by LC-MS (M + acyl group) | Bis-acylation of the product. | Use a stoichiometric amount (1.0-1.05 eq.) of the acylating agent. Add the acylating agent slowly at 0°C to maintain control. |
| Ring-opened or degraded products | Reaction conditions are too harsh (high heat or strong, nucleophilic base). | Avoid strong nucleophilic bases like NaOH or KOH. Use non-nucleophilic organic bases. Avoid excessive heating (>80-100°C) as oxazoles can be thermally sensitive under certain conditions.[4] |
| No desired product, only hydrolyzed acid chloride | Water contamination in the solvent or reagents. | Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves). Ensure all glassware is oven-dried. |
Category 3: Protocols & Purification
Question 5: Can you provide a reliable, general starting protocol for the N-acylation of this compound?
Absolutely. This protocol is a robust starting point that can be optimized for your specific acylating agent. It incorporates in-process controls for self-validation.
Materials:
-
This compound (1.0 eq)
-
Acid Chloride (1.05 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
4-Dimethylaminopyridine (DMAP) (optional, 0.1 eq)
Procedure:
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add DIPEA (1.5 eq) and optional DMAP (0.1 eq). Stir the solution for 5 minutes.
-
Cooling: Cool the flask to 0°C in an ice-water bath.
-
Acylating Agent Addition: Dissolve the acid chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate in Hexanes) or LC-MS until the starting amine is consumed (typically 1-4 hours).
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Question 6: What are the best practices for purifying the derivatized product?
Purification is critical for obtaining a high-quality final compound.
-
Flash Column Chromatography: This is the most common method.
-
Solvent System (Eluent): A gradient of ethyl acetate in hexanes or DCM in methanol is typically effective. The increased polarity of the amide product compared to the starting amine usually allows for good separation.
-
Pro-Tip: Before running a large column, determine the optimal solvent system by running several TLC plates with different solvent ratios. Aim for an Rf value of ~0.3 for your product.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Solvent Screening: Test solubility in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene) to find a system where the compound is soluble when hot but poorly soluble when cold.
-
-
Preparative HPLC: For difficult separations or to achieve very high purity (>99%), reverse-phase preparative HPLC is the method of choice. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% formic acid or TFA.
Caption: General Experimental Workflow for N-Acylation.
References
Stability issues of 5-Methyloxazol-2-amine in solution
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and mitigating the stability issues of 5-Methyloxazol-2-amine in solution. As Senior Application Scientists, we combine deep chemical principles with practical, field-tested advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by three factors: pH, temperature, and exposure to oxygen. The oxazole ring is susceptible to hydrolysis under both acidic and alkaline conditions, which can lead to ring cleavage.[1][2] Elevated temperatures can accelerate this degradation, while dissolved oxygen, particularly in the presence of metal ions, can lead to oxidative degradation, a common issue for amine-containing compounds.[3][4][5]
Q2: What is the recommended solvent for preparing a stock solution?
A2: For short-term use, high-purity, anhydrous DMSO is a common choice for creating concentrated stock solutions. For aqueous experimental buffers, it is critical to control the pH and use the solution quickly. Based on solvent systems used for similar heterocyclic amines, co-solvent systems containing PEG300 or cyclodextrins may also be considered for specific in vivo applications, though stability in these systems must be empirically validated.[6]
Q3: How should I store my solid this compound and its solutions?
A3: Proper storage is critical to maintaining the compound's integrity. Recommendations are summarized in the table below, based on best practices for analogous compounds.[7][8]
| Form | Storage Condition | Rationale |
| Solid Compound | Store in a freezer (-20°C), under an inert atmosphere (argon or nitrogen), in a tightly sealed container. | Minimizes thermal degradation and prevents reaction with atmospheric moisture and oxygen. |
| Organic Stock Solution (e.g., DMSO) | Aliquot into single-use volumes and store at -20°C or -80°C under an inert atmosphere. | Prevents multiple freeze-thaw cycles which can introduce moisture and accelerate degradation. |
| Aqueous/Buffer Solution | Prepare fresh for each experiment. Avoid storing for more than a few hours. | The oxazole ring is susceptible to hydrolysis in aqueous media.[1][2] |
Q4: Can I heat the solution to aid dissolution?
A4: Gentle warming (e.g., to 37°C) and sonication can be used cautiously to aid the dissolution of this compound.[6] However, prolonged exposure to elevated temperatures should be avoided as it can significantly increase the rate of thermal degradation.[9]
Troubleshooting Guide: Degradation in Solution
Encountering unexpected results? Your this compound solution may be degrading. This guide helps you diagnose and solve common stability problems.
Issue 1: Loss of Potency or Inconsistent Results Over Time
-
Possible Cause: Chemical degradation of the compound in your stock or working solution.
-
Troubleshooting Steps:
-
Verify Solid Compound Integrity: Has the solid material been stored correctly? Exposure to air and moisture can degrade the compound even before it's dissolved.
-
Analyze Solution Purity: Use an analytical technique like HPLC-UV or LC-MS to check the purity of your solution. Compare a freshly prepared sample to one that has been stored or used in previous experiments. The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
Prepare Fresh Solutions: Discard the old solution and prepare a new one from a reliable stock of the solid compound. Always prepare aqueous solutions immediately before use.
-
Review Solvent Choice: If you are using a solvent other than recommended (e.g., protic solvents like methanol or ethanol), consider switching to anhydrous DMSO for stock solutions. Some organic solvents can accelerate degradation compared to aqueous solutions under certain conditions.[9]
-
Issue 2: Color Change or Precipitation in the Solution
-
Possible Cause: This often indicates significant degradation, where the resulting products may be less soluble or colored. Oxidative degradation is a common culprit.[3]
-
Troubleshooting Steps:
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: Whenever possible, handle the solid compound and prepare solutions in a glove box or under a stream of inert gas.
-
Avoid Metal Contamination: Ensure all glassware is scrupulously clean. Trace metal ions can catalyze oxidative degradation.[5] If your buffer contains metal ions, their compatibility must be verified.
-
Filter the Solution: If you observe precipitation immediately after preparation, it may be a solubility issue. Try gentle warming or sonication. If precipitation occurs over time, it is likely degradation. The solution should be discarded.
-
Troubleshooting Workflow Diagram
This diagram outlines a logical workflow for diagnosing and resolving stability issues with your this compound solution.
Caption: A decision-making workflow for troubleshooting solution instability.
Underlying Chemical Principles of Instability
Understanding the 'why' behind the degradation is key to preventing it. The structure of this compound contains two key areas of reactivity: the oxazole ring and the 2-amino group.
-
Oxazole Ring Instability (Hydrolysis): The oxazole ring is an electron-rich heterocycle, but it is susceptible to ring-opening reactions, particularly hydrolysis.
-
Alkaline Hydrolysis: Under basic conditions, hydroxide ions can attack the electrophilic C2 or C5 positions of the ring, initiating a cleavage cascade. Studies on the related 2-aminobenzoxazole show this leads to ring cleavage.[1]
-
Acidic Hydrolysis: In acidic media, protonation of the ring nitrogen activates the ring towards nucleophilic attack by water, which can lead to the formation of the corresponding oxazolone or other ring-opened products.[1]
-
-
Amine Group Reactivity (Oxidation): The amino group can be a site for oxidative degradation.
-
Mechanism: The process can be initiated by radical species, often catalyzed by metal ions. This can lead to a complex cascade of reactions, forming a variety of degradation products, including imines, aldehydes, and polymeric materials.[3][4] This is a well-documented pathway for many amine-based compounds used in industrial processes.[10]
-
Conceptual Degradation Pathways
Caption: Key degradation pathways for this compound in solution.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution, a common starting point for many experiments.
-
Pre-analysis: Before opening, allow the container of solid this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.
-
Inert Environment: Perform all weighing and solvent addition steps in a glove box or under a gentle stream of argon or nitrogen.
-
Weighing: Accurately weigh the required amount of this compound (MW: 98.10 g/mol ) into a sterile, amber glass vial.
-
Solvent Addition: Add the required volume of anhydrous, high-purity DMSO (e.g., for 10 mg of compound, add 1.02 mL of DMSO for a 100 mM solution).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If needed, sonicate in a water bath for 5-10 minutes or warm briefly to 37°C until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use, amber microfuge tubes. Purge the headspace with inert gas before capping and store immediately at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol emphasizes the need for fresh preparation to avoid hydrolysis.
-
Buffer Preparation: Prepare your desired aqueous buffer. Ensure the pH is measured and adjusted accurately. Whenever possible, deoxygenate the buffer by sparging with argon or nitrogen for 20 minutes.
-
Dilution: Retrieve a single aliquot of your frozen DMSO stock solution. Allow it to thaw completely at room temperature.
-
Spiking: Add the required volume of the DMSO stock to the deoxygenated buffer to achieve your final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).
-
Mixing: Mix gently but thoroughly by inversion or pipetting. Avoid vigorous vortexing, which can introduce oxygen.
-
Immediate Use: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions. Any unused portion should be discarded.
Workflow for Stable Solution Preparation
References
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. 35629-70-0|4-Methyloxazol-2-amine|BLD Pharm [bldpharm.com]
- 9. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 5-Methyloxazol-2-amine Derivatives
Welcome to the technical support center dedicated to addressing the solubility challenges encountered with 5-Methyloxazol-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting advice and in-depth FAQs to facilitate your experimental success. As Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you might encounter during your experiments. The solutions are presented in a logical, step-by-step manner.
Scenario 1: My this compound derivative, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer.
This is a common observation known as "crashing out" and is typically an issue of kinetic solubility.[1] The compound is highly soluble in the organic solvent (DMSO) but becomes supersaturated and rapidly precipitates when introduced to the aqueous environment where its solubility is much lower.[1]
Initial Steps:
-
Reduce Final Concentration: The most straightforward first step is to lower the final concentration of your compound in the assay. Perform a serial dilution to identify the maximum concentration at which the compound remains soluble in your specific buffer.[1]
-
Optimize Dilution Technique: The way you introduce the compound to the buffer matters. Instead of a single, large dilution, try adding the DMSO stock solution dropwise into the vortexing or stirring assay buffer. This gradual introduction can sometimes prevent immediate precipitation.[2] Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) can also be beneficial.[2]
-
Lower DMSO Percentage: While DMSO is an excellent solvent, high final concentrations can be toxic to cells and can also influence compound solubility. Aim for a final DMSO concentration of ≤0.5% to 1%, ensuring it is consistent across all experimental and control wells.[1]
If precipitation persists, proceed to the advanced strategies outlined in the FAQ section.
Scenario 2: My compound appears soluble initially but then precipitates over time during incubation.
This suggests that while the initial concentration was below the kinetic solubility limit, it is above the thermodynamic (or equilibrium) solubility, and the compound is slowly crashing out of solution.
Troubleshooting Workflow:
-
Confirm Thermodynamic Solubility: This is a critical parameter. A simple method to estimate this is the shake-flask method, where an excess of the solid compound is agitated in the buffer for 24-72 hours to reach equilibrium.[3]
-
pH and Buffer Composition: The pH of your buffer can dramatically impact the solubility of ionizable compounds like this compound derivatives.[4] The 2-amino group is basic and will be protonated at pH values below its pKa, which generally increases aqueous solubility.
-
Actionable Step: Measure the pH of your final assay medium. If it is neutral or basic, consider using a buffer with a lower pH, if compatible with your experimental system.
-
-
Serum/Protein Binding: If you are working with cell culture media containing serum, proteins can either stabilize your compound or, in some cases, be denatured by high compound concentrations, leading to co-precipitation.
-
Actionable Step: Test the solubility of your compound in both serum-free and serum-containing media to determine the effect of serum components.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the solubility of this compound derivatives, offering a deeper dive into the underlying science and strategic approaches.
Q1: What are the key factors influencing the solubility of this compound derivatives?
The solubility of these derivatives is primarily governed by a balance of their physicochemical properties:
-
Lipophilicity: The overall greasy or non-polar nature of the molecule. While some lipophilicity is often required for biological activity (e.g., cell membrane permeability), high lipophilicity is a major cause of poor aqueous solubility.[5]
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid compound together. A high melting point is often indicative of high lattice energy, which means more energy is required to break the crystal structure and dissolve the compound.[5]
-
Ionization (pKa): The 2-amino group on the oxazole ring is basic and can accept a proton to become a positively charged cation. The pKa is the pH at which the compound is 50% ionized. The charged (protonated) form of the amine is generally much more water-soluble than the neutral form. While the specific pKa for each derivative will vary based on other substituents, it is a critical parameter to determine experimentally.
Q2: How can I systematically improve the solubility of my this compound derivative?
A multi-pronged approach is often the most effective. Here are four key strategies to explore, starting with the simplest.
Strategy 1: pH Modification
This is the most direct way to leverage the basicity of the 2-amino group. By lowering the pH of the solvent to at least 1-2 pH units below the compound's pKa, you can ensure the majority of the molecules are in their more soluble, protonated form.[4]
Experimental Protocol: pH-Dependent Solubility Assessment
-
pKa Determination (if unknown): The first step is to determine the pKa of your compound. This can be done using techniques like potentiometric titration or UV-Vis spectroscopy.
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 8).
-
Equilibration: Add an excess of your solid compound to a small volume of each buffer in separate vials.
-
Agitation: Shake or rotate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid by centrifugation or filtration (using a 0.22 µm filter).
-
Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility against the pH to visualize the pH-solubility profile and identify the optimal pH range for your experiments.
Strategy 2: Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[6]
Common Co-solvents and Their Properties:
| Co-solvent | Polarity | Notes |
| Ethanol | High | Generally well-tolerated in biological systems at low concentrations. |
| Propylene Glycol (PG) | High | A common excipient in pharmaceutical formulations. |
| Polyethylene Glycol (PEG 400) | High | Can also be used in combination with other solubilizers.[7] |
| N-Methyl-2-pyrrolidone (NMP) | High | A powerful solvent, but use with caution due to potential toxicity. |
| Dimethyl Sulfoxide (DMSO) | High | Excellent solubilizing power, but keep final concentrations low. |
Experimental Protocol: Co-solvent Screening
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of each co-solvent to be tested (e.g., 10 mM in DMSO, 10 mM in Ethanol, etc.).
-
Aqueous Buffer: Choose your primary aqueous buffer (e.g., PBS, pH 7.4).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of your compound stock solutions into the aqueous buffer. This will create a matrix of varying compound and co-solvent concentrations.
-
Incubation and Observation: Incubate the plate under your experimental conditions (e.g., room temperature or 37°C) and visually inspect for precipitation at different time points (e.g., 0, 1, 4, and 24 hours). Nephelometry can be used for a more quantitative assessment of precipitation.[1]
-
Selection: Identify the co-solvent and the maximum concentration that keeps your compound of interest in solution for the duration of your experiment.
Strategy 3: Salt Formation
For a basic compound like a this compound derivative, forming a salt with a pharmaceutically acceptable acid can dramatically increase aqueous solubility and dissolution rate.[8] This is a common strategy in drug development.[9]
Diagram: Decision Workflow for Solubility Enhancement
Caption: A stepwise decision-making workflow for addressing solubility issues.
Strategy 4: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble "guest" molecules, like your this compound derivative, forming an inclusion complex that has significantly higher aqueous solubility.[10][11]
Commonly Used Cyclodextrins:
| Cyclodextrin | Cavity Size | Key Features |
| α-Cyclodextrin (α-CD) | Small | Suitable for small aromatic or linear molecules. |
| β-Cyclodextrin (β-CD) | Medium | Most commonly used, but has lower aqueous solubility itself. |
| γ-Cyclodextrin (γ-CD) | Large | Can accommodate larger molecules. |
| Hydroxypropyl-β-CD (HP-β-CD) | Medium | A modified β-CD with much higher aqueous solubility and lower toxicity.[10] |
| Sulfobutylether-β-CD (SBE-β-CD) | Medium | Anionic derivative with very high water solubility, often used in parenteral formulations. |
Experimental Protocol: Cyclodextrin Complexation (Freeze-Drying Method)
-
Molar Ratio Selection: Start by testing a 1:1 molar ratio of your compound to the cyclodextrin (e.g., HP-β-CD).
-
Dissolution: Dissolve the cyclodextrin in water first. Then, add your compound and stir the solution, typically for 24-48 hours at a controlled temperature, to allow for complex formation.
-
Freezing: Rapidly freeze the solution, for example, by immersing the flask in liquid nitrogen.
-
Lyophilization (Freeze-Drying): Dry the frozen solution under vacuum using a lyophilizer. This will yield a solid, often amorphous, powder of the inclusion complex.[11]
-
Solubility Assessment: Determine the aqueous solubility of the resulting powder using the shake-flask method described previously and compare it to the uncomplexed compound.
Diagram: Principle of pH-Dependent Solubility for an Amine
Caption: The equilibrium between the soluble (protonated) and insoluble (neutral) forms of an amine at different pH values.
By systematically applying these troubleshooting steps and solubility enhancement strategies, you can overcome the challenges posed by poorly soluble this compound derivatives and advance your research with greater confidence and reproducibility.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. oatext.com [oatext.com]
- 8. improvedpharma.com [improvedpharma.com]
- 9. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Preventing decomposition of 5-Methyloxazol-2-amine during workup
Welcome to the dedicated technical support center for 5-Methyloxazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the stability and isolation of this valuable synthetic intermediate. As a Senior Application Scientist, I have consolidated field-proven insights and literature-based evidence to help you navigate the intricacies of its handling and workup. Our focus here is not just on what to do, but why you are doing it, ensuring a deeper understanding and more robust experimental design.
Troubleshooting Guide: Preventing Decomposition During Workup
This section addresses specific, common problems encountered during the isolation of this compound.
Question 1: "My yield is significantly lower than expected after an aqueous workup, and I see unfamiliar, more polar spots on my TLC. What is happening?"
Answer: This is a classic sign of decomposition, likely due to acid-catalyzed hydrolysis of the oxazole ring. The 2-amino group makes the oxazole ring electron-rich and susceptible to protonation. Once the ring nitrogen is protonated, the oxazole becomes highly activated towards nucleophilic attack by water, leading to ring-opening.[1][2]
Probable Cause: Standard workup procedures often involve an acidic wash (e.g., with HCl or NH₄Cl) to remove basic impurities or to protonate the desired amine for extraction into an aqueous layer. For this compound, this is a highly destructive step. The increased polarity of the degradation products you observe on TLC is consistent with the formation of open-chain, more functionalized molecules.
Solution:
-
Avoid Strong Acids: Completely avoid washing with solutions of pH < 6.
-
Use a Bicarbonate Wash: A gentle wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is recommended. This will neutralize any residual acid from the reaction (e.g., TFA, HCl) without being basic enough to cause significant base-mediated decomposition.
-
Minimize Contact Time: Even with milder aqueous solutions, it is crucial to perform extractions quickly. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.
Question 2: "I'm losing my product during extraction and purification. It seems to be 'disappearing' from my organic extracts. What's going on?"
Answer: This issue often points to the amphiphilic nature of this compound and its decomposition products. The parent compound has moderate polarity, but the ring-opened byproducts can be highly water-soluble, leading to their loss in the aqueous phase during extraction.
Probable Cause:
-
Partial Protonation: Even a mildly acidic aqueous phase can protonate a fraction of your product, increasing its water solubility and partitioning it out of the organic layer.
-
Emulsion Formation: The amine functionality can lead to the formation of emulsions, especially if the mixture is shaken too vigorously, trapping the product at the interface.
-
Decomposition to Polar Byproducts: As discussed in Question 1, if decomposition occurs, the resulting polar, acyclic compounds will be readily extracted into the aqueous layer.
Solution: A Robust Extraction Protocol
-
Solvent Choice: Use an appropriate organic solvent for extraction. Ethyl acetate is a good first choice. If solubility is an issue, consider a mixture of ethyl acetate and a less polar solvent like dichloromethane.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and promoting its partition into the organic layer.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.
-
Back-Extraction: After the initial separation, you can perform a back-extraction of the aqueous layer with fresh organic solvent to recover any dissolved product.
Frequently Asked Questions (FAQs)
What is the primary decomposition pathway for this compound?
The most significant decomposition pathway during workup is acid-catalyzed hydrolysis. The process begins with the protonation of the ring nitrogen, followed by nucleophilic attack of water at the C2 position. This leads to the formation of a tetrahedral intermediate which subsequently undergoes ring-opening to yield an N-acylamino ketone derivative. This pathway is visualized below.
Caption: Acid-catalyzed decomposition pathway.
Is this compound stable to basic conditions?
While more stable under basic than acidic conditions, prolonged exposure to strong bases (e.g., NaOH, KOH) should also be avoided. Oxazoles can undergo ring cleavage in the presence of strong nucleophiles.[2] For workup purposes, milder inorganic bases like sodium bicarbonate or potassium carbonate are much safer alternatives.
What is the recommended temperature for handling and concentrating this compound?
Thermal stability is a key consideration. Elevated temperatures can accelerate decomposition.
-
Workup: Perform all extractions and washes at room temperature or below. If the reaction was run at high temperatures, ensure it is fully cooled before beginning the workup.
-
Concentration: When removing solvent using a rotary evaporator, keep the water bath temperature below 40 °C. It is preferable to use a high-vacuum pump to remove solvent at a lower temperature than to use high heat.
What purification techniques are recommended?
Given its basic nature, purification by standard silica gel chromatography can be problematic, leading to peak tailing and potential decomposition on the acidic silica surface.
-
Amine-Functionalized Media: The most effective method is flash chromatography using an amine-functionalized stationary phase (NH-silica).[3] This neutralizes the acidic silanol groups, preventing interaction with the basic amine and providing excellent peak shape without the need for amine additives in the mobile phase.
-
Neutralized Silica: If NH-silica is not available, you can use standard silica gel that has been pre-treated with a triethylamine solution. A common practice is to use a mobile phase containing a small amount (0.1-1%) of triethylamine or ammonia in methanol to improve elution and minimize tailing.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is an excellent purification method that avoids the potential issues of chromatography.
Optimized Workup Protocol for this compound
This protocol is designed to maximize yield and purity by minimizing decomposition.
Caption: Recommended workflow for stable workup.
Step-by-Step Methodology:
-
Cooling: Ensure the reaction mixture is cooled to ambient temperature (approx. 20-25 °C).
-
Quenching: If the reaction is acidic, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 volumes relative to the initial reaction volume).
-
Extraction & Washing:
-
Transfer the mixture to a separatory funnel.
-
Wash gently with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and break up emulsions.
-
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure. Crucially, ensure the water bath temperature does not exceed 40 °C.
-
Purification: Purify the resulting crude material by either column chromatography on amine-functionalized silica or by crystallization.
Summary of Recommended Parameters
| Parameter | Recommendation | Rationale |
| Aqueous Wash pH | 7.0 - 8.5 (e.g., NaHCO₃, Brine) | Avoids acid-catalyzed ring-opening hydrolysis.[1] |
| Base Strength | Weak Inorganic (e.g., NaHCO₃, K₂CO₃) | Avoids potential base-catalyzed decomposition. |
| Temperature | < 40 °C (especially during concentration) | Minimizes thermal degradation. |
| Extraction | Use of Brine, Gentle Inversion | Improves partitioning into the organic phase and prevents emulsion formation. |
| Purification | NH-Silica Chromatography or Crystallization | Prevents decomposition on acidic stationary phases and improves separation efficiency.[3] |
By implementing these carefully considered procedures, researchers can significantly improve the yield, purity, and reproducibility of experiments involving this compound.
References
Byproduct formation in the Hantzsch oxazole synthesis
Welcome to the Technical Support Center for the Hantzsch Oxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable reaction, with a specific focus on understanding and mitigating byproduct formation. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic outcomes.
Introduction to the Hantzsch Oxazole Synthesis
The Hantzsch oxazole synthesis is a classical and widely utilized method for the preparation of substituted oxazoles. The core of this reaction involves the condensation of an α-haloketone with a primary amide. While seemingly straightforward, the reactive nature of the starting materials can lead to several side reactions, resulting in a complex mixture of products and posing significant purification challenges. This guide provides a structured approach to troubleshooting these issues, grounded in the mechanistic understanding of both the desired reaction and potential byproduct pathways.
Troubleshooting Guide: Navigating Byproduct Formation
This section is structured in a question-and-answer format to directly address common issues encountered during the Hantzsch oxazole synthesis.
Question 1: My reaction has a low or no yield of the desired oxazole, and the crude NMR is complex. What are the likely side reactions?
Several competing reactions can consume your starting materials and reduce the yield of the target oxazole. The most common culprits are detailed below.
Potential Cause A: Favorskii Rearrangement of the α-Haloketone
The Favorskii rearrangement is a base-mediated reaction of α-haloketones that leads to the formation of carboxylic acid derivatives, such as esters or amides, through a cyclopropanone intermediate.[1][2] This is a significant competing pathway, especially if your reaction conditions are too basic or if your amide is a poor nucleophile.
-
Mechanism Insight: The base abstracts a proton from the α'-position of the α-haloketone, leading to an enolate which then undergoes intramolecular displacement of the halide to form a cyclopropanone. This intermediate is then attacked by a nucleophile (in this case, potentially your amide or another nucleophile present), leading to ring-opening and the rearranged product.[3][4]
-
Troubleshooting Steps:
-
Control Basicity: The Hantzsch synthesis itself does not always require a strong base, as the amide can act as the nucleophile. If you are using an external base, consider a milder, non-nucleophilic base, or reducing its stoichiometry.
-
Temperature Control: Higher temperatures can favor the rearrangement. Running the reaction at a lower temperature may suppress this side reaction.
-
Choice of Halide: α-iodoketones and α-bromoketones are more prone to rearrangement than α-chloroketones due to the better leaving group ability of iodide and bromide. If possible, consider using the corresponding α-chloroketone.
-
Potential Cause B: Imidazole Formation
The formation of an imidazole byproduct is a strong possibility, arising from the reaction of the α-haloketone with an amidine.[5][6] The amidine can be formed in situ from the self-condensation of your primary amide, especially at elevated temperatures.
-
Mechanism Insight: Two molecules of the primary amide can condense to form an N-acylamidine and water. This amidine can then react with the α-haloketone in a manner analogous to the Hantzsch synthesis to yield a substituted imidazole.
-
Troubleshooting Steps:
-
Anhydrous Conditions: The presence of water can facilitate amide self-condensation. Ensure your solvent and reagents are scrupulously dry.
-
Temperature Management: As with the Favorskii rearrangement, lower reaction temperatures can disfavor the self-condensation of the amide.
-
Stoichiometry: Using a slight excess of the α-haloketone may help to consume the primary amide before it has a chance to self-condense. However, this must be balanced with the risk of other side reactions involving the α-haloketone.
-
Potential Cause C: Self-Condensation of the α-Haloketone
α-Haloketones, particularly those with enolizable protons, can undergo self-condensation under basic conditions to form complex aldol-type adducts.[7]
-
Mechanism Insight: A base can deprotonate the α-haloketone to form an enolate, which can then act as a nucleophile and attack the carbonyl carbon of another molecule of the α-haloketone.
-
Troubleshooting Steps:
-
Controlled Addition: Add the α-haloketone slowly to the reaction mixture containing the amide. This keeps the instantaneous concentration of the α-haloketone low, minimizing the chance of self-condensation.
-
Re-evaluate Base: If using a base, ensure it is not too strong, as this will promote enolate formation.
-
Potential Cause D: Hydrolysis of the Oxazole Product
The oxazole ring can be susceptible to hydrolysis, especially under acidic or strongly basic conditions, leading to ring-opened products.[8][9]
-
Troubleshooting Steps:
-
Neutral Work-up: During the reaction work-up, avoid strongly acidic or basic aqueous washes. Use a neutral wash (e.g., saturated sodium chloride solution) instead.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the product appears to be forming and then disappearing, hydrolysis may be the cause. In such cases, aim to stop the reaction at the optimal time and proceed immediately to a neutral work-up.
-
Question 2: My TLC shows a major spot that is not my product, and it has a different polarity. How can I identify it?
A systematic approach to identifying byproducts is crucial for optimizing your reaction.
-
Step 1: Preliminary Characterization:
-
Polarity: Compare the polarity of the byproduct to your starting materials and expected product. Favorskii rearrangement products (amides or esters) will have different polarities than the oxazole. Imidazoles are generally more polar than the corresponding oxazoles.
-
Staining: Use different TLC stains. For example, permanganate stain can indicate the presence of reducible functional groups.
-
-
Step 2: Spectroscopic Analysis:
-
Mass Spectrometry (MS): Obtain a mass spectrum of the crude reaction mixture. This can provide the molecular weights of the major components, allowing you to quickly assess if the byproduct corresponds to a Favorskii product, an imidazole, or a self-condensation adduct.
-
Nuclear Magnetic Resonance (NMR): Isolate the byproduct by preparative TLC or column chromatography and acquire a ¹H and ¹³C NMR spectrum. The chemical shifts and coupling patterns will provide definitive structural information. For example, the presence of two distinct NH protons in an imidazole is a key diagnostic feature.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in a Hantzsch oxazole synthesis?
Based on the reactivity of the starting materials, the most common byproducts are:
-
Favorskii rearrangement products: Carboxylic acid amides or esters.
-
Imidazoles: Arising from the reaction of the α-haloketone with in situ generated amidines.
-
α-Haloketone self-condensation products: Complex aldol-type adducts.
-
Hydrolysis products: Ring-opened amides from the cleavage of the oxazole ring.
Q2: How can I proactively minimize byproduct formation?
A combination of strategies is most effective:
-
Temperature Control: Start at a lower temperature and slowly increase it only if necessary.
-
Control of Basicity: Avoid strong bases unless absolutely necessary.
-
Anhydrous Conditions: Use dry solvents and reagents to suppress side reactions involving water.
-
Controlled Addition: Add the more reactive starting material (often the α-haloketone) slowly to the reaction mixture.
-
Reaction Monitoring: Use TLC or LC-MS to track the formation of your product and the appearance of byproducts to determine the optimal reaction time.
Q3: What is the role of solvent in the Hantzsch oxazole synthesis?
The choice of solvent can significantly impact the reaction outcome. A polar aprotic solvent like DMF or acetonitrile is often used to dissolve the starting materials. However, the solvent can also influence the rates of competing side reactions. It is advisable to screen a few different solvents to find the optimal conditions for your specific substrates.
Visualizing Byproduct Formation Pathways
To further clarify the mechanistic origins of common byproducts, the following diagrams illustrate the key transformations.
Caption: Overview of Hantzsch oxazole synthesis and major byproduct pathways.
Caption: Mechanistic comparison of Favorskii and Imidazole byproduct formation.
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Yield | Favorskii Rearrangement | Reduce basicity, lower reaction temperature, consider using an α-chloroketone. |
| Imidazole Formation | Ensure anhydrous conditions, lower reaction temperature, adjust stoichiometry. | |
| α-Haloketone Self-Condensation | Add α-haloketone slowly, use a milder base. | |
| Oxazole Hydrolysis | Use a neutral work-up, monitor reaction to avoid prolonged reaction times. | |
| Complex Mixture | Multiple Side Reactions | Use MS and NMR to identify major byproducts, then address each with the specific troubleshooting steps. |
| Purification Difficulty | Similar Polarity of Products | Screen different solvent systems for column chromatography, consider recrystallization from various solvents. |
References
- 1. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. wjpsonline.com [wjpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with 5-Methyloxazol-2-amine
Welcome to the technical support center for optimizing cross-coupling reactions involving 5-Methyloxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges encountered during their experiments. The inherent functionalities of this compound present unique challenges in palladium-catalyzed cross-coupling, primarily due to the potential for the 2-amino group to act as a coordinating ligand, leading to catalyst inhibition.[1][2] This guide provides field-proven insights and systematic troubleshooting strategies to ensure successful and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the unique challenges and strategic considerations for cross-coupling reactions with this compound.
Q1: Why are cross-coupling reactions with this compound particularly challenging?
A1: The primary difficulty stems from the substrate's electronic structure. This compound is an electron-rich heterocyclic amine. The endocyclic nitrogen and, more significantly, the exocyclic 2-amino group can act as ligands, coordinating to the palladium center.[1][2] This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the active catalyst and leading to low or no conversion. This phenomenon is often referred to as substrate or product inhibition.[2] Therefore, the selection of an appropriate catalytic system is critical to favor the desired catalytic cycle over catalyst deactivation pathways.
Q2: For a Buchwald-Hartwig amination with an aryl halide, what is the best general starting point for catalyst selection?
A2: For challenging C-N couplings, particularly with coordinating amines, a robust and highly active catalyst system is required from the outset. A recommended starting point is a palladium(II) precatalyst paired with a sterically hindered, electron-rich dialkylbiaryl phosphine ligand.[3]
-
Palladium Source: Use a modern palladium precatalyst, such as XPhos Pd G3 or SPhos Pd G3 . These precatalysts offer excellent air and moisture stability and reliably generate the active Pd(0) species in situ, avoiding issues with inconsistent catalyst activation.[4]
-
Ligand: The embedded ligand in the precatalyst (e.g., XPhos or SPhos ) is specifically designed to address challenging substrates. Their steric bulk creates a protective pocket around the palladium center, which disfavors the binding of the coordinating 2-aminooxazole.[3] Their strong electron-donating ability facilitates the crucial oxidative addition step, especially with less reactive aryl chlorides.[2]
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are excellent choices for initiating the reaction.[5]
This combination of a highly active precatalyst, a bulky ligand, and a strong base provides a solid foundation for achieving good reactivity and minimizing catalyst poisoning.
Q3: Can I use a halogenated derivative of this compound in Suzuki-Miyaura or Sonogashira couplings? What should I consider?
A3: Yes, halogenated 2-aminooxazoles can be used as electrophilic partners in reactions like Suzuki-Miyaura and Sonogashira couplings. However, the same fundamental challenge of catalyst inhibition by the 2-amino group persists.[2] The catalyst system must be chosen to overcome this inhibition. The principles are similar to those for the Buchwald-Hartwig amination: employ catalysts with bulky, electron-rich ligands (e.g., Buchwald or NHC ligands) that promote the desired cross-coupling pathway.[1][6] For Sonogashira couplings, which often involve a copper co-catalyst, ensuring rigorously anaerobic conditions is critical to prevent the homocoupling of the alkyne partner (Glaser coupling), a common side reaction.[7][8]
Q4: How critical are reagent purity and atmospheric control for these reactions?
A4: They are exceedingly important and often the root cause of failed reactions.[4]
-
Reagent Purity: The purity of the amine is especially critical. Trace impurities can poison the catalyst.[4] If you suspect issues, purifying the this compound by recrystallization or filtration through a short plug of activated alumina can be beneficial.[4] Similarly, boronic acids for Suzuki couplings can degrade on storage and should be of high purity.[5]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Failure to maintain a rigorously inert atmosphere (argon or nitrogen) will lead to catalyst decomposition, often visible as the formation of palladium black, and a subsequent drop in reactivity.[1] Solvents must be anhydrous and properly degassed before use.[5]
Section 2: Troubleshooting Guide
This guide addresses specific experimental failures in a question-and-answer format, providing a logical workflow to diagnose and solve the problem.
Problem 1: My reaction shows low or no conversion of the starting material.
-
Initial Checks (The Basics):
-
Inert Atmosphere: Was the reaction vessel properly purged with argon or nitrogen? Were the solvents thoroughly degassed? Oxygen is a primary culprit for catalyst deactivation.[5]
-
Reagent Quality: Are you certain of the purity of your this compound and the coupling partner? Impurities can act as catalyst poisons.[4]
-
Base Activity: Is your base fresh and active? Strong alkoxide bases like NaOtBu can degrade upon prolonged exposure to air and moisture. Use freshly opened bottles or store them in a glovebox.
-
-
Catalyst System Optimization:
-
Ligand Choice: If you are using a less bulky ligand (e.g., PPh₃), it is likely insufficient to prevent catalyst inhibition. Switch to a state-of-the-art bulky dialkylbiaryl phosphine ligand like XPhos, SPhos, or RuPhos .[3]
-
Palladium Source: If you are generating your catalyst from Pd(OAc)₂ or Pd₂(dba)₃, consider switching to an air-stable precatalyst like XPhos Pd G3 . This ensures more reliable formation of the active catalytic species.[4]
-
Base Strength: If you are using a weaker base (e.g., K₂CO₃, K₃PO₄), it may not be strong enough to facilitate the deprotonation of the amine or the transmetalation step (in Suzuki coupling).[9] Switch to a stronger base like NaOtBu or LHMDS , assuming your substrate is stable to these conditions.[5]
-
-
Reaction Parameters:
-
Temperature: While high temperatures can sometimes overcome activation barriers, they can also accelerate catalyst decomposition.[5] If you observe catalyst turning black, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
-
Solvent: The choice of solvent affects the solubility of the base and the catalytic intermediates. Toluene, dioxane, and CPME are common choices. A solvent screen may be necessary to find the optimal medium for your specific substrate combination.
-
Problem 2: My reaction mixture turns black, and the reaction stalls.
-
Diagnosis: The formation of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition, where the active, soluble Pd(0) species has agglomerated into inactive, elemental palladium.[1]
-
Solutions:
-
Improve Inert Atmosphere: This is the most common cause. Ensure all reagents, solvents, and the reaction headspace are rigorously free of oxygen. Use freeze-pump-thaw cycles for solvent degassing for maximum effectiveness.[10]
-
Select a More Robust Ligand: The ligand's job is to stabilize the palladium center. If decomposition is occurring, the ligand may be insufficient. N-heterocyclic carbene (NHC) ligands (e.g., IPr) are known for forming highly stable palladium complexes and can be an excellent alternative if phosphine ligands fail.[6]
-
Lower the Temperature: High temperatures can accelerate the rate of catalyst decomposition. Determine the lowest effective temperature for the reaction to proceed.[5]
-
Problem 3: I am observing significant side products like hydrodehalogenation or homocoupling.
-
Diagnosis:
-
Hydrodehalogenation is the replacement of the halide on your electrophile with a hydrogen atom. This is often caused by trace water or other proton sources in the reaction.[5]
-
Homocoupling is the coupling of two molecules of your nucleophile (e.g., boronic acid in Suzuki or alkyne in Sonogashira). This is often promoted by oxygen, especially in Sonogashira reactions.[7]
-
-
Solutions:
-
To Minimize Hydrodehalogenation:
-
Use Anhydrous Reagents and Solvents: Ensure all components are scrupulously dry.[5]
-
Screen Bases: The choice of base can influence this side reaction. Sometimes switching from an alkoxide base to a phosphate or carbonate can mitigate the issue, although this may also reduce the overall reaction rate.[4]
-
-
To Minimize Homocoupling:
-
Rigorous Degassing: This is the most critical factor. Ensure the reaction is completely free of oxygen before adding the catalyst.[1]
-
Control Temperature: Lowering the reaction temperature can often disfavor the homocoupling pathway relative to the desired cross-coupling.[10]
-
Adjust Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine can sometimes suppress side reactions involving the electrophile.
-
-
Section 3: Protocols and Data
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
Reaction: Aryl Halide + this compound → N-Aryl-5-Methyloxazol-2-amine
| Component | Recommended Starting Point | Rationale & Key Considerations |
| Aryl Halide | 1.0 equiv. | Aryl-Cl, -Br, -I, -OTf. Chlorides are least reactive and may require more forcing conditions or a specialized catalyst system (e.g., with an NHC ligand).[2] |
| This compound | 1.2 equiv. | A slight excess helps drive the reaction to completion. Ensure high purity.[4] |
| Palladium Precatalyst | XPhos Pd G3 (1-2 mol%) | Air-stable, reliable source of active Pd(0). Ideal for challenging, coordinating substrates.[4][5] |
| Ligand | XPhos (embedded in precatalyst) | Bulky, electron-rich ligand that accelerates oxidative addition and prevents catalyst inhibition by the amine.[3] |
| Base | NaOtBu or LHMDS (1.4 equiv.) | Strong, non-nucleophilic base required for efficient amine deprotonation.[5] Use K₃PO₄ or Cs₂CO₃ for base-sensitive functional groups.[4] |
| Solvent | Toluene or CPME (0.1 - 0.5 M) | Anhydrous and degassed. These solvents have good compatibility with the common bases and temperature ranges. |
| Temperature | 80 - 110 °C | Start around 100 °C. Lower temperature if catalyst decomposition is observed; increase if reactivity is low. |
| Atmosphere | Argon or Nitrogen | Absolutely critical to prevent catalyst oxidation and side reactions.[5] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for specific substrates.
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the XPhos Pd G3 precatalyst (0.02 equiv.).
-
Atmosphere Exchange: Seal the Schlenk tube with a septum. Evacuate the tube under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[5]
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.2 M) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
Section 4: Visual Guides
Diagram 1: Troubleshooting Workflow for Low-Yield Reactions
A decision tree for systematically diagnosing and resolving low-yield cross-coupling reactions.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Diagram 2: Generalized Buchwald-Hartwig Catalytic Cycle
Illustrates the key steps in the palladium-catalyzed amination process.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis of 5-Methyloxazol-2-amine: A Technical Guide to Scaling Up Production
For Immediate Release
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and scaling up the synthesis of 5-Methyloxazol-2-amine. As a Senior Application Scientist, this document synthesizes established synthetic routes with practical, field-proven insights to address common challenges encountered during process development and large-scale production.
Introduction: The Significance of this compound
This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is present in molecules targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of critical importance for the advancement of numerous drug discovery and development programs. This guide will focus on the most common and scalable synthetic strategies, providing detailed protocols and troubleshooting advice to ensure a robust and reproducible process.
Core Synthetic Strategies: A Comparative Overview
Two primary synthetic routes have demonstrated utility for the preparation of this compound, each with its own set of advantages and challenges, particularly when considering scale-up.
-
Hantzsch-Type Condensation of an α-Haloketone with Urea: This is a classic and widely utilized method for the formation of the 2-aminooxazole core.[1][2]
-
Cyclization of a Propargyl-derived Intermediate: This approach offers an alternative pathway that can be advantageous under certain conditions.
The choice of synthetic route will often depend on factors such as raw material availability and cost, equipment capabilities, and the desired impurity profile of the final product.
Troubleshooting and FAQ: Scaling Up the Hantzsch-Type Synthesis
The condensation of an α-haloketone, such as 1-bromopropan-2-one, with urea is a common and cost-effective method. However, scaling up this reaction can present several challenges.
Q1: We are observing low and inconsistent yields during the scale-up of the condensation reaction. What are the likely causes and how can we mitigate them?
A1: Low and inconsistent yields are a frequent issue when scaling up this reaction. Several factors can contribute to this problem:
-
Reaction Concentration and Stoichiometry: At larger scales, ensuring efficient mixing and maintaining a homogeneous reaction mixture is crucial. Inadequate mixing can lead to localized "hot spots" and side reactions. It is often beneficial to work at a moderate concentration to balance reaction kinetics and ease of handling. While a large excess of urea can drive the reaction to completion on a lab scale, this can create downstream purification challenges on a larger scale. A stoichiometric ratio of 1:10 (α-haloketone to urea) has been shown to be effective.[2]
-
Temperature Control: The reaction is often exothermic. Insufficient cooling capacity on a larger scale can lead to a runaway reaction and the formation of impurities. A well-controlled, gradual temperature increase is recommended.
-
Choice of Solvent: While solvents like N-methylpyrrolidone (NMP) can be effective, they can also complicate purification.[2] Dimethylformamide (DMF) is often a more practical choice for scale-up, offering a good balance of solubility and ease of removal.[2]
Q2: What are the common impurities we should expect, and how can we control their formation?
A2: The impurity profile can become more complex at a larger scale. Key impurities to monitor include:
-
Over-alkylation Products: The product, this compound, can potentially react with the starting α-haloketone to form dimeric or oligomeric impurities. This is more likely to occur if there are localized areas of high α-haloketone concentration due to poor mixing.
-
Hydrolysis of the α-Haloketone: 1-Bromopropan-2-one is susceptible to hydrolysis, especially in the presence of moisture. This will not only consume the starting material but can also introduce acidic byproducts that may catalyze side reactions. Ensuring anhydrous conditions is critical.
-
Side Reactions of Urea: At elevated temperatures, urea can decompose or participate in side reactions. Careful temperature control is the primary means of mitigating these unwanted pathways.
Q3: We are struggling with the purification of this compound on a multi-kilogram scale. What are the recommended procedures?
A3: Large-scale purification requires a shift from chromatographic methods to more scalable techniques:
-
Extraction and Wash: A well-designed aqueous work-up is the first line of defense. After the reaction, quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate) can remove a significant portion of the urea and other water-soluble impurities. A subsequent brine wash is also recommended.
-
Crystallization: Crystallization is the most effective method for purifying multi-kilogram quantities of solid materials. A systematic solvent screening should be performed to identify a suitable solvent or solvent system that provides good recovery and effectively rejects the key impurities. Isopropanol or mixtures of ethyl acetate and heptane are often good starting points.
-
pH Adjustment: The basicity of the 2-amino group can be exploited for purification. Acid-base extractions can be employed to selectively isolate the product from non-basic impurities.
Experimental Protocol: Scale-Up of Hantzsch-Type Synthesis
This protocol provides a general framework for the synthesis of this compound on a larger scale. Note: This procedure should be optimized for specific equipment and safety protocols.
Materials:
| Reagent | Molar Eq. |
| 1-Bromopropan-2-one | 1.0 |
| Urea | 10.0 |
| Dimethylformamide (DMF) | - |
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and condenser, charge urea and DMF.
-
Stir the mixture to achieve a suspension.
-
Slowly add 1-bromopropan-2-one to the urea suspension at a controlled rate to maintain the internal temperature below 30 °C.
-
Once the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC).
-
Cool the reaction mixture to room temperature.
-
Slowly add water to the reaction mixture to precipitate the crude product.
-
Filter the solid and wash thoroughly with water to remove excess urea.
-
The crude solid can be further purified by recrystallization from a suitable solvent system.
Diagram of Hantzsch-Type Synthesis Workflow
Caption: Workflow for the Hantzsch-type synthesis.
Troubleshooting and FAQ: Cyclization of Propargyl-Derived Intermediates
This alternative route involves the reaction of a propargyl alcohol derivative with a source of the "N-C=N" fragment, such as cyanamide.
Q4: What are the key advantages of the propargyl-based route for large-scale synthesis?
A4: This route can offer several advantages:
-
Milder Reaction Conditions: Some variations of this synthesis can be performed under milder conditions compared to the Hantzsch-type synthesis, which may lead to a cleaner impurity profile.
-
Avoidance of α-Haloketones: α-Haloketones are lachrymators and can be challenging to handle on a large scale. The propargyl route avoids their use.
-
Potential for Higher Regioselectivity: Depending on the specific substrates and catalysts used, this route can offer better control over the regiochemistry of the final product.
Q5: We are considering a route involving propargyl alcohol and cyanamide. What are the critical process parameters to control?
A5: The reaction of propargyl alcohol with cyanamide to form the 2-aminooxazole ring is a key step. Critical parameters include:
-
Catalyst Selection: This reaction is typically catalyzed by a Lewis or Brønsted acid. The choice of catalyst will significantly impact the reaction rate and selectivity. Thorough screening and optimization of the catalyst and its loading are essential.
-
Solvent: The choice of solvent will influence the solubility of the reactants and the reaction kinetics. Aprotic solvents are commonly used.
-
Temperature: As with any chemical reaction, temperature control is critical to balance the reaction rate with the potential for side reactions.
-
Water Scavenging: The reaction often generates water as a byproduct, which can potentially hydrolyze intermediates or deactivate the catalyst. The use of a Dean-Stark trap or other methods for water removal may be beneficial.
Experimental Protocol: General Approach for Propargyl-Based Synthesis
Materials:
| Reagent | Molar Eq. |
| 1-Propyn-3-ol | 1.0 |
| Cyanamide | 1.0 - 1.5 |
| Catalyst (e.g., Lewis Acid) | Catalytic |
| Solvent (e.g., Toluene) | - |
Procedure:
-
To a reactor equipped with a stirrer, thermometer, condenser, and a Dean-Stark trap, charge 1-propyn-3-ol and the solvent.
-
Add the catalyst to the mixture.
-
Heat the mixture to reflux.
-
Slowly add a solution or suspension of cyanamide in the reaction solvent.
-
Continue to heat at reflux, removing water via the Dean-Stark trap, until the reaction is complete as monitored by a suitable analytical technique.
-
Cool the reaction mixture and perform an appropriate aqueous work-up to remove the catalyst and any unreacted cyanamide.
-
The product can be isolated by concentration of the organic layer and purified by crystallization or distillation.
Diagram of Propargyl-Based Synthesis Workflow
Caption: Workflow for the propargyl-based synthesis.
Safety Considerations for Scale-Up
Scaling up any chemical synthesis requires a thorough safety assessment. Key considerations for the synthesis of this compound include:
-
Handling of Raw Materials: 1-Bromopropan-2-one is a lachrymator and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE). Cyanamide can be toxic and should also be handled with care.
-
Exothermic Reactions: The Hantzsch-type condensation can be exothermic. Ensure that the reactor has adequate cooling capacity to control the temperature and prevent a runaway reaction.
-
Solvent Hazards: The flammability and toxicity of the chosen solvents must be considered. Appropriate engineering controls, such as fume hoods and spark-proof equipment, should be in place.
-
Waste Disposal: All waste streams should be handled and disposed of in accordance with local regulations.
Conclusion
The successful scale-up of the synthesis of this compound is achievable through careful consideration of the reaction parameters, a proactive approach to troubleshooting, and a commitment to safety. Both the Hantzsch-type condensation and the propargyl-based cyclization offer viable routes, and the optimal choice will depend on the specific capabilities and constraints of the manufacturing facility. This guide provides a foundational framework for process development and optimization, empowering researchers and chemists to confidently navigate the challenges of large-scale production.
References
Removal of unreacted starting materials from 5-Methyloxazol-2-amine reactions
Welcome to the technical support guide for the purification of 5-Methyloxazol-2-amine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the common but critical challenge of removing unreacted starting materials from their reaction mixtures. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you achieve high purity for your target compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound, particularly when synthesized from starting materials like propargyl alcohol and cyanamide.
Q1: My crude reaction mixture contains a highly polar, water-soluble impurity that is not my product. What is the likely culprit?
A: The most probable identity of this impurity is unreacted cyanamide . Cyanamide is a white, crystalline solid that is highly soluble in water and other polar solvents.[1][2][3] Depending on the reaction conditions, you may also have its dimer, 2-cyanoguanidine (dicyandiamide), which forms from the self-condensation of cyanamide.[4] Both are non-volatile and will remain in the aqueous phase during an initial organic solvent extraction, but they can contaminate your product if it precipitates or is not properly isolated.
Q2: I've performed an initial workup, but my NMR spectrum shows persistent peaks, including a multiplet around 4.0-4.3 ppm. What could this be?
A: This signal is characteristic of the methylene protons (-CH₂-) in unreacted propargyl alcohol . Propargyl alcohol is a colorless liquid that is miscible with water and many polar organic solvents, which can sometimes complicate its complete removal by simple phase separation.[5][6] Its presence indicates that an optimized purification strategy, such as acid-base extraction or chromatography, is necessary.
Q3: What is the most robust and efficient first step for removing both propargyl alcohol and cyanamide?
A: Acid-base extraction is the most effective initial purification technique.[7][8] The fundamental principle is to exploit the basicity of the 2-amino group on your target compound. By treating the crude mixture with an aqueous acid (e.g., 1M HCl), you selectively protonate the this compound, forming its water-soluble ammonium salt. This salt partitions into the aqueous layer, while the neutral (or weakly acidic) propargyl alcohol and any non-basic impurities remain in the organic layer, which can then be discarded. Subsequently, basifying the aqueous layer deprotonates your amine, allowing it to be extracted back into a fresh organic solvent.[9]
Q4: My product streaks severely on a standard silica gel TLC plate, making it impossible to assess purity or develop a chromatographic separation. Why is this happening and how can I fix it?
A: This is a classic issue when working with basic compounds like amines on an acidic stationary phase like silica gel. The basic amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption, poor mobility, and significant tailing or "streaking".[10]
There are two primary solutions:
-
Mobile Phase Modification: Add a small amount of a competing base, such as 0.5-2% triethylamine (NEt₃), to your eluent system (e.g., ethyl acetate/hexane).[11] The triethylamine will preferentially interact with the acidic sites on the silica, allowing your product to elute cleanly.
-
Alternative Stationary Phase: Use a less acidic or basic stationary phase. Amine-functionalized silica or basic alumina columns are excellent alternatives that provide a more inert surface for the purification of basic compounds, often resulting in sharper peaks and better separation without the need for mobile phase additives.[12][13]
Q5: After an acid-base extraction, I still see minor impurities in my product. What is the recommended next step for achieving high purity (>99%)?
A: For achieving high purity, your best options are flash column chromatography or recrystallization .
-
Flash Column Chromatography: This is ideal for removing closely related impurities or residual starting materials that were not fully eliminated by the extraction. As discussed in Q4, using an amine-functionalized column or a standard silica column with a triethylamine-modified eluent is highly recommended for optimal results.[10][12]
-
Recrystallization: If your product is a solid, recrystallization is a powerful technique for achieving high purity.[14] This involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly. The desired compound will crystallize out, leaving impurities behind in the solvent. A solvent screen is necessary to identify the ideal solvent or solvent system.
Q6: I want to attempt recrystallization. Can I purify my product by forming a salt first?
A: Yes, this is an excellent strategy.[15][16] Converting the amine to a salt (e.g., the hydrochloride or acetate salt) often yields a more crystalline material with different solubility properties than the free base. This can make finding a suitable recrystallization solvent easier. You can form the salt, recrystallize it to high purity, and then neutralize it with a base to recover the purified free amine.
Section 2: Troubleshooting and Detailed Protocols
This section provides a systematic guide to troubleshooting common purification issues and detailed, step-by-step protocols for the recommended purification techniques.
Troubleshooting Guide
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low yield after acid-base extraction | 1. Incomplete protonation or deprotonation. 2. Insufficient number of extractions. 3. Emulsion formation leading to product loss. | 1. Use pH paper to ensure pH is <2 during acid wash and >10 during base wash. 2. Perform at least 3-4 extractions at each step. 3. To break emulsions, add brine (saturated NaCl solution). |
| Final product is an oil or gum, not a solid | 1. Residual propargyl alcohol or solvent. 2. Presence of impurities depressing the melting point. | 1. Dry the product under high vacuum. 2. Purify via column chromatography. 3. Attempt to crystallize the product from a different solvent system or as a salt. |
| Multiple spots on TLC after purification | 1. Co-eluting impurities. 2. Product degradation on the silica plate. | 1. Change the eluent system for chromatography (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). 2. Use an amine-functionalized TLC plate or add triethylamine to the developing solvent. |
| Product appears discolored (yellow/brown) | Oxidation of the amine. | Amines can be sensitive to air and light.[16] Store the purified product under an inert atmosphere (nitrogen or argon) and in a dark container, preferably at low temperatures. |
Protocol 1: Acid-Base Extraction Workflow
This protocol is designed to separate the basic this compound from neutral or weakly acidic starting materials like propargyl alcohol.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash (Separation of Amine):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The top layer will be organic (EtOAc) or the bottom layer (DCM). The aqueous layer contains your protonated amine salt.
-
Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh 1M HCl two more times, combining all aqueous extracts. This ensures complete recovery of your product.
-
Checkpoint: The organic layer now contains propargyl alcohol and other non-basic impurities and can be set aside for disposal.
-
-
Basification (Liberation of Free Amine):
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution while stirring until the pH is >10.[7]
-
Checkpoint: Use pH paper to confirm the solution is strongly basic. You may see the free amine precipitating or making the solution cloudy.
-
-
Back-Extraction (Recovery of Amine):
-
Return the basified aqueous solution to the separatory funnel.
-
Add a fresh portion of organic solvent (EtOAc or DCM).
-
Shake vigorously and allow the layers to separate. The organic layer now contains your purified free amine.
-
Drain the organic layer into a clean flask.
-
Repeat this extraction two more times with fresh organic solvent, combining all organic extracts.
-
-
Final Workup:
-
Wash the combined organic extracts with brine to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Flash Column Chromatography
Method A: Standard Silica Gel with Triethylamine (NEt₃) Additive
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent system (e.g., 95:5 Hexane:EtOAc) containing 1% NEt₃.
-
Column Packing: Pack the column with the slurry. Do not let the column run dry.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column using a gradient of your chosen solvent system, ensuring that 1% NEt₃ is present in the mobile phase throughout the run.[11]
-
Fraction Collection: Collect fractions and analyze them by TLC (using a TLC tank with the same NEt₃-modified eluent) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and NEt₃ under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces of triethylamine.
Method B: Amine-Functionalized Silica Gel
-
Column Selection: Choose a pre-packed amine-functionalized silica column of the appropriate size for your sample.[12]
-
Equilibration: Equilibrate the column with your starting mobile phase (e.g., 100% Hexane or Heptane).
-
Sample Loading: Load your sample as described in Method A.
-
Elution: Run the column with a gradient of a non-protic eluent system (e.g., Hexane/EtOAc).[13] The use of amine additives is typically not required.
-
Fraction Collection & Solvent Removal: Proceed as described in Method A. This method often provides a cleaner final product as no additives need to be removed.
Section 3: Physicochemical Data for Separation Design
Understanding the properties of your starting materials and product is crucial for designing an effective purification strategy.
| Compound | Formula | Mol. Weight | Boiling Point (°C) | Melting Point (°C) | Solubility | pKa |
| This compound | C₄H₆N₂O | 98.10 | N/A | N/A | Soluble in most organic solvents | ~4-5 (Est., basic amine) |
| Propargyl Alcohol | C₃H₄O | 56.06 | 114-115 | -51 to -48 | Miscible with water, polar organics[5][6][17] | ~13.6 (weakly acidic)[5] |
| Cyanamide | CH₂N₂ | 42.04 | 260 (decomposes) | 44 - 45 | Highly soluble in water, alcohols, ethers[1][2][4] | ~10.3 (weakly acidic)[18] |
Data compiled from sources[1][2][4][5][6][17][18].
The significant difference in basicity between the product amine and the starting materials is the key property exploited in the acid-base extraction protocol.
Section 4: Visualization of Workflows
Purification Strategy Decision Tree
Caption: Decision tree for purification strategy.
Acid-Base Extraction Workflow Diagram
Caption: Step-by-step acid-base extraction workflow.
Section 5: References
-
CYANAMIDE - CAMEO Chemicals - NOAA . --INVALID-LINK--
-
Cyanamide | H2NCN | CID 9864 - PubChem - NIH . --INVALID-LINK--
-
Cyanamide | 420-04-2 - ChemicalBook . --INVALID-LINK--
-
Propargyl alcohol - Wikipedia . --INVALID-LINK--
-
Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties . --INVALID-LINK--
-
Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem - NIH . --INVALID-LINK--
-
PROPARGYL ALCOHOL - Sanjay Chemicals (India) Pvt. Ltd. --INVALID-LINK--
-
Hydrogen Cyanamide - Alzchem . --INVALID-LINK--
-
Acid-Base Extraction - Chemistry LibreTexts . --INVALID-LINK--
-
Acid–base extraction - Wikipedia . --INVALID-LINK--
-
Acid and Base Extraction - Engineering Ideas Clinic - Confluence . --INVALID-LINK--
-
PROPARGYL ALCOHOL | Occupational Safety and Health Administration - OSHA . --INVALID-LINK--
-
Amine workup : r/Chempros - Reddit . --INVALID-LINK--
-
Cyanamide - Wikipedia . --INVALID-LINK--
-
Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) . --INVALID-LINK--
-
Supporting Information - Wiley-VCH . --INVALID-LINK--
-
Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis - Benchchem . --INVALID-LINK--
-
Organic & Biomolecular Chemistry - RSC Publishing . --INVALID-LINK--
-
2-Amino-5-methyloxazole - High purity | EN - Georganics . --INVALID-LINK--
-
Reaction of oxazoloneswith 5, 5'-methylenebis(2-aminopyridine) - ResearchGate . --INVALID-LINK--
-
When should amine-bonded columns be used for purification? - Biotage . --INVALID-LINK--
-
33124-04-8|this compound|BLD Pharm . --INVALID-LINK--
-
5-Methyloxazol-2-amin | CAS No- 33124-04-8 | Simson Pharma Limited . --INVALID-LINK--
-
Is there an easy way to purify organic amines? - Biotage . --INVALID-LINK--
-
How do I purify ionizable organic amine compounds using flash column chromatography? . --INVALID-LINK--
-
How to recrystallization amine compound and it is not soluble in common organic solvents . --INVALID-LINK--
-
US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents . --INVALID-LINK--
-
5-Methyloxazole | C4H5NO | CID 528411 - PubChem - NIH . --INVALID-LINK--
-
CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents . --INVALID-LINK--
-
Nitrosamine Impurities - PMDA . --INVALID-LINK--
-
US4497812A - 2-Amino-5-aminomethyl-2-oxazolines, compositions and use - Google Patents . --INVALID-LINK--
-
Synthesis of the starting material 5 | Download Scientific Diagram - ResearchGate . --INVALID-LINK--
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH . --INVALID-LINK--
-
4-Methyloxazol-2-amine | C4H6N2O | CID 535824 - PubChem . --INVALID-LINK--
-
2-Methyloxazol-5-amine . --INVALID-LINK--
-
CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate - Google Patents . --INVALID-LINK--
-
Synthesis of 2-imidazolines - Organic Chemistry Portal . --INVALID-LINK--
-
Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC . --INVALID-LINK--
References
- 1. CYANAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyanamide | 420-04-2 [chemicalbook.com]
- 4. Cyanamide - Wikipedia [en.wikipedia.org]
- 5. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 6. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 10. biotage.com [biotage.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate - Google Patents [patents.google.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. rawsource.com [rawsource.com]
- 18. alzchem.com [alzchem.com]
Validation & Comparative
A Comprehensive Guide to the 1H and 13C NMR Characterization of 5-Methyloxazol-2-amine
This guide provides an in-depth technical analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 5-Methyloxazol-2-amine. Tailored for researchers, scientists, and professionals in drug development, this document details the expected spectral data, outlines a standardized experimental protocol for data acquisition, and presents a logical workflow for the structural elucidation of this important heterocyclic compound.
The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] A precise and unambiguous structural confirmation is paramount for any drug discovery and development pipeline, and NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution.[3] This guide will provide a comparative analysis, referencing the parent oxazole structure and related derivatives to interpret the spectral features of this compound.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following section outlines a detailed methodology for obtaining high-resolution 1H and 13C NMR spectra of this compound. The choices of solvent and experimental parameters are critical for obtaining high-quality, interpretable data.
Sample Preparation
-
Compound Purity : Ensure the sample of this compound is of high purity (ideally >95%). Impurities can introduce extraneous signals that complicate spectral interpretation.
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic compounds and its exchangeable proton signals from residual water and the amine group, which can be easily identified. Alternatively, deuterated chloroform (CDCl3) can be used.[1]
-
Dissolution : Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. Ensure complete dissolution by gentle vortexing.
NMR Spectrometer and Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
1H NMR Acquisition:
-
Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans : 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Acquisition Time : Approximately 3-4 seconds.
-
Spectral Width : A spectral width of 12-16 ppm is typically sufficient for most organic molecules.
-
Referencing : The residual solvent peak of DMSO-d6 (δ ~2.50 ppm) or CDCl3 (δ ~7.26 ppm) should be used for chemical shift referencing.[4]
13C NMR Acquisition:
-
Pulse Sequence : A proton-decoupled pulse sequence with nuclear Overhauser effect (NOE) (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans : 1024 to 4096 scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of 13C.
-
Relaxation Delay (d1) : 2 seconds.
-
Spectral Width : A spectral width of 200-240 ppm is standard for 13C NMR.
-
Referencing : The solvent signal of DMSO-d6 (δ ~39.52 ppm) or CDCl3 (δ ~77.16 ppm) should be used for referencing.[4]
Spectral Data and Interpretation
Predicted 1H and 13C NMR Data for this compound
The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for the protons and carbons of this compound. These predictions are based on data from unsubstituted oxazole, 2-aminooxazole, and other substituted oxazoles.[5][6][7][8]
| Position | 1H Chemical Shift (ppm) | Multiplicity | 13C Chemical Shift (ppm) |
| 2-NH2 | ~6.0 - 7.0 | Broad Singlet | - |
| C2 | - | - | ~160 - 165 |
| C4-H | ~6.5 - 7.0 | Singlet | ~120 - 125 |
| C5 | - | - | ~145 - 150 |
| 5-CH3 | ~2.2 - 2.4 | Singlet | ~10 - 15 |
In-depth Spectral Analysis and Comparison
1H NMR Spectrum:
-
Amine Protons (2-NH2) : The two protons of the amino group are expected to appear as a broad singlet in the region of 6.0-7.0 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with any residual water in the solvent. This signal will be exchangeable with D2O.
-
Oxazole Ring Proton (C4-H) : The proton at the C4 position of the oxazole ring is anticipated to be a sharp singlet at approximately 6.5-7.0 ppm. In the parent oxazole, the H4 proton appears at δ 7.27 ppm.[7] The electron-donating amino group at C2 and the methyl group at C5 are expected to shield this proton, causing an upfield shift.
-
Methyl Protons (5-CH3) : The three protons of the methyl group at the C5 position will appear as a sharp singlet at around 2.2-2.4 ppm.
13C NMR Spectrum:
-
C2 Carbon : This carbon, directly attached to the amino group and flanked by two heteroatoms, is expected to be the most downfield of the ring carbons, appearing in the range of 160-165 ppm. For comparison, the C2 carbon in the parent oxazole resonates at δ 150.6 ppm.[8] The amino group's electron-donating effect through resonance will influence this shift.
-
C4 Carbon : The C4 carbon is predicted to resonate between 120-125 ppm. In oxazole, the C4 signal is at δ 125.6 ppm.[8]
-
C5 Carbon : The C5 carbon, bearing the methyl group, is expected to be significantly downfield, around 145-150 ppm. The C5 carbon in oxazole is at δ 138.1 ppm.[5][8] The methyl substituent will cause a downfield shift.
-
Methyl Carbon (5-CH3) : The carbon of the methyl group will appear in the upfield region of the spectrum, typically between 10-15 ppm.
Comparative Analysis with Related Structures
To understand the substituent effects on the NMR spectra of this compound, a comparison with oxazole and 2-aminothiazole is insightful. The replacement of the sulfur atom in the thiazole ring with a more electronegative oxygen atom in the oxazole ring generally leads to a downfield shift of the ring protons and carbons.[9][10]
| Compound | H2/H(NH2) | H4 | H5 | C2 | C4 | C5 |
| Oxazole | 7.93 | 7.27 | 7.71 | 150.6 | 125.6 | 138.1 |
| 2-Aminothiazole | 6.86 (br s) | 6.53 | 6.93 | 169.2 | 111.1 | 153.4 |
| This compound (Predicted) | ~6.0-7.0 (br s) | ~6.5-7.0 | - | ~160-165 | ~120-125 | ~145-150 |
Data for Oxazole and 2-Aminothiazole are from literature sources.[4][7][8][9]
The presence of the electron-donating amino group at the 2-position and the methyl group at the 5-position in this compound will significantly influence the electron density within the oxazole ring, leading to the predicted shifts.
Workflow for NMR Characterization
The logical flow for the complete NMR characterization of this compound is depicted in the following workflow diagram.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. scienceopen.com [scienceopen.com]
- 7. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
Core Principles for the MS Analysis of 5-Methyloxazol-2-amine
An Objective Guide to the Mass Spectrometry Analysis of 5-Methyloxazol-2-amine: A Comparative Approach
For researchers and professionals in drug development, the precise analytical characterization of heterocyclic compounds is paramount. This compound, a substituted oxazole, represents a class of molecules with significant interest in medicinal chemistry.[1][2] Mass spectrometry (MS) stands as a cornerstone technique for the identification and quantification of such compounds, offering unparalleled sensitivity and structural elucidation capabilities.
This guide provides an in-depth, objective comparison of mass spectrometry-based workflows for the analysis of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, ensuring a robust and scientifically sound analytical strategy.
The structure of this compound (MW: 98.10 g/mol ) dictates the optimal approach for its analysis. Key structural features include a primary amine group, a methyl-substituted oxazole ring, and two nitrogen atoms. These features inform ionization method selection and predict fragmentation behavior.
-
The Nitrogen Rule : A fundamental principle in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[3] this compound (C₄H₆N₂O) contains two nitrogen atoms, and its molecular ion peak ([M]⁺˙) is expected at an even mass-to-charge ratio (m/z) of 98.
-
Ionization Technique : The choice between Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is critical.
-
Electron Ionization (EI) , typically coupled with Gas Chromatography (GC), is a high-energy "hard" ionization method. It is ideal for generating reproducible, information-rich fragmentation patterns that can be compared against spectral libraries. Its suitability depends on the analyte's thermal stability and volatility.
-
Electrospray Ionization (ESI) , used with Liquid Chromatography (LC), is a "soft" ionization technique that typically produces a protonated molecular ion ([M+H]⁺) at m/z 99. It is well-suited for polar, less volatile, or thermally sensitive molecules and minimizes in-source fragmentation, making it excellent for quantification.
-
-
Fragmentation Pathways : The fragmentation of 2-aminooxazoles is significantly influenced by the electron-donating amino group.[4] For this compound, fragmentation is likely to involve the oxazole ring, leading to characteristic neutral losses. Common fragmentation patterns for related oxazole structures include the competitive loss of carbon monoxide (CO) and acetonitrile (CH₃CN).[5]
Recommended Analytical Workflow: A Comparative Guide
The optimal workflow depends on the analytical objective—be it qualitative identification, quantitative analysis in a complex matrix, or impurity profiling. We compare the two primary MS-coupled chromatographic methods: GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the relatively low molecular weight of this compound, it is a viable candidate for GC-MS analysis.[6][7][8]
-
Sample Preparation : Dissolve the sample in a volatile, inert solvent such as Dichloromethane (DCM) or Ethyl Acetate to a final concentration of 1-10 µg/mL. An internal standard (e.g., an isotopically labeled analog or a structurally similar compound with a distinct retention time and mass spectrum) should be added for accurate quantification.
-
GC Separation :
-
Injector : Split/splitless injector at 250°C. A splitless injection is preferred for trace analysis to maximize analyte transfer to the column.
-
Column : A mid-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), provides good separation for a broad range of analytes.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program : Start at 60°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program allows for the elution of solvents before ramping to a temperature that ensures the analyte elutes with a good peak shape.
-
-
MS Detection (EI) :
-
Ion Source : Electron Ionization (EI) at 70 eV. This standard energy level ensures that fragmentation patterns are consistent and comparable to established libraries.
-
Source Temperature : 230°C.
-
Mass Analyzer : Quadrupole.
-
Scan Mode : Full scan from m/z 40 to 200 for qualitative analysis and identification of unknowns. For quantitative analysis, Selected Ion Monitoring (SIM) can be used to monitor the molecular ion and key fragment ions for enhanced sensitivity.
-
-
Why a mid-polarity column? A DB-5ms column is chosen for its versatility and robustness. The phenyl groups provide an interaction mechanism for the aromatic oxazole ring, while the dimethylpolysiloxane backbone ensures good thermal stability.
-
Why 70 eV? This is the industry-standard EI energy, which creates extensive and reproducible fragmentation, forming a unique "fingerprint" for the molecule.
-
Protocol Validation : The method's trustworthiness is established by including a calibration curve with an internal standard, performing regular system suitability checks, and analyzing blanks to ensure no carryover or contamination.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the method of choice for analytes in complex matrices or for compounds that are not amenable to GC due to low volatility or thermal instability. For primary amines, derivatization is sometimes employed to improve chromatographic retention and detection sensitivity, though direct analysis is often possible with modern columns and MS detectors.[9][10][11]
-
Sample Preparation : Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1-10 µg/mL. The addition of an internal standard is critical. For biological or environmental samples, a Solid-Phase Extraction (SPE) or liquid-liquid extraction step may be necessary to remove matrix interferences.[12]
-
LC Separation :
-
Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a standard choice for separating small polar molecules.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Start with 5% B for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
-
MS Detection (ESI-MS/MS) :
-
Ion Source : Electrospray Ionization (ESI) in positive ion mode. The primary amine is readily protonated in an acidic mobile phase.
-
Capillary Voltage : +3.5 kV.
-
Source Temperature : 150°C.
-
Desolvation Temperature : 400°C.
-
Analysis Mode : Use tandem mass spectrometry (MS/MS) for maximum specificity and sensitivity.
-
MS1 (Full Scan) : Scan from m/z 50 to 250 to identify the protonated molecular ion ([M+H]⁺) at m/z 99.
-
MS2 (Product Ion Scan) : Select the precursor ion at m/z 99 and fragment it using Collision-Induced Dissociation (CID) to generate characteristic product ions. This is used for structural confirmation.
-
Multiple Reaction Monitoring (MRM) : For quantification, monitor specific transitions (e.g., m/z 99 → 71). This mode provides the highest sensitivity and selectivity.
-
-
-
Why reversed-phase with formic acid? A C18 column separates compounds based on hydrophobicity. Formic acid is a common mobile phase modifier that aids in the protonation of the analyte for positive mode ESI, leading to a strong [M+H]⁺ signal, and also improves chromatographic peak shape.
-
Why ESI+? The primary amine group on this compound has a basic nitrogen that is easily protonated in the acidic mobile phase, making positive ion mode ESI highly efficient.
-
Protocol Validation : The use of MRM in a tandem MS system provides two levels of mass filtering, making the quantitative data highly reliable and specific, even in complex matrices. A validated protocol requires a calibration curve, quality control samples, and demonstration of acceptable precision, accuracy, and recovery.[13]
Data Presentation and Visualization
Workflow Diagram
Caption: General workflow for the MS analysis of this compound.
Interpreting the Mass Spectrum of this compound
While a definitive experimental spectrum requires laboratory analysis, a predicted fragmentation pattern can be proposed based on established chemical principles. This is crucial for method development and preliminary identification.
Predicted Fragmentation (Electron Ionization)
The molecular ion ([M]⁺˙) at m/z 98 is the starting point for fragmentation. The primary amine and the oxazole ring will direct the fragmentation pathways.
| m/z | Proposed Ion Structure | Neutral Loss | Rationale |
| 98 | [C₄H₆N₂O]⁺˙ (Molecular Ion) | - | Parent molecule after ionization. |
| 83 | [C₃H₄N₂O]⁺ | CH₃˙ (15 Da) | Loss of the methyl radical from the C5 position. |
| 70 | [C₃H₄N₂]⁺˙ | CO (28 Da) | Characteristic loss of carbon monoxide from the oxazole ring.[5] |
| 71 | [C₃H₄NO]⁺ | HCN (27 Da) | Loss of hydrogen cyanide, common in nitrogen-containing heterocycles. |
| 57 | [C₂H₃N₂]⁺ | CH₃CN (41 Da) | Loss of acetonitrile via ring rearrangement, a known pathway for substituted oxazoles.[5] |
| 42 | [C₂H₄N]⁺ | C₂H₂O | Cleavage of the oxazole ring. |
Proposed Fragmentation Pathway Diagram
Caption: Predicted EI fragmentation pathway for this compound.
Comparison with Alternative Analytical Techniques
While MS methods are superior for their sensitivity and specificity, other techniques have their place.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the gold standard for definitive structural elucidation of pure compounds. However, it suffers from very low sensitivity compared to MS and is not suitable for trace analysis or analysis in complex mixtures.
-
HPLC with UV Detection : For quantitative analysis, HPLC-UV can be a cost-effective alternative. However, primary amines like this compound lack a strong chromophore, necessitating pre- or post-column derivatization to achieve adequate sensitivity.[11][14] This adds complexity and potential for variability to the workflow. Furthermore, UV detection lacks the structural confirmation provided by MS.
Conclusion
The mass spectrometric analysis of this compound is best approached with a clear understanding of the analytical goals.
-
For qualitative identification and structural confirmation , GC-EI-MS provides rich, reproducible fragmentation patterns that serve as a molecular fingerprint.
-
For sensitive and specific quantification , especially in complex matrices like biological fluids or environmental samples, LC-ESI-MS/MS operating in MRM mode is the superior choice, offering high selectivity and minimal sample preparation compared to derivatization-based methods.
By carefully selecting the chromatographic inlet, ionization source, and analysis mode, researchers can develop robust, reliable, and self-validating methods to characterize this compound and related compounds, thereby accelerating drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. um.es [um.es]
- 7. Solid-phase microextraction for the gas chromatography mass spectrometric determination of oxazole fungicides in malt beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [helda.helsinki.fi]
FT-IR spectroscopy of the 2-aminooxazole moiety
An In-Depth Guide to the FT-IR Spectroscopy of the 2-Aminooxazole Moiety: A Comparative Analysis for Drug Development Professionals
Authored by: A Senior Application Scientist
The 2-aminooxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active agents. Its role as a bioisostere for the more extensively studied 2-aminothiazole has propelled its use in drug discovery, aiming to modulate physicochemical properties like solubility and metabolic stability.[1][2] In this context, precise and efficient analytical techniques for structural verification are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of the 2-aminooxazole core and distinguishing it from related heterocyclic systems.
This guide provides an in-depth analysis of the characteristic FT-IR spectral features of the 2-aminooxazole moiety. It serves as a practical reference for researchers, scientists, and drug development professionals, offering a comparative perspective against common structural alternatives and detailing a robust experimental protocol for data acquisition.
Deciphering the Vibrational Fingerprint of 2-Aminooxazole
The FT-IR spectrum of a 2-aminooxazole derivative is rich with information, where specific absorption bands correspond to the vibrational modes of its constituent functional groups. The interpretation of this spectrum allows for unambiguous confirmation of the molecular structure. The key is to understand which vibrations are most diagnostic for the scaffold.
The primary amine (-NH₂) group provides one of the most recognizable signatures. It typically displays two distinct bands in the 3500-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3] The presence of these "twin peaks" is a strong indicator of a primary amine.
The oxazole ring itself produces a series of characteristic absorptions. The endocyclic C=N stretching vibration is a crucial marker, often appearing as a strong band. Furthermore, the C-O-C (ether) linkage within the ring gives rise to stretching vibrations that are instrumental in differentiating it from its sulfur-containing isostere, the 2-aminothiazole.[3]
The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex array of bending and stretching vibrations unique to the overall molecular architecture. While individual peak assignment can be complex, the overall pattern is a highly specific identifier for a given compound.
Table 1: Key FT-IR Vibrational Modes for the 2-Aminooxazole Moiety
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Asymmetric N-H Stretch (Amine) | ~3450 - 3350 | Medium | The higher frequency peak of the primary amine "twin peaks".[3] |
| Symmetric N-H Stretch (Amine) | ~3350 - 3250 | Medium | The lower frequency peak of the primary amine "twin peaks".[3] |
| C=N Ring Stretch | ~1660 - 1630 | Strong | A key diagnostic peak for the imine functionality within the oxazole ring.[4] |
| N-H Bending (Scissoring) | ~1640 - 1590 | Medium | Can sometimes overlap with C=C ring stretching modes. |
| C=C Ring Stretch | ~1580 - 1500 | Medium | Corresponds to the stretching of the double bond within the heterocyclic ring. |
| C-O-C Asymmetric Ring Stretch | ~1300 - 1100 | Strong | A critical band for identifying the oxazole core, distinguishing it from thiazoles.[3] |
| Ring Deformation / C-H Bending | < 1000 | Variable | Part of the complex fingerprint region, highly specific to the overall molecular structure.[5] |
A Comparative Spectroscopic Analysis: Oxazole vs. Thiazole and Other Heterocycles
In drug design, isosteric replacement is a common strategy to optimize a lead compound's properties. The most frequent comparison for 2-aminooxazole is with 2-aminothiazole. While structurally similar, their FT-IR spectra exhibit clear, diagnostic differences.
The most telling distinction lies in the fingerprint region. The 2-aminooxazole features a strong C-O-C stretching band, whereas the 2-aminothiazole displays vibrations corresponding to the C-S-C bond, which occur at a lower frequency.[3] This single difference provides a definitive method for distinguishing between these two critical scaffolds.
Table 2: FT-IR Spectral Comparison of 2-Aminooxazole and Key Alternatives
| Moiety | Key Differentiating Feature(s) |
| 2-Aminooxazole | Strong C-O-C stretching vibrations, typically in the 1300-1100 cm⁻¹ range.[3] |
| 2-Aminothiazole | Presence of C-S-C stretching vibrations in the fingerprint region (typically < 800 cm⁻¹), and the absence of the strong C-O-C stretch.[3] The slightly different electronegativity of sulfur vs. oxygen may induce minor shifts in the C=N and N-H stretching frequencies. |
| 2-Aminoimidazole | In addition to the exocyclic amine N-H stretches, the imidazole ring contains a secondary amine (N-H) which can exhibit a broader stretching band. The ring stretching modes (C=N, C=C) will also differ in position and intensity due to the different ring structure. |
| 2-Aminobenzoxazole | The spectrum is more complex due to the fused benzene ring. Expect to see additional sharp peaks for aromatic C-H stretching (>3000 cm⁻¹) and characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region, alongside the typical 2-aminooxazole signals.[4][6] |
Experimental Protocol: High-Fidelity ATR-FTIR Spectroscopy
The following protocol outlines a self-validating system for acquiring a high-quality FT-IR spectrum of a 2-aminooxazole-containing solid sample using an Attenuated Total Reflectance (ATR) accessory. This technique is favored for its minimal sample preparation and high reproducibility.
Methodology
-
Instrument and Accessory Preparation:
-
Action: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium. Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.
-
Causality: A stable instrument temperature minimizes drift. A clean crystal surface is critical to prevent cross-contamination and ensure that the spectrum is solely representative of the analyte.
-
-
Background Spectrum Acquisition:
-
Action: With the clean, empty ATR accessory in place, collect a background spectrum. This typically involves co-adding at least 32 scans.
-
Causality: This step is a critical calibration. The background spectrum measures the ambient atmosphere (CO₂, H₂O vapor) and the instrumental response. By ratioing the sample spectrum against this background, these environmental and instrumental artifacts are digitally removed, isolating the sample's true absorbance profile.
-
-
Sample Application:
-
Action: Place a small amount (1-5 mg) of the finely powdered 2-aminooxazole sample onto the center of the ATR crystal.
-
Causality: Using a powder ensures a larger surface area. It is imperative to cover the crystal's sampling area completely for a strong, representative signal.
-
-
Applying Pressure and Ensuring Contact:
-
Action: Use the ATR's pressure clamp to apply firm, consistent pressure, pressing the sample into intimate contact with the crystal.
-
Causality: The ATR effect relies on an evanescent wave that penetrates a very short distance into the sample. Without excellent physical contact between the sample and the crystal, this wave will not be attenuated correctly, leading to a weak, distorted, and non-quantitative spectrum.
-
-
Sample Spectrum Acquisition:
-
Action: Collect the sample spectrum, using the same number of scans and resolution as the background measurement.
-
Causality: Consistency in acquisition parameters (e.g., number of scans, resolution) between the background and sample is essential for accurate spectral subtraction and a high signal-to-noise ratio (S/N). Co-adding scans averages out random noise, improving S/N and revealing weaker spectral features.
-
-
Data Processing and Cleaning:
-
Action: After acquisition, perform a baseline correction if necessary. Clean the ATR crystal thoroughly with a solvent to remove all traces of the sample.
-
Causality: A flat baseline is essential for accurate peak picking and integration. Rigorous cleaning post-analysis ensures the integrity of the next measurement.
-
Workflow Visualization
References
A Comparative Guide to HPLC-MS Methods for the Purity Analysis of 5-Methyloxazol-2-amine
In the landscape of pharmaceutical development and quality control, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2] 5-Methyloxazol-2-amine, a key heterocyclic building block, presents unique analytical challenges due to its polar nature and basicity. This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the comprehensive purity analysis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative performance data to guide your analytical strategy.
The Analytical Challenge: Retaining and Resolving a Polar Basic Compound
This compound (C4H6N2O, MW: 98.10 g/mol ) is a small, polar molecule containing a basic amine group. These characteristics make it notoriously difficult to retain on traditional reversed-phase (RP) HPLC columns, which separate compounds based on hydrophobicity.[3][4][5] The analyte often elutes in or near the void volume, co-eluting with other polar impurities and resulting in poor resolution and inaccurate quantification.[6] To overcome these hurdles, alternative chromatographic strategies are essential. This guide will compare two powerful approaches: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC).
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative to reversed-phase chromatography for the separation of polar and hydrophilic compounds.[6][7][8][9] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high percentage of a non-polar organic solvent and a small amount of aqueous buffer.[6][10] A water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk organic mobile phase.[6] Retention increases with analyte polarity, making it ideal for this compound.
Rationale for HILIC in this Application:
-
Enhanced Retention: HILIC provides strong retention for polar compounds that are poorly retained in reversed-phase mode.[11][12]
-
Improved MS Sensitivity: The high organic content of the mobile phase in HILIC facilitates efficient spray ionization in the mass spectrometer, leading to enhanced sensitivity.[6][7]
-
Orthogonal Selectivity: HILIC offers a different selectivity compared to reversed-phase chromatography, which can be beneficial for resolving impurities with different polarities.[7]
Method 2: Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography utilizes stationary phases that possess both reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics.[13][14][15] This dual retention mechanism provides exceptional flexibility and resolving power for complex samples containing analytes with a wide range of polarities and charge states.[16] For this compound, a mixed-mode column with both C18 and cation-exchange functionalities can provide tunable retention based on both the hydrophobicity of the molecule and the positive charge of the amine group.
Rationale for MMC in this Application:
-
Tunable Retention: By adjusting mobile phase pH and ionic strength, the retention of this compound and its impurities can be finely controlled.[13]
-
Superior Resolution: The combination of two retention mechanisms can separate impurities that might co-elute in a single-mode separation.[14]
-
Analysis of Diverse Impurities: This method is well-suited for simultaneously analyzing both polar and non-polar impurities that may be present.[16] Potential impurities could arise from the synthesis of the oxazole ring, which can involve various reactants and intermediates.[17][18][19][20]
Comparative Performance Data
The following table summarizes the expected performance of the two methods based on typical validation parameters for impurity profiling.[21][22][23]
| Parameter | HILIC-MS Method | Mixed-Mode HPLC-MS Method | Commentary |
| Retention of this compound | Excellent | Excellent | Both methods effectively retain the polar analyte. |
| Resolution of Polar Impurities | Very Good | Excellent | MMC may offer superior resolution due to its dual separation mechanism.[14] |
| Resolution of Non-Polar Impurities | Poor to Moderate | Good | MMC is better suited for separating a wider range of impurity polarities.[16] |
| Sensitivity (LOD/LOQ) | Excellent | Very Good | The high organic mobile phase in HILIC often leads to better MS signal.[6][7] |
| Method Robustness | Good | Excellent | MMC methods can be more robust to small changes in mobile phase composition. |
| Method Development Complexity | Moderate | Moderate to High | MMC requires optimization of both organic content, pH, and buffer concentration.[13] |
Experimental Protocols
General Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable diluent (e.g., 90:10 acetonitrile:water) to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 10 µg/mL for analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Method 1: HILIC-MS Experimental Protocol
-
HPLC System: UHPLC system with a binary pump and autosampler.
-
Column: A HILIC column with an amide or zwitterionic stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended for good retention and peak shape of polar compounds.[9][11]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 95% B
-
1-8 min: 95% to 60% B
-
8-9 min: 60% B
-
9-9.1 min: 60% to 95% B
-
9.1-12 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow: 800 L/hr
-
Scan Range: m/z 50-500
-
Method 2: Mixed-Mode HPLC-MS Experimental Protocol
-
HPLC System: UHPLC system with a binary pump and autosampler.
-
Column: A mixed-mode column with C18 and strong cation exchange functionalities (e.g., Phenomenex Luna C18(2)-SCX, 2.0 x 100 mm, 3 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 110 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: 750 L/hr
-
Scan Range: m/z 50-500
-
Visualizing the Analytical Workflow
Caption: General workflow for the purity analysis of this compound by HPLC-MS.
Understanding the Separation Mechanisms
Caption: Conceptual comparison of HILIC and Mixed-Mode separation mechanisms.
Conclusion and Recommendations
Both HILIC-MS and Mixed-Mode HPLC-MS are powerful techniques for the purity analysis of this compound, each offering distinct advantages.
-
HILIC-MS is the recommended starting point for routine quality control where the primary goal is the quantification of the main component and known polar impurities. Its high sensitivity and straightforward method development make it an efficient choice.
-
Mixed-Mode HPLC-MS is the superior option for in-depth impurity profiling, forced degradation studies, and when a wide range of potential impurities with varying polarities is expected. The unparalleled resolving power and tunable selectivity of MMC provide a more comprehensive picture of the sample's purity.[13][14]
The choice of method should be guided by the specific analytical objective. Regardless of the chosen method, thorough validation in accordance with ICH guidelines is crucial to ensure the accuracy, precision, and reliability of the results.[21][22][23] This guide provides a solid foundation for developing and implementing a robust and reliable HPLC-MS method for the purity analysis of this compound.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Here's to HILIC: tailor-made for the MS analysis of polar analytes and highly water-soluble species [discover.restek.com]
- 9. Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hawach.com [hawach.com]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. helixchrom.com [helixchrom.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad.com [bio-rad.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 18. 1,3-Oxazole synthesis [organic-chemistry.org]
- 19. Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scientificupdate.com [scientificupdate.com]
- 21. academic.oup.com [academic.oup.com]
- 22. synthinkchemicals.com [synthinkchemicals.com]
- 23. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Crystallographic Guide to 5-Methyloxazol-2-amine Derivatives for Drug Discovery
This guide provides an in-depth technical analysis of the X-ray crystallography of 5-methyloxazol-2-amine derivatives, a class of compounds garnering significant interest in medicinal chemistry for their versatile therapeutic potential.[1][2] We will move beyond a simple recitation of methods to explore the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is to create a self-validating framework for analysis, grounded in authoritative data.
The oxazole scaffold is a cornerstone in the development of novel therapeutic agents, demonstrating a wide array of biological activities, including antitumor and anti-inflammatory effects.[3][4] The substitution flexibility at various positions on the oxazole ring allows for fine-tuning of the molecule's pharmacological profile.[3] Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional atomic arrangement of these molecules, providing crucial insights into structure-activity relationships (SAR), molecular geometry, and intermolecular interactions that govern their behavior in biological systems.[5][6]
This guide will use 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine as a primary exemplar to detail the complete crystallographic workflow, from synthesis to structural analysis. We will then compare its structural features with those of other relevant heterocyclic compounds to highlight key differences and similarities that can inform future drug design strategies.
I. Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The chosen synthetic route and crystallization method are critical, as they directly impact the quality of the final diffraction data.
Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine
The synthesis of the title compound is achieved through a microwave-assisted cyclization reaction, a technique favored for its rapid reaction times and often higher yields compared to conventional heating.
Step-by-Step Synthesis: [7]
-
Precursor Combination: Combine 2-Bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide (150 mg, 0.40 mmol) and urea (24 mg, 0.40 mmol) in a reaction vial with dimethylformamide (DMF, 1 ml).
-
Microwave Irradiation: Heat the reaction vessel in a microwave reactor for 10 minutes at 160 °C (433 K) with an initial power of 250 W. The use of microwave energy accelerates the reaction by promoting efficient and uniform heating of the polar solvent and reactants.
-
Cooling and Extraction: After irradiation, cool the vessel to room temperature using a stream of compressed air. Add water and ethyl acetate to the reaction mixture. The product, being more soluble in the organic layer, will partition into the ethyl acetate.
-
Separation and Purification: Separate the organic layer. This crude product can then be purified using standard techniques like column chromatography or recrystallization to yield the final compound.
Experimental Protocol: Crystallization via Slow Evaporation
Growing crystals suitable for X-ray diffraction requires creating a supersaturated solution from which the compound can slowly precipitate in an ordered crystalline lattice.
Step-by-Step Crystallization:
-
Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane).[2] The ideal solvent is one in which the compound has moderate solubility.
-
Preparation: Prepare a saturated or near-saturated solution of the compound in a clean vial.
-
Slow Evaporation: Cover the vial with a cap containing a few small perforations or simply leave it slightly ajar. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the solution using a loop or fine forceps for mounting.
dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#4285F4", penwidth=1.5];
} } Caption: Workflow from synthesis to single crystal generation.
II. X-ray Diffraction and Structure Determination
With a suitable crystal, the process of elucidating its three-dimensional structure can begin. This involves collecting diffraction data and using it to solve and refine a model of the atomic arrangement.[8][9]
Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Mounting: A single crystal of appropriate size (e.g., 0.40 × 0.30 × 0.10 mm) is carefully selected and mounted on a goniometer head.[7] Data is often collected at low temperatures (e.g., 193 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[7]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation).[7] The crystal is rotated, and a series of diffraction images are collected by a detector.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of individual reflections.
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the crystal lattice.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern closely matches the observed pattern.
dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#4285F4", penwidth=1.5];
} } Caption: The X-ray crystal structure determination workflow.
III. Structural Analysis: A Comparative Look
The final crystal structure provides a wealth of information. Here we present the crystallographic data for 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine and compare its key features to other related heterocyclic structures.
Crystallographic Data for 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine
The following table summarizes the key data from the structure determination of our exemplar compound.[7]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₀FN₃O |
| Formula Weight | 255.25 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 10.1017 (4) Å |
| b = 8.3889 (8) Å | |
| c = 29.127 (2) Å | |
| Volume | 2468.3 (3) ų |
| Z (Molecules/Unit Cell) | 8 |
| Temperature | 193 K |
| Radiation | Cu Kα (λ = 1.54178 Å) |
Comparative Molecular Geometry
A critical aspect of crystallographic analysis is understanding the conformation of the molecule, particularly the dihedral angles between its constituent ring systems. These angles define the molecule's overall shape and its potential to interact with biological targets.
-
5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine: In this structure, the central oxazole ring is significantly twisted relative to its substituents. It forms a dihedral angle of 35.72° with the 4-fluorophenyl ring and 30.00° with the pyridine ring. The two substituent rings (fluorophenyl and pyridine) are themselves twisted at an angle of 45.85°.[7] This non-planar conformation is a key structural feature.
-
Comparison with other Oxazole Derivatives: In a different oxazole derivative, 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl], the dihedral angles between the oxazole rings and their pendant phenyl rings are much smaller, at 2.0° and 24.3°.[3] This suggests that the substitution pattern and the nature of the linker between rings dramatically influence the overall molecular planarity.
-
Comparison with Thiazole Derivatives: Thiazole-containing compounds, which are structurally related to oxazoles, also exhibit a wide range of conformations. For example, in one pyrazole-thiazole derivative, the fluorophenyl substituent is twisted at a significant angle of 87.84° relative to an adjacent pyrazole ring.[5]
This comparison underscores a crucial principle for drug design: seemingly minor changes to the chemical scaffold can lead to substantial changes in the three-dimensional structure. The planarity or non-planarity of a molecule can profoundly affect its ability to fit into a protein's binding pocket.
Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in the crystal lattice is determined by a network of non-covalent interactions, such as hydrogen bonds and π–π stacking.[2][3] These are the same types of interactions that govern drug-receptor binding.
In the crystal structure of 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine , the amino group is a key player in the crystal packing. It acts as a hydrogen bond donor, forming intermolecular N—H···N hydrogen bonds with the nitrogen atoms of both the pyridine and oxazole rings of neighboring molecules.[7] These interactions link the molecules into chains, stabilizing the overall crystal structure.
This contrasts with other structures where different interactions dominate. For instance, in some pyrimidine derivatives, crystal packing is stabilized by C—H···O and C—H···π interactions, with the primary amine groups not participating in hydrogen bonding.[1] The ability of the 2-amino group on the oxazole ring to form strong, directional hydrogen bonds is a significant feature that can be exploited in designing molecules that bind tightly to specific biological targets.
IV. Conclusion for the Field
The X-ray crystallographic analysis of this compound derivatives provides indispensable, high-resolution data for drug discovery programs. This guide has demonstrated the complete workflow from synthesis to detailed structural comparison, using 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine as a practical example.
The key takeaways for researchers are:
-
Conformational Flexibility: The oxazole scaffold allows for significant conformational diversity, driven by the nature and position of its substituents. This can be leveraged to optimize the shape of a molecule for a specific target.
-
Hydrogen Bonding is Key: The 2-amino group is a potent hydrogen bond donor, a feature that critically influences both solid-state packing and potential interactions with protein targets.
-
Comparative Analysis Informs Design: By comparing the crystal structures of different but related heterocyclic systems, we can deduce valuable structure-activity relationships that guide the rational design of more potent and selective therapeutic agents.
Ultimately, a thorough understanding of the three-dimensional structure at the atomic level is not merely an academic exercise; it is a foundational pillar of modern, structure-based drug design.
References
- 1. N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one [scielo.org.za]
- 3. 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 33124-04-8|this compound|BLD Pharm [bldpharm.com]
- 9. Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 2-Aminooxazole and 2-Aminothiazole: An Isosteric Comparison
Introduction
In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the 5-membered rings containing two heteroatoms are of paramount importance. This guide provides an in-depth spectroscopic comparison of two structurally related, yet distinct, scaffolds: 2-aminooxazole and 2-aminothiazole. These compounds are considered isosteres, where the sulfur atom in the thiazole ring is replaced by an oxygen atom in the oxazole ring.[1] This seemingly subtle substitution imparts significant changes in physicochemical properties, including solubility, metabolic stability, and, critically, their spectroscopic signatures.[1][2]
Understanding these spectroscopic differences is not merely an academic exercise. For researchers in drug discovery, materials science, and even prebiotic chemistry,[3][4] the ability to unequivocally distinguish between these scaffolds and characterize their derivatives is fundamental to advancing their work. This guide moves beyond a simple recitation of data, explaining the causal electronic and structural factors that give rise to the observed spectral differences. We will delve into the core analytical techniques—UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry—providing both comparative data and the robust experimental protocols required to obtain them.
Molecular Structure and Electronic Effects: The Oxygen vs. Sulfur Dichotomy
The fundamental difference between 2-aminooxazole and 2-aminothiazole lies in the substitution of the sulfur atom (less electronegative, larger, and capable of d-orbital participation) with an oxygen atom (highly electronegative, smaller, no d-orbitals). This change reverberates through the entire electronic structure of the molecule.
-
Electronegativity and Inductive Effects: Oxygen (3.44 on the Pauling scale) is significantly more electronegative than sulfur (2.58). Consequently, the oxygen atom in 2-aminooxazole exerts a stronger electron-withdrawing inductive effect on the ring compared to sulfur in 2-aminothiazole. This leads to a general decrease in electron density within the oxazole ring.
-
Aromaticity and Resonance: Both rings are aromatic, but the nature of the heteroatom influences the degree of aromaticity and the contribution of resonance structures. The lone pair electrons on the exocyclic amino group participate in resonance with the heterocyclic ring in both cases. However, the greater electronegativity of oxygen can alter the electron distribution and bond characteristics within the ring.
These electronic distinctions are the primary drivers of the differences observed across various spectroscopic methods.
Caption: Core structures of 2-Aminooxazole and 2-Aminothiazole.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily π → π* and n → π* transitions. The position of maximum absorbance (λmax) is sensitive to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Comparative Analysis: The replacement of sulfur with oxygen alters the energies of the molecular orbitals. Generally, 2-aminothiazole exhibits a λmax at a longer wavelength compared to 2-aminooxazole.[4][5] This suggests a smaller HOMO-LUMO gap in the thiazole derivative. The sulfur atom, being less electronegative and possessing available 3d orbitals, can better stabilize the extended π-system, lowering the energy required for electronic excitation. A study on the UV photostability of these compounds reported a λmax of 255 nm for 2-aminothiazole, while 2-aminooxazole's absorption was at 215 nm.[4]
Data Summary: UV-Visible Absorption
| Compound | Typical λmax (nm) | Solvent | Reference |
|---|---|---|---|
| 2-Aminooxazole | ~215 | Aqueous | [4] |
| 2-Aminothiazole | ~258-260 | Ethanol | [5] |
| 2-Aminothiazole | ~255 | Aqueous |[4] |
Experimental Protocol: UV-Vis Spectrum Acquisition
This protocol ensures accurate and reproducible measurement of UV-Vis absorbance spectra.
-
Solvent Selection & Blanking:
-
Choose a UV-transparent solvent in which the analyte is soluble (e.g., ethanol, methanol, acetonitrile, or water). The solvent's UV cutoff must be lower than the expected λmax.
-
Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL).
-
Prepare a dilute working solution (typically in the 1-10 µg/mL range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.2 - 0.8 A.U.).
-
Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 200-400 nm).
-
-
Sample Measurement:
-
Rinse the same cuvette with the sample solution, then fill it with the sample solution.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Run the scan over the same wavelength range. The instrument will automatically subtract the blank spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the stock solution concentration is accurate, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of a molecule. The frequency of a vibration is determined by the masses of the bonded atoms and the strength of the bond between them. This makes IR an excellent tool for comparing the C-O vs. C-S bonds and their influence on adjacent functional groups.
Comparative Analysis: Key differences are expected and observed in several regions of the IR spectrum.
-
N-H Stretching: The asymmetric and symmetric stretches of the primary amine (-NH₂) typically appear in the 3300-3500 cm⁻¹ region. The exact position can be influenced by hydrogen bonding and the electronic nature of the ring.
-
C=N and C=C Stretching: These ring vibrations, often coupled, appear in the 1500-1650 cm⁻¹ region. In a comparative study, the C=O stretching of a carboxamide attached to the 2-amino position was observed around 1700 cm⁻¹ for the oxazole derivatives and at a slightly lower wavenumber (~1675 cm⁻¹) for the thiazole analogues, reflecting the different electronic environments.[2]
-
Ring Vibrations (C-O vs. C-S): The most direct distinction arises from the ring breathing and stretching modes. The C-O-C asymmetric stretch in oxazoles is typically found at a higher frequency (around 1050-1250 cm⁻¹) than the C-S-C stretch in thiazoles (around 600-800 cm⁻¹). This is a direct consequence of the lighter mass of oxygen compared to sulfur and the generally stronger C-O bond.
Data Summary: Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | 2-Aminooxazole | 2-Aminothiazole | Rationale for Difference |
|---|---|---|---|
| ν(N-H) stretch | ~3436, 3329[6] | ~3420, 3300[7] | Minor shifts due to different ring electronics. |
| δ(NH₂) scissoring | ~1658[6] | ~1630[7] | Electronic influence on the H-N-H bond angle. |
| ν(C=N) / ν(C=C) Ring | ~1540-1600 | ~1520-1580[8] | Coupled vibrations sensitive to heteroatom. |
| Ring Breathing/Stretch | ~1050-1250 | ~600-800 | Lighter mass of O vs. S; Stronger C-O vs. C-S bond. |
Experimental Protocol: FTIR Spectrum Acquisition (KBr Pellet Method)
This method is a standard for obtaining high-quality IR spectra of solid samples.
-
Sample Preparation:
-
Thoroughly dry both the sample and spectroscopic grade Potassium Bromide (KBr) powder in an oven to remove any residual water, which has a strong IR signal.
-
In an agate mortar, grind a small amount of KBr (approx. 100-200 mg) to a very fine powder.
-
Add a minimal amount of the sample (1-2 mg, aiming for a 1:100 sample:KBr ratio) and continue to grind until the mixture is homogeneous and has a consistent, fine texture.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into a pellet press die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will form a thin, transparent or translucent KBr pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample chamber first.
-
Acquire the sample spectrum. The instrument will ratio the sample measurement against the background to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation, providing detailed information about the chemical environment of ¹H and ¹³C nuclei. The chemical shift (δ) is highly sensitive to the local electron density around a nucleus.
Comparative Analysis:
-
¹H NMR:
-
Ring Protons (H4, H5): The protons on the oxazole ring are typically observed at a downfield (higher ppm) chemical shift compared to those on the thiazole ring.[2] This is a direct result of the deshielding effect caused by the highly electronegative oxygen atom, which withdraws electron density from the ring more effectively than sulfur. For example, in one study, the oxazole protons appeared as doublets between 7.75-7.99 ppm and 7.17-7.27 ppm, while the analogous thiazole protons were found between 7.55-7.59 ppm and 7.29-7.39 ppm.[2]
-
Amino Protons (-NH₂): The chemical shift of the amino protons is variable and depends on solvent, concentration, and temperature due to hydrogen bonding. However, a general downfield shift might be expected for the oxazole derivative due to the ring's overall greater electron-withdrawing nature.
-
-
¹³C NMR:
-
Ring Carbons (C2, C4, C5): The difference in electronegativity between O and S has a profound impact on the carbon chemical shifts.
-
C2 (Guanidinic Carbon): The C2 carbon, bonded to three heteroatoms (N, N, and O/S), is significantly downfield. It is generally observed at a lower ppm value in 2-aminooxazole compared to 2-aminothiazole.
-
C4 and C5: Similar to the protons, the C4 and C5 carbons of the oxazole ring are typically found further downfield than their thiazole counterparts due to the superior electron-withdrawing effect of oxygen.
-
-
Data Summary: ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Nucleus | 2-Aminooxazole (Predicted/Reported) | 2-Aminothiazole (in DMSO-d₆)[9] | Rationale for Difference |
|---|---|---|---|
| ¹H NMR | |||
| H4 | ~7.8-8.0 | 6.93 | Stronger deshielding by oxygen. |
| H5 | ~7.1-7.3 | 6.53 | Stronger deshielding by oxygen. |
| NH₂ | Variable, broad | 6.86 | Highly solvent and concentration dependent. |
| ¹³C NMR | |||
| C2 | ~158-162 | 169.6[10] | Complex electronic effects at guanidinic carbon. |
| C4 | ~135-140 | 137.9[10] | Stronger deshielding by oxygen. |
| C5 | ~120-125 | 108.3[10] | Stronger deshielding by oxygen. |
Experimental Protocol: NMR Spectrum Acquisition
This protocol outlines the standard procedure for obtaining high-resolution ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the tube or use sonication.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the instrument's autosampler or manually lower it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, which is critical for obtaining sharp, well-resolved peaks. This is often an automated process on modern spectrometers.
-
-
¹H Spectrum Acquisition:
-
Load a standard proton acquisition parameter set.
-
Set the spectral width (e.g., -2 to 12 ppm), number of scans (typically 8 or 16), and relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C Spectrum Acquisition:
-
Load a standard carbon acquisition parameter set (e.g., with proton decoupling).
-
Set a wider spectral width (e.g., 0 to 200 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required to obtain a good signal-to-noise ratio.
-
Acquire the FID.
-
-
Data Processing:
-
Apply Fourier Transform to the FID for both ¹H and ¹³C spectra.
-
Phase the resulting spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like TMS.
-
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and structural information from its fragmentation pattern.
Comparative Analysis: The molecular ions of 2-aminooxazole (C₃H₄N₂O, MW ≈ 84.07) and 2-aminothiazole (C₃H₄N₂S, MW ≈ 100.14) are easily distinguished by their 16-unit mass difference.[11] The fragmentation patterns are also distinct, governed by the relative stabilities of the bonds within the heterocyclic ring.
-
2-Aminooxazole: The fragmentation is often initiated by the loss of CO or HCN. A key fragmentation pathway involves the loss of the CH₂NH moiety, which is a characteristic process for 2-aminooxazoles.[12]
-
2-Aminothiazole: The presence of sulfur leads to different fragmentation routes. Common losses include HCN and HCSN. The molecular ion is generally quite stable. The base peak in the electron ionization (EI) mass spectrum of 2-aminothiazole is often the molecular ion itself (m/z 100), with a significant fragment at m/z 58.[11][13]
Data Summary: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions (m/z) | Common Neutral Losses |
|---|---|---|---|
| 2-Aminooxazole | 84 | 56, 54, 42 | CO, HCN, CH₂NH |
| 2-Aminothiazole | 100 | 73, 58, 45 | HCN, HCSN |
Experimental Protocol: ESI-MS Spectrum Acquisition
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, often coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
Add a small amount of a volatile acid (e.g., 0.1% formic acid) for positive ion mode or a volatile base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.
-
-
Infusion and Ionization:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Apply a high voltage (typically 3-5 kV) to the ESI needle, which nebulizes the solution into a fine spray of charged droplets.
-
A heated drying gas (e.g., nitrogen) assists in solvent evaporation, leading to the formation of gas-phase ions like [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode).
-
-
Mass Analysis:
-
The ions are guided through a series of lenses into the mass analyzer.
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum. For high-resolution instruments, this allows for the determination of the exact mass and elemental composition.
-
Analytical Workflow and Synthesis Overview
The characterization of these scaffolds follows a logical progression of techniques, from initial purity checks to definitive structural confirmation.
Caption: Generalized workflow for synthesis and spectroscopic analysis.
A brief note on synthesis is warranted for context. 2-Aminothiazoles are most classically prepared via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea.[14][15][16] While analogous methods using urea can be used for 2-aminooxazoles, they are often reported to be lower-yielding, and alternative synthetic strategies have been developed.[1]
Conclusion
The isosteric replacement of sulfur with oxygen in the 2-aminoazole scaffold induces a cascade of electronic changes that are clearly and predictably manifested in their respective spectra. 2-Aminooxazole, dominated by the highly electronegative oxygen, consistently shows protons and carbons at a more downfield chemical shift in NMR, a higher frequency C-X ring stretch in IR, and a shorter wavelength λmax in UV-Vis spectroscopy. In contrast, 2-aminothiazole benefits from the larger, more polarizable sulfur atom, resulting in a more shielded ring system. These distinctive spectroscopic fingerprints, summarized in this guide, are indispensable for any researcher working with these valuable heterocyclic cores. By understanding the fundamental principles behind these differences and employing robust experimental methodologies, scientists can confidently synthesize, identify, and deploy these scaffolds in the pursuit of new medicines and materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminothiazole [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. CCCC 1989, Volume 54, Issue 1, Abstracts pp. 28-41 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 8. Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2] [scirp.org]
- 9. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]
- 10. 2-AMINOTHIAZOLE SULFATE(61169-63-9) 13C NMR [m.chemicalbook.com]
- 11. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Aminothiazole [webbook.nist.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 16. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
Comparative Guide to In Vitro Assay Validation for 5-Methyloxazol-2-amine Kinase Inhibitor Analogs
This guide provides a comprehensive framework for the validation of in vitro biochemical assays tailored for the characterization of 5-methyloxazol-2-amine analogs, a promising scaffold for novel kinase inhibitors. As researchers and drug development professionals, the integrity of our screening data is paramount. A rigorously validated assay is not merely a procedural checkpoint; it is the foundation upon which we build our understanding of structure-activity relationships (SAR), make critical decisions about lead optimization, and ultimately, enhance the probability of clinical success.[1][2]
This document eschews a one-size-fits-all template. Instead, it offers a logical, field-tested workflow, explaining the causality behind experimental choices and providing the necessary tools to compare, select, and validate the most appropriate assay for your specific kinase target and research goals.
The Cornerstone of Kinase Drug Discovery: Why Rigorous Assay Validation Matters
Protein kinases are one of the most significant classes of drug targets, playing a central role in cellular signaling pathways that govern growth, differentiation, and metabolism.[3][4] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[5][6] The goal of in vitro kinase assays is to quantify the ability of a compound to inhibit the enzymatic activity of a specific kinase—the transfer of a phosphate group from ATP to a substrate.[3][7]
However, the data derived from these assays are only as reliable as the assay itself. Without proper validation, researchers risk generating false positives or negatives, misinterpreting SAR, and investing resources in compounds with suboptimal properties.[8][9] A validated assay ensures reproducibility, accuracy, and a clear understanding of the assay's limitations, providing a self-validating system for confident decision-making.
Selecting the Right Tool: A Comparison of In Vitro Kinase Assay Formats
The choice of assay technology is a critical first step and depends on factors such as the specific kinase, available instrumentation, desired throughput, and cost.[3][10] Here, we compare the most prevalent non-radioactive formats. While traditional radiolabeling assays using [γ-³²P]-ATP or [γ-³³P]-ATP are highly sensitive and often considered a "gold standard," concerns over safety and waste disposal have driven the adoption of alternative methods.[9][11][12]
| Assay Format | Principle | Advantages | Disadvantages | Best Suited For |
| TR-FRET | Measures the transfer of energy between a donor (e.g., Terbium) and an acceptor (e.g., Fluorescein) fluorophore. Phosphorylation of the substrate brings the fluorophores into proximity, generating a FRET signal.[13][14] | Homogeneous ("mix-and-read"), high throughput, robust, low background, ratiometric measurement reduces interference.[15] | Requires specific labeled antibodies and substrates, potential for compound interference with fluorescence. | High-throughput screening (HTS), lead optimization, mechanism of action studies. |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescently labeled substrate. When a small fluorescent peptide is phosphorylated and bound by a larger antibody, its rotation slows, increasing the polarization of emitted light.[3][15] | Homogeneous, cost-effective, simple workflow. | Lower dynamic range than TR-FRET, susceptible to interference from fluorescent compounds and light scatter.[16] | HTS, fragment screening, academic labs with standard fluorescence readers. |
| Luminescence | Measures kinase activity by quantifying the amount of ATP consumed (e.g., Kinase-Glo®) or ADP produced (e.g., ADP-Glo™).[8][17] The signal is typically generated by a luciferase-luciferin reaction.[18] | Universal (works for any kinase), highly sensitive, homogeneous.[7][19] | Indirect measurement, susceptible to interference from compounds affecting luciferase, signal can be less stable. | HTS, kinase profiling, situations where specific antibodies are unavailable. |
The Workflow of Assay Validation
A successful assay validation process follows a logical progression, starting from initial optimization to the establishment of robust performance metrics. This workflow ensures that the assay is fit for its intended purpose: reliably identifying and characterizing inhibitors.
Key Validation Parameters: Defining Assay Performance
To quantitatively assess the quality of an assay, several statistical parameters are employed. These metrics are essential for ensuring the reliability and reproducibility of the screening data.
-
Z'-Factor (Z-Prime): This is the most critical parameter for validating an HTS assay.[20] It provides a measure of the statistical separation between the positive (no inhibition) and negative (full inhibition or background) controls. The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the controls.[21][22]
Formula: Z' = 1 - (3 * (σ_positive + σ_negative)) / |μ_positive - μ_negative|[23]
Z'-Factor Value Assay Quality Interpretation > 0.5 Excellent A large separation between control populations; suitable for HTS.[21][23] 0 to 0.5 Marginal The assay is acceptable but may require optimization.[21] < 0 Poor Control signals overlap; the assay is not suitable for screening.[23] -
Signal-to-Background (S/B) Ratio: This ratio measures the dynamic range of the assay by comparing the signal of the uninhibited reaction to the background signal. A higher S/B ratio is generally desirable, indicating a more robust assay.
-
IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the kinase activity by 50%.[9][24] It is the primary measure of a compound's potency and is determined by fitting the dose-response data to a sigmoidal curve.[4][25]
Detailed Protocol: TR-FRET Assay Validation for a Target Kinase
This section provides a detailed, step-by-step methodology for validating a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen® platform.[14][26] This protocol is designed to be adapted for a specific kinase of interest.
Causality: The goal is to establish optimal concentrations of enzyme and ATP to ensure the reaction is in the linear range and is sensitive to ATP-competitive inhibitors.[9][26] The reaction is stopped with EDTA, which chelates Mg²⁺, an essential cofactor for kinase activity.[3]
Materials:
-
Target Kinase (e.g., recombinant human kinase)
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled phospho-specific antibody
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)[27]
-
TR-FRET Dilution Buffer
-
EDTA (to stop the reaction)
-
Reference Inhibitor (e.g., Staurosporine)
-
This compound analogs dissolved in DMSO
-
Low-volume 384-well plates (black or white)
-
TR-FRET compatible plate reader
Step 1: Kinase Titration (Determining EC₅₀)
-
Prepare a serial dilution of the kinase in Kinase Reaction Buffer.
-
Add 5 µL of each kinase dilution to the wells of a 384-well plate.
-
Prepare a substrate/ATP mix in Kinase Reaction Buffer. For this initial titration, use a saturating ATP concentration (e.g., 1 mM) and the recommended substrate concentration (e.g., 200 nM).[26]
-
Initiate the reaction by adding 5 µL of the substrate/ATP mix to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of TR-FRET Dilution Buffer containing EDTA (final concentration 10 mM) and the Terbium-labeled antibody (final concentration 2 nM).[27]
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 520 nm for acceptor, 495 nm for donor).
-
Calculate the TR-FRET ratio (Acceptor/Donor) and plot it against the kinase concentration. Determine the EC₅₀ value (the concentration of kinase that produces 50-80% of the maximal signal). This concentration will be used for subsequent steps.[26]
Step 2: ATP Titration (Determining Apparent Kₘ for ATP)
-
Use the fixed EC₅₀ concentration of kinase determined in Step 1.
-
Prepare a serial dilution of ATP in Kinase Reaction Buffer.
-
Perform the kinase assay as described above, but vary the ATP concentration while keeping the kinase and substrate concentrations constant.
-
Plot the TR-FRET ratio against the ATP concentration and determine the EC₅₀ for ATP. This value represents the apparent Michaelis constant (Kₘ,app) for ATP under these assay conditions. For inhibitor screening, an ATP concentration equal to the Kₘ,app is typically used to ensure sensitivity to ATP-competitive inhibitors.[9]
Step 3: Z'-Factor Determination
-
Prepare assay plates with two sets of controls (n ≥ 16 wells for each).[20]
-
Positive Control (0% Inhibition): Add kinase, substrate, and ATP (at Kₘ,app) in Kinase Reaction Buffer. Add DMSO vehicle equivalent to the compound wells.
-
Negative Control (100% Inhibition): Add substrate and ATP, but no kinase (or a high concentration of a potent reference inhibitor). Add DMSO vehicle.
-
-
Run the assay and read the plate as described in Step 1.
-
Calculate the mean and standard deviation for both positive and negative controls.
-
Calculate the Z'-factor. An accepted value is > 0.5.[21][23]
Step 4: IC₅₀ Determination for this compound Analogs
-
Prepare serial dilutions of the this compound analogs and a reference inhibitor in 100% DMSO. Then, dilute further into Kinase Reaction Buffer.
-
Add the diluted compounds to the assay plate (typically 2-5 µL).
-
Add the kinase (at the EC₅₀ concentration).
-
Initiate the reaction by adding the substrate/ATP mix (with ATP at Kₘ,app).
-
Follow the incubation, stopping, and reading steps as before.
-
Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[24]
Visualizing the Target Landscape: A Generic Kinase Signaling Pathway
Many this compound analogs target receptor tyrosine kinases (RTKs), which are critical nodes in cellular communication. Understanding this context is vital for interpreting the biological consequences of kinase inhibition.
Data Summary: Comparing this compound Analogs
Once the assay is validated, it can be used to screen and compare the potency of your analog series. The results should be summarized in a clear, quantitative format to facilitate SAR analysis.
Table: Hypothetical Performance Data for this compound Analogs in a Validated TR-FRET Assay
| Compound ID | Structure Modification | IC₅₀ (nM) | Z'-Factor (Assay Plate) | Signal-to-Background |
| Reference | Staurosporine | 8.5 | 0.78 | 15.2 |
| Analog-001 | Parent Scaffold | 450.2 | 0.81 | 14.9 |
| Analog-002 | R-group modification A | 125.6 | 0.75 | 15.5 |
| Analog-003 | R-group modification B | 25.3 | 0.83 | 14.7 |
| Analog-004 | R-group modification C | > 10,000 | 0.79 | 15.1 |
Conclusion
The rigorous validation of in vitro assays is a non-negotiable step in the kinase inhibitor discovery pipeline. By systematically optimizing assay conditions, establishing robust performance metrics like the Z'-factor, and understanding the principles behind different technology platforms, researchers can generate high-quality, reproducible data. This guide provides a foundational framework for comparing assay formats and implementing a self-validating protocol for the characterization of this compound analogs. This meticulous approach ensures that only the most promising compounds advance, ultimately saving time, reducing costs, and increasing the likelihood of translating a chemical scaffold into a clinically effective therapeutic.
References
- 1. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ebiotrade.com [ebiotrade.com]
- 19. researchgate.net [researchgate.net]
- 20. punnettsquare.org [punnettsquare.org]
- 21. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 22. What is Z' (read Z-factor)? - RxPlora [rxplora.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. researchgate.net [researchgate.net]
- 25. biorxiv.org [biorxiv.org]
- 26. assets.fishersci.com [assets.fishersci.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Cross-Reactivity Profiling of 5-Methyloxazol-2-amine Derivatives in Kinase Inhibition
This guide provides a comprehensive framework for evaluating the selectivity of kinase inhibitors derived from the 5-methyloxazol-2-amine scaffold. As researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount for advancing a successful therapeutic candidate. Off-target effects can lead to toxicity or unexpected pharmacology, while in some cases, can be leveraged for beneficial polypharmacology.[1][2] This document details the essential experimental workflows, offers insights into the rationale behind methodological choices, and presents a comparative analysis of hypothetical derivatives to illustrate data interpretation.
The Imperative of Kinase Selectivity
The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket.[3] This similarity presents a significant challenge in developing selective inhibitors.[4][5] A lack of selectivity can lead to undesirable side effects, complicating clinical development.[1] Therefore, rigorous cross-reactivity profiling is not merely a characterization step but a critical component of the drug discovery process, guiding lead optimization and providing a deeper understanding of a compound's biological effects.[6][7]
A Multi-faceted Approach to Profiling
A robust assessment of kinase inhibitor selectivity requires an integrated approach, combining biochemical, biophysical, and cell-based methods. Each methodology offers a unique perspective on the compound's interaction with the kinome.
Initial Broad Screening: Kinome-wide Binding Assays
The first step in understanding a compound's selectivity is often a broad screen against a large panel of kinases. The KINOMEscan™ platform is a widely used example of an active site-directed competition binding assay.[8][9]
Principle of KINOMEscan™: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is interacting with the kinase.[8]
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize the this compound derivatives in 100% DMSO to a stock concentration of 100 mM.
-
Assay Plate Preparation: Dilute the test compounds to the desired screening concentration (e.g., 1 µM) in an appropriate assay buffer.
-
Assay Reaction: Combine the test compound, DNA-tagged kinase, and the immobilized ligand in the wells of a microtiter plate.
-
Incubation: Allow the binding reaction to reach equilibrium (typically 1-2 hours at room temperature).
-
Washing: Wash the plate to remove unbound kinase and test compound.
-
Quantification: Elute the bound kinase and quantify the associated DNA tag using qPCR.
-
Data Analysis: The results are typically expressed as "percent of control," where a lower percentage indicates stronger binding.
Expertise & Experience: The choice of a single high concentration for the initial screen (e.g., 1 µM or 10 µM) is a cost-effective strategy to quickly identify potential off-targets. Hits from this initial screen can then be followed up with full dose-response curves to determine binding affinities (Kd).
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are excellent for assessing direct binding, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring target engagement within intact cells.[10][11]
Principle of CETSA®: This method is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[12][13] When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain soluble.[14]
Experimental Protocol: CETSA® for Target Engagement
-
Cell Treatment: Treat cultured cells with the this compound derivative or vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to create a melt curve, or at a single temperature for isothermal dose-response analysis.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Fractions: Centrifuge the lysate to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using methods like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Trustworthiness: It is crucial to include both positive and negative controls. A known inhibitor of the target kinase should be used as a positive control, while a structurally similar but inactive compound can serve as a negative control.
Detailed Kinetic Analysis: Surface Plasmon Resonance (SPR)
To gain a deeper understanding of the binding interaction, biophysical techniques like Surface Plasmon Resonance (SPR) are employed. SPR provides real-time kinetic data, including association (kon) and dissociation (koff) rates, which are critical for structure-activity relationship (SAR) studies.[15][16]
Principle of SPR: SPR measures changes in the refractive index at the surface of a sensor chip. A target kinase is immobilized on the chip, and the test compound is flowed over the surface. The binding of the compound to the kinase causes a change in the refractive index, which is detected in real-time.[17][18]
Experimental Protocol: SPR for Binding Kinetics
-
Chip Preparation: Immobilize the purified target kinase onto a sensor chip. Maintaining the activity of the immobilized kinase is critical.[19]
-
Compound Injection: Inject a series of concentrations of the this compound derivative over the chip surface.
-
Association Phase: Monitor the binding of the compound to the kinase in real-time.
-
Dissociation Phase: Flow buffer over the chip to monitor the dissociation of the compound from the kinase.
-
Regeneration: Inject a regeneration solution to remove any remaining bound compound.
-
Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine kon, koff, and the equilibrium dissociation constant (KD).
Authoritative Grounding: The kinetic parameters derived from SPR can provide valuable insights into the mechanism of action. For example, a slow off-rate may lead to a more durable pharmacological effect.[15]
Visualizing the Profiling Workflow
The following diagram illustrates the logical flow of a comprehensive cross-reactivity profiling campaign.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chayon.co.kr [chayon.co.kr]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. scispace.com [scispace.com]
- 11. CETSA [cetsa.org]
- 12. researchgate.net [researchgate.net]
- 13. annualreviews.org [annualreviews.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drughunter.com [drughunter.com]
- 18. nicoyalife.com [nicoyalife.com]
- 19. bioradiations.com [bioradiations.com]
A Comparative Technical Guide to 5-Methyloxazol-2-amine and Its Regioisomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the subtle art of regioisomerism often dictates the line between a promising lead compound and a pharmacological dead end. The placement of a single functional group can profoundly alter a molecule's interaction with biological targets, its metabolic stability, and its overall therapeutic potential. This guide offers a comprehensive comparative study of 5-methyloxazol-2-amine and its regioisomers, 4-methyloxazol-2-amine and 2-methyloxazol-5-amine. As a Senior Application Scientist, my aim is to provide not just a collection of data, but a cohesive analysis grounded in experimental evidence and mechanistic understanding, to empower researchers in their pursuit of novel therapeutics.
Introduction: The Significance of the Aminomethyloxazole Scaffold
The oxazole ring is a privileged five-membered heterocycle, prevalent in a multitude of natural products and synthetic bioactive compounds. Its ability to act as a bioisostere for amide and ester groups, coupled with its metabolic stability, makes it an attractive scaffold in drug design. The introduction of an amino and a methyl group to this core structure gives rise to three regioisomers, each with a unique electronic and steric profile that dictates its chemical reactivity and biological activity. Understanding these differences is paramount for the strategic design of new chemical entities.
Physicochemical Properties: A Comparative Overview
The position of the methyl and amine substituents on the oxazole ring significantly influences the physicochemical properties of the isomers, which in turn affects their solubility, membrane permeability, and oral bioavailability.
| Property | This compound | 4-Methyloxazol-2-amine | 2-Methyloxazol-5-amine |
| Molecular Formula | C₄H₆N₂O | C₄H₆N₂O | C₄H₆N₂O |
| Molecular Weight | 98.10 g/mol | 98.10 g/mol [1] | 98.10 g/mol |
| CAS Number | 33124-04-8 | 35629-70-0[1] | 153138-07-9 |
| Predicted LogP | 0.4 | 0.4[1] | 0.4 |
| Predicted pKa | Basic: ~5.8 | Basic: ~5.8 | Basic: ~5.8 |
| Appearance | Data not available | Colorless to yellow solid | Data not available |
Note: Some data is based on computational predictions and may vary from experimental values.
The similar predicted LogP and pKa values suggest that all three isomers are likely to exhibit comparable solubility and ionization behavior under physiological conditions. However, subtle differences in dipole moment and crystal packing, arising from the different substitution patterns, could lead to variations in their solid-state properties and solvation energies.
Synthesis Strategies: Navigating the Regioisomeric Landscape
The synthesis of these regioisomers requires distinct strategic approaches, often dictated by the desired substitution pattern on the oxazole core.
Synthesis of this compound
A common route to 2-amino-5-methyloxazoles involves the cyclization of α-haloketones with cyanamide or urea. For this compound, a plausible synthetic pathway starts from 1-chloropropan-2-one.
Experimental Protocol: Synthesis of this compound
-
Step 1: Reaction Setup In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-chloropropan-2-one (1.0 eq) and urea (1.2 eq) in a suitable solvent such as ethanol.
-
Step 2: Cyclization Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Step 3: Work-up and Purification After completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
References
Safety Operating Guide
Navigating the Disposal of 5-Methyloxazol-2-amine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of 5-Methyloxazol-2-amine (CAS No. 33124-04-8), a compound utilized in various synthetic pathways. Our focus extends beyond mere procedural instruction, delving into the chemical principles that inform these essential safety protocols.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's inherent hazards is critical. This compound is classified as a hazardous chemical, and its Safety Data Sheet (SDS) outlines several key risk factors.[1][2]
Key Hazards:
-
Skin and Eye Irritation: The compound is categorized as a skin irritant (Category 2) and a serious eye irritant (Category 2A).[1][2] Direct contact can cause redness, pain, and potential damage.
-
Respiratory Irritation: It may cause respiratory irritation (Category 3), making it crucial to handle in a well-ventilated area.[1][2]
-
Acute Toxicity: It is also classified with acute oral, dermal, and inhalation toxicity (Category 4).[1]
A summary of the hazard information is provided in the table below.
| Hazard Classification | Category | GHS Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Acute toxicity, dermal | 4 | H312: Harmful in contact with skin |
| Acute toxicity, inhalation | 4 | H332: Harmful if inhaled |
The Core Principle: Segregation and Containment
The foundational step in the proper disposal of any chemical waste, including amines, is meticulous segregation.[3] Cross-contamination with incompatible materials can lead to hazardous reactions, compromising the safety of laboratory personnel and the integrity of the waste stream.[3][4]
Incompatible Materials:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
Step-by-Step Disposal Protocol
This protocol is designed for small to moderate quantities of this compound typically generated in a research laboratory setting. For bulk quantities, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company.[3]
Materials Required:
-
Appropriate Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety goggles or face shield[2]
-
Lab coat
-
-
Designated hazardous waste container (compatible material, e.g., polyethylene)
-
Hazardous waste labels
-
Inert absorbent material (e.g., vermiculite, sand) for spills
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE to prevent skin and eye contact.[3]
-
Prepare the Waste Container:
-
Transfer of Waste:
-
Carefully transfer the this compound waste into the designated container. Avoid creating dust if handling the solid form.[2]
-
If dealing with residual amounts in an empty container, triple rinse the container with a suitable solvent (e.g., methanol or ethanol). Collect the rinsate as hazardous waste.
-
-
Container Sealing and Storage:
-
Arrange for Disposal:
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.[2]
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary and you are trained to do so.[6]
-
Containment: For liquid spills, contain the spill using absorbent pads or another inert material.[1] For solid spills, carefully sweep up the material, avoiding dust generation.[2]
-
Collection: Place the absorbed or swept material into a suitable, labeled container for hazardous waste disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Environmental Considerations and Regulatory Compliance
Amines, as a class of compounds, can be harmful to aquatic life and ecosystems if released into the environment.[3] Aromatic amines, in particular, are of significant environmental concern due to their potential for widespread distribution and human exposure.[8] Therefore, strict adherence to disposal regulations is not only a matter of laboratory safety but also of environmental stewardship.[4] All hazardous waste disposal must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[5]
By following these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of 5-Methyloxazol-2-amine in a Research Environment
As drug discovery and development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-Methyloxazol-2-amine, a heterocyclic amine, demands a meticulous and informed approach to personal protection and laboratory protocol. This guide provides essential, actionable information for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Understanding the Hazard Profile of this compound
Before any handling of this compound, a thorough understanding of its potential hazards is critical. Based on available safety data, this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Contact with eyes can cause serious irritation.[1]
-
Respiratory Tract Irritation (Category 3) : Inhalation of dust or vapors may cause respiratory irritation.[1]
While specific toxicity data for this compound is not extensively detailed in all sources, related heterocyclic amines can exhibit acute oral toxicity and may cause organ damage through prolonged or repeated exposure.[2] Therefore, it is prudent to handle this compound with a high degree of caution.
Engineering Controls: The First Line of Defense
The primary objective is to minimize exposure through engineering controls. All work with this compound, especially when handling the solid form or preparing solutions, should be conducted in a certified chemical fume hood.[3] This ensures that any dust or vapors are effectively contained and exhausted, protecting the user from inhalation exposure. The fume hood also provides a physical barrier in case of accidental splashes.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The appropriate selection and use of Personal Protective Equipment (PPE) is paramount. The following table outlines the minimum PPE requirements for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Compatible chemical-resistant gloves (e.g., Nitrile) | Nitrile gloves offer good resistance to a range of chemicals and are a standard choice for many laboratory applications.[3] Always inspect gloves for any signs of degradation or perforation before use. For prolonged or high-exposure tasks, consider double-gloving. After handling, remove gloves using the proper technique to avoid skin contact with the outer surface and wash hands thoroughly.[4] |
| Eyes/Face | Safety goggles with side shields or a full-face shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes and airborne particles.[5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6] |
| Body | Laboratory coat | A fully buttoned lab coat provides a barrier against accidental spills and contamination of personal clothing.[3] |
| Respiratory | NIOSH-approved respirator | A respirator should be used when engineering controls are not sufficient to maintain exposure below acceptable limits, or as an additional precaution when handling larger quantities of the solid material.[6][7] The type of respirator and cartridge should be selected based on a formal risk assessment. |
Procedural Guidance for Safe Handling
A systematic approach to handling this compound will significantly reduce the risk of exposure.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation : Before starting any work, ensure the chemical fume hood is functioning correctly.[3] Gather all necessary equipment, including glassware, solvents, and the this compound container.
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Handling in Fume Hood :
-
Perform all manipulations of this compound within the fume hood.
-
When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Spill Management : In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontamination : After use, decontaminate all glassware and surfaces that may have come into contact with the chemical.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is a critical final step.
-
Waste Segregation : All waste contaminated with this compound must be segregated as hazardous waste. This includes:
-
Solid Waste : Contaminated gloves, weigh boats, and absorbent materials. These should be placed in a clearly labeled, sealed waste container.
-
Liquid Waste : Unused solutions containing this compound. This should be collected in a compatible, labeled hazardous waste container.
-
-
Disposal Procedures : All hazardous waste must be disposed of through your institution's environmental health and safety office.[2] Do not pour any solutions containing this compound down the drain.[4]
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
